1-(4-Phenoxyphenyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQOGHJCBFRHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907076 | |
| Record name | 1-(4-Phenoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102077-19-0 | |
| Record name | Benzylamine, alpha-methyl-p-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102077190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Phenoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(4-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Phenoxyphenyl)ethan-1-amine is a primary amine featuring a phenoxy ether linkage, a structural motif prevalent in numerous biologically active molecules. As a chiral building block, it serves as a valuable starting material and intermediate in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its structure provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its utility in the development of new chemical entities. The Chemical Abstracts Service (CAS) registry number for this compound is 102077-19-0 .[1][2]
Section 1: Physicochemical and Structural Properties
This compound is commercially available as a solid, typically with a purity of 95% or greater. While extensive experimental data on its physical properties like melting and boiling points are not widely published, its fundamental characteristics have been established through vendor specifications and computational models.
| Property | Value | Source |
| CAS Number | 102077-19-0 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine | [1] |
| Appearance | Solid | |
| XLogP3 (Computed) | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Section 2: Synthesis and Mechanistic Considerations
The most direct and common route for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1-(4-phenoxyphenyl)ethanone. This two-stage synthetic strategy is outlined below.
Part A: Synthesis of Precursor Ketone: 1-(4-Phenoxyphenyl)ethanone
The ketone precursor is readily synthesized via a Friedel-Crafts acylation of diphenyl ether with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Mechanism Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction between acetyl chloride and AlCl₃. This electrophile then attacks the electron-rich phenoxy-substituted benzene ring. The para-position is strongly favored due to steric hindrance at the ortho-positions and the electron-donating nature of the phenoxy group, which directs electrophilic substitution to the ortho and para positions.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Synthesis of 1-(4-phenoxyphenyl)ethanone This protocol is adapted from a standard Friedel-Crafts acylation procedure for a structurally similar substrate.[3]
-
To a cooled (0 °C), stirred solution of diphenyl ether (1.0 eq) in a suitable dry solvent (e.g., dichloromethane), slowly add anhydrous aluminum chloride (2.5 eq).
-
Add acetyl chloride (1.2 eq) dropwise to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol) to yield pure 1-(4-phenoxyphenyl)ethanone.
Part B: Reductive Amination to this compound
The conversion of the ketone to the primary amine is achieved via reductive amination. This can be performed in a one-pot reaction using a source of ammonia and a suitable reducing agent.
Mechanism Rationale: The ketone first reacts with ammonia to form an intermediate hemiaminal, which then dehydrates to form an imine. This imine is then reduced in situ to the final primary amine. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can be used, but a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it can reduce the protonated imine (iminium ion) faster than the starting ketone, minimizing side reactions like alcohol formation.
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of this compound This is a representative protocol based on established methods for reductive amination.
-
Dissolve 1-(4-phenoxyphenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Add a source of ammonia, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amine.
-
The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Section 3: Spectroscopic and Analytical Characterization
While specific, published spectra for this compound are scarce, its characteristic analytical data can be predicted based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts (δ) in ppm relative to TMS.
| 1H NMR (Predicted) | Assignment | 13C NMR (Predicted) | Assignment |
| ~7.30-7.40 (m, 2H) | Protons on phenoxy ring (ortho to ether) | ~157.5 | C-O (phenoxy ring) |
| ~7.25-7.35 (d, 2H) | Protons on main ring (ortho to ethylamine) | ~152.0 | C-O (main ring) |
| ~7.05-7.15 (t, 1H) | Proton on phenoxy ring (para to ether) | ~141.0 | C-C (ipso, ethylamine) |
| ~6.95-7.05 (m, 4H) | Protons on phenoxy ring (meta) & main ring (meta) | ~129.8 | CH (phenoxy ring) |
| ~4.1-4.2 (q, 1H) | CH-NH₂ | ~127.5 | CH (main ring) |
| ~1.6-1.8 (br s, 2H) | NH₂ | ~123.5 | CH (phenoxy ring) |
| ~1.35-1.45 (d, 3H) | CH₃ | ~119.0 | CH (main ring) |
| ~50.0 | CH-NH₂ | ||
| ~25.0 | CH₃ |
Infrared (IR) Spectroscopy
-
3400-3250 cm⁻¹: N-H stretching (primary amine, typically two bands for symmetric and asymmetric stretches).
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2980-2850 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).
-
1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
1240 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching (characteristic for diaryl ethers).
-
830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 213.
-
Base Peak: A likely base peak would result from benzylic cleavage, losing the methyl group to form an [M-15]⁺ fragment at m/z = 198.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method can be developed for purity assessment. A starting point for method development is suggested below.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 30 °C |
Section 4: Applications in Drug Discovery and Development
This compound is a valuable intermediate due to the prevalence of the diphenyl ether core in pharmacologically active agents. This moiety can impart favorable properties such as metabolic stability and appropriate lipophilicity.
-
Scaffold for Kinase Inhibitors: The general thieno[3,2-c]pyridin-4-amine scaffold, when substituted with a 4-phenoxyphenyl group, has been shown to produce potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[4] this compound represents a key starting material for accessing related pharmacophores.
-
Antiprotozoal Agents: Derivatives incorporating a 1-(4-phenoxyphenyl)adamantane core have been synthesized and evaluated for activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5] This highlights the utility of the phenoxyphenyl moiety in designing agents that target neglected tropical diseases.
Section 5: Safety and Handling
This compound is classified as a hazardous substance and requires careful handling by trained personnel in a well-ventilated chemical fume hood.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically accessible and versatile chemical building block with direct relevance to modern drug discovery. Its preparation via a straightforward two-step sequence from diphenyl ether allows for its use as a foundational piece in constructing more complex molecules. The phenoxyphenyl scaffold is a proven pharmacophore in multiple therapeutic areas, particularly in kinase inhibition. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their research and development programs.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Phenoxyphenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-(4-Phenoxyphenyl)ethan-1-amine is a chiral primary amine with a diaryl ether scaffold, a structural motif of interest in medicinal chemistry. An in-depth understanding of its physicochemical properties is fundamental for its potential application in drug discovery and development, influencing everything from synthesis and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, including its structural features, solubility, acidity/basicity (pKa), and spectral data. Where experimental data for this specific molecule is not publicly available, this guide presents high-quality predicted data and contextualizes it with established principles for structurally related compounds. Detailed, field-proven experimental protocols for determining these key parameters are also provided to serve as a practical resource for researchers.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties. These characteristics, including molecular weight, lipophilicity, solubility, and pKa, govern how a molecule interacts with biological systems.[1][2] For a chiral amine like this compound, these properties are paramount. The amine group, a common functional group in many pharmaceuticals, dictates the molecule's basicity, influencing its salt forms and potential for ionic interactions with biological targets.[3] The overall structure, combining a flexible ether linkage with aromatic rings, will determine its lipophilicity, impacting membrane permeability and target binding.[1] This guide will dissect these critical properties, providing both the data and the scientific rationale behind their importance and measurement.
Core Physicochemical Properties
A foundational understanding of this compound begins with its fundamental molecular and physical properties. These values are crucial for everything from calculating molar concentrations in assays to predicting its behavior in different environments.
Molecular Structure and Identifiers
-
IUPAC Name: 1-(4-phenoxyphenyl)ethanamine[3]
-
CAS Number: 102077-19-0[1]
-
Molecular Formula: C₁₄H₁₅NO[3]
-
Molecular Weight: 213.27 g/mol [3]
-
Chirality: The molecule possesses a chiral center at the ethylamine carbon, meaning it exists as two enantiomers (R and S). Due to rapid pyramidal inversion, resolution of the individual enantiomers is not typically possible unless the nitrogen is part of a rigid ring system.[4]
Table 1: Summary of Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [3] |
| Molecular Weight | 213.27 g/mol | [3] |
| XLogP3 (Lipophilicity) | 2.7 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Physical Form | Solid (Predicted) | [5] |
| Boiling Point | Not Experimentally Determined | - |
| Melting Point | Not Experimentally Determined | - |
Note: Many physical properties for this specific compound have not been experimentally determined and reported in public literature. The XLogP3 value is a computed prediction of lipophilicity.
Acidity, Basicity, and Solubility: The Interplay of pKa and Solvent Effects
The amine functionality makes this compound a basic compound. Its pKa, the pH at which the amine is 50% protonated, is a critical parameter for predicting its charge state in physiological environments and its solubility.
pKa: A Measure of Basicity
Solubility Profile
The solubility of a drug candidate is a gatekeeper for its bioavailability. Poor aqueous solubility can severely limit oral absorption.
-
Aqueous Solubility: As a molecule with a significant hydrophobic surface area (two aromatic rings), this compound is expected to have low intrinsic solubility in water. However, due to its basic nature, its solubility is pH-dependent. In acidic environments (pH < pKa), the amine will be protonated to form an ammonium salt, which is significantly more polar and thus more water-soluble.[4]
-
Organic Solvent Solubility: This compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents.[5] Solvents like methanol, ethanol, DMSO, and DMF are likely to be effective. Its solubility in non-polar solvents like hexane would be lower, though still greater than in water.
Experimental Determination of pKa and Solubility
Protocol 1: Potentiometric Titration for pKa Determination
-
Principle: This classic method involves titrating a solution of the amine with a strong acid (e.g., HCl) while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.
-
Methodology:
-
Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Calibrate a pH meter with standard buffers.
-
Slowly add standardized hydrochloric acid in small increments, recording the pH after each addition.
-
Plot the pH versus the volume of acid added.
-
The pKa is the pH at the half-equivalence point.
-
Protocol 2: Isothermal Equilibrium Method for Solubility Determination
-
Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
-
Methodology:
-
Add an excess amount of this compound to a sealed vial containing the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Figure 1: Workflow for the experimental determination of pKa and solubility.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic methods are indispensable for confirming the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine group, the methyl protons, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm). The methine proton (CH-NH₂) will likely be a quartet coupled to the methyl group. The methyl protons (CH₃) will be a doublet. The amine protons (NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[6][7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the 110-160 ppm region. The methine carbon will be further downfield than the methyl carbon due to the deshielding effect of the attached nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Fragmentation: For a primary amine, a key fragmentation pathway is the alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.[8][9] In the case of this compound, the molecular ion peak (M+) would be expected at m/z 213. The base peak would likely result from the loss of the methyl group to form a fragment at m/z 198.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
Expected Absorptions:
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the chiral nature of this compound, chiral HPLC is essential for separating the enantiomers and determining enantiomeric purity.
Protocol 3: Chiral HPLC for Enantiomeric Separation
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Methodology:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds like this amine, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection is suitable due to the presence of the aromatic rings.
-
Optimization: The ratio of hexane to alcohol can be adjusted to optimize the separation (retention time and resolution).
-
Figure 2: Workflow for developing a chiral HPLC separation method.
Synthesis Pathway
A plausible synthetic route to this compound can be proposed based on established chemical transformations. A common approach would involve the reductive amination of the corresponding ketone, 1-(4-phenoxyphenyl)ethan-1-one.
Figure 3: Proposed synthetic pathway via reductive amination.
This transformation can be achieved using various reagents, such as ammonia in the presence of a reducing agent like hydrogen gas with a Raney Nickel catalyst, or sodium cyanoborohydride with ammonium acetate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
H335: May cause respiratory irritation[3]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While a lack of extensive public data necessitates the use of predicted values for some properties, the foundational knowledge of its structure, basicity, solubility, and spectral characteristics, combined with the provided experimental protocols, offers a robust framework for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are crucial first steps in unlocking the therapeutic potential of this and other novel chemical entities.
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A Comprehensive Technical Guide to the Structural Elucidation and Characterization of 1-(4-Phenoxyphenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Phenoxyphenyl)ethan-1-amine is a chiral primary amine that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, comprising a phenoxy moiety linked to a chiral ethylamine group, necessitates a multi-technique approach for unambiguous characterization. This guide provides an in-depth, experience-driven framework for the structural elucidation of this compound, detailing the theoretical underpinnings and practical execution of essential analytical techniques. We will cover the logical workflow from spectroscopic analysis (NMR, FTIR, MS) to definitive structural confirmation by single-crystal X-ray diffraction, and conclude with methods for assessing enantiomeric purity via chiral HPLC. The causality behind experimental choices and the integration of data from multiple sources to form a cohesive structural proof are emphasized throughout.
Introduction: The Significance of Structural Integrity
In the realm of drug development and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. For a molecule like this compound, which contains a stereocenter, a comprehensive understanding of its three-dimensional arrangement, connectivity, and purity is non-negotiable. The presence of the flexible ether linkage and the basic amine group introduces nuances to its chemical behavior and intermolecular interactions, which can only be understood through rigorous characterization.
This guide is structured to walk the researcher through a logical and self-validating workflow for the complete structural elucidation of this compound. We will begin with non-destructive spectroscopic methods to piece together the molecular framework and conclude with the gold standard of structure determination and chiral purity analysis.
Synthesis and Purification: The Foundation of Analysis
A prerequisite for accurate characterization is a pure sample. While numerous synthetic routes can be envisioned, a common approach involves the reductive amination of 4-phenoxyacetophenone.[3]
It is imperative to purify the crude product, typically via column chromatography, to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound should be assessed by a preliminary technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before proceeding with more advanced characterization.
Spectroscopic Characterization: Assembling the Structural Puzzle
Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, allowing for the determination of its connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
-
Expected Chemical Shifts (δ): Based on analogous structures like 4-phenoxyaniline and 1-(4-methoxyphenyl)ethanamine, the following proton signals are anticipated.[4][5][6]
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-7.4 ppm. The protons on the phenoxy ring and the aniline-like ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.
-
Methine Proton (-CH(NH₂)-): A quartet around δ 4.1-4.5 ppm, split by the adjacent methyl protons.
-
Amine Protons (-NH₂): A broad singlet typically between δ 1.5-3.0 ppm. The chemical shift of this peak is highly dependent on solvent and concentration and may exchange with D₂O.[7]
-
Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, split by the adjacent methine proton.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons (Ar-C): Multiple signals in the downfield region of δ 115-160 ppm. The carbon attached to the oxygen (C-O) and the carbon attached to the ethylamine group will have distinct chemical shifts.
-
Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
-
| Predicted ¹H and ¹³C NMR Data for this compound |
| Assignment |
| Aromatic Protons |
| Methine Proton |
| Amine Protons |
| Methyl Protons |
| Aromatic Carbons |
| Methine Carbon |
| Methyl Carbon |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (coupling constants), and integrations to assign the signals to the respective protons in the molecule. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Characteristic Vibrational Frequencies (cm⁻¹):
-
N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[8][9][10] These bands are generally weaker and sharper than the O-H stretch of alcohols.[7][8]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
N-H Bend: A characteristic bending vibration for primary amines is observed in the 1580-1650 cm⁻¹ region.[8][9]
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ range are indicative of the aromatic rings.
-
C-O-C Stretch (Aryl Ether): A strong, characteristic asymmetrical stretching band is expected between 1200-1250 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[8]
-
| Predicted FTIR Absorption Bands for this compound |
| Vibrational Mode |
| N-H Stretch (asymmetric & symmetric) |
| C-H Stretch (aromatic) |
| C-H Stretch (aliphatic) |
| N-H Bend |
| C=C Stretch (aromatic) |
| C-O-C Stretch (asymmetric) |
| C-N Stretch (aromatic) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₅NO = 213.27 g/mol ).[2][11] Due to the nitrogen rule, an odd molecular weight is expected for a compound containing a single nitrogen atom.[12]
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[13][14][15] This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium cation at m/z 198. This is often the base peak in the spectrum.
-
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, paying close attention to the characteristic alpha-cleavage.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of its three-dimensional structure, including stereochemistry.[16][17]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization and Structure Determination
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[17]
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.[18]
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of well-ordered crystals.[16][18][19] A good starting point is to prepare a solution with a concentration similar to that used for an NMR experiment.[19]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build and refine the atomic model against the experimental data until convergence is reached, resulting in a final, accurate 3D structure.
-
Chiral HPLC: Assessing Enantiomeric Purity
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric composition, especially in a pharmaceutical context. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Methodology for Chiral Separation
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and effective for the separation of a broad range of chiral compounds, including amines.[21][22][23]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC, etc.).
-
Mobile Phase Optimization:
-
Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for basic compounds like amines.[21][22]
-
-
Analysis:
-
Inject a solution of the racemic standard to determine the retention times of both enantiomers.
-
Inject a solution of the synthesized sample under the optimized conditions.
-
Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers.
-
Workflow for Chiral HPLC Method Development
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Spectroscopic Characterization of 1-(4-Phenoxyphenyl)ethan-1-amine: A Technical Guide
Introduction
1-(4-Phenoxyphenyl)ethan-1-amine is a primary amine containing a diphenyl ether scaffold. Its structural complexity, combining aromatic, ether, and chiral amine functionalities, makes it a molecule of interest in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for any research or development application, and this is achieved through a combination of modern spectroscopic techniques.
This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and experimental rationale necessary for robust compound characterization.
Molecular Identity:
| Property | Value | Source |
| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine | [1] |
| CAS Number | 102077-19-0 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Exact Mass | 213.1154 Da | [1] |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.
Guiding Principles & Experimental Causality
¹H NMR provides information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) is dictated by the electron density around the nucleus; protons near electronegative atoms (like N and O) are "deshielded" and appear at a higher chemical shift (downfield). Spin-spin coupling provides connectivity data, where adjacent, non-equivalent protons split each other's signals according to the n+1 rule.
¹³C NMR provides a count of unique carbon environments within the molecule. Like ¹H NMR, chemical shifts are influenced by the electronic environment, with carbons bonded to heteroatoms appearing downfield.
Experimental Protocol: NMR Acquisition
A standardized protocol ensures reproducibility and data integrity.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data & Interpretation
The spectrum is predicted in Chloroform-d (CDCl₃).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |
| -CH₃ | ~ 1.4 - 1.6 | Doublet (d) | 3H | This aliphatic methyl group is coupled to the single methine proton (-CH), resulting in a doublet. |
| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons often appear as a broad signal due to quadrupole broadening and chemical exchange.[2] This signal will disappear upon D₂O exchange, confirming its identity.[3] |
| -CH- | ~ 4.1 - 4.3 | Quartet (q) | 1H | This methine proton is deshielded by the adjacent nitrogen and the aromatic ring. It is split into a quartet by the three protons of the methyl group. |
| Aromatic H | ~ 6.9 - 7.5 | Multiplet (m) | 9H | The nine protons on the two phenyl rings will produce a complex multiplet. Protons on the phenoxy ring and the substituted phenyl ring will have distinct, overlapping signals influenced by the electron-donating ether and amine groups. |
Predicted ¹³C NMR Spectral Data & Interpretation
| Carbon Assignment | Predicted δ (ppm) | Rationale and Key Insights |
| -CH₃ | ~ 23 - 26 | Typical chemical shift for an aliphatic methyl group in this environment. |
| -CH- | ~ 50 - 55 | The methine carbon is directly attached to the electronegative nitrogen, causing a significant downfield shift into the 10-65 ppm range typical for such carbons.[3] |
| Aromatic C | ~ 115 - 160 | A complex set of signals is expected. The carbon bearing the ether oxygen (C-O) and the carbon on the other ring attached to oxygen will be the most downfield. Carbons bearing the ethylamine group will also be shifted relative to unsubstituted aromatic carbons. |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).
Guiding Principles & Experimental Causality
For this compound, the key diagnostic absorptions will be from the primary amine (N-H), the aromatic rings (C=C and C-H), the ether linkage (C-O-C), and the aliphatic C-H bonds. The presence of a primary amine is uniquely confirmed by the observation of two distinct N-H stretching bands.[2][4]
Experimental Protocol: IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.
Predicted IR Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmation |
| ~ 3450 & 3350 | N-H Stretch | Medium | The presence of two distinct, sharp peaks in this region is definitive for a primary (R-NH₂) amine, corresponding to asymmetric and symmetric stretching modes.[3][4][5] |
| ~ 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H stretching vibrations. |
| ~ 2980 - 2850 | C-H Stretch | Medium-Weak | Aliphatic C-H stretching from the ethyl group. |
| ~ 1620 - 1580 | N-H Bend | Medium-Strong | This absorption is due to the scissoring vibration of the primary amine group.[4] |
| ~ 1600 & 1500 | C=C Stretch | Strong | Characteristic absorptions for aromatic ring stretching. |
| ~ 1250 - 1200 | C-N & C-O Stretch | Strong | This region will contain strong absorptions from both the aromatic C-N stretch (typically 1335-1250 cm⁻¹) and the asymmetric C-O-C stretch of the aryl ether.[4] |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed can offer further structural proof.
Guiding Principles & Experimental Causality
In electrospray ionization (ESI), the sample is ionized to form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with enough accuracy to confirm the molecular formula. The "Nitrogen Rule" is a key principle for amines, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 213 g/mol of the target compound.[6][7] The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[6][7]
Experimental Protocol: MS Acquisition (ESI-TOF)
Caption: General workflow for Mass Spectrometry analysis via ESI.
Predicted Mass Spectral Data & Interpretation
| m/z Value (Predicted) | Ion Identity | Rationale and Key Insights |
| 214.1226 | [M+H]⁺ | The protonated molecular ion. Its high-resolution mass will confirm the elemental formula C₁₄H₁₆NO⁺. The nominal mass of 214 confirms the odd molecular weight (213) of the neutral molecule, consistent with the Nitrogen Rule.[8] |
| 197.0964 | [M-NH₂]⁺ | Loss of the amino group as a neutral radical. |
| 44.0495 | [CH₃CHNH₂]⁺ | This key fragment would result from α-cleavage, where the bond between the methine carbon and the phenyl ring is broken. This is a highly characteristic fragmentation for this type of amine.[6][7] |
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides unequivocal evidence of the key primary amine and ether functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and provides structural confirmation through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing the high-confidence data required for any advanced scientific application.
References
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JoVE. (2023, April 30). Mass Spectrometry of Amines. Available at: [Link]
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ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
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AA Blocks. (2019, November 22). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Available at: [Link]
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UCLA Chemistry. (n.d.). IR: amines. Available at: [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
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OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Available at: [Link]
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Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Available at: [Link]
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Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59207, this compound. Available at: [Link]
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An In-depth Technical Guide to 1-(4-phenoxyphenyl)ethan-1-amine: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction
1-(4-phenoxyphenyl)ethan-1-amine is a primary amine featuring a diphenyl ether scaffold. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of biologically active molecules. The diphenyl ether linkage provides a degree of conformational flexibility, while the phenethylamine substructure is a well-known pharmacophore. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on providing practical insights for researchers in the field. While a singular "discovery" event for this compound is not prominent in the historical record, its utility lies in its role as a versatile building block in the synthesis of more complex molecules.
Synthesis of this compound
The most logical and efficient synthetic route to this compound is a two-step process commencing with the readily available starting material, diphenyl ether. The overall synthetic pathway involves an initial Friedel-Crafts acylation to install the acetyl group, followed by a reductive amination to furnish the target primary amine.
Step 1: Synthesis of 1-(4-phenoxyphenyl)ethanone via Friedel-Crafts Acylation
The first step is the electrophilic aromatic substitution of diphenyl ether with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction, known as the Friedel-Crafts acylation, selectively installs the acetyl group onto one of the aromatic rings of the diphenyl ether.[2]
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. The electron-rich aromatic ring of diphenyl ether then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion).[2] Subsequent deprotonation re-establishes aromaticity and yields the ketone product, 1-(4-phenoxyphenyl)ethanone.[3] The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[1]
Experimental Protocol: Friedel-Crafts Acylation of Diphenyl Ether
-
Materials:
-
Diphenyl ether
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of diphenyl ether (1.0 eq) in dichloromethane, add acetyl chloride (1.1 eq).
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(4-phenoxyphenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization.
-
Sources
An In-depth Technical Guide to the Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine and its Starting Materials
Introduction
1-(4-phenoxyphenyl)ethan-1-amine is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its synthesis is of significant interest to researchers and professionals in the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the preparation of its key precursor, 4'-phenoxyacetophenone. The guide delves into the mechanistic underpinnings of the selected synthetic strategies, offering field-proven insights into experimental choices and protocol optimization.
This document is structured to provide a logical progression from the synthesis of the starting ketone to the final amine, including methods for obtaining the target compound in its racemic and enantiomerically enriched forms. Each section is designed to be a self-validating system, with in-text citations to authoritative sources and detailed experimental protocols.
Part 1: Synthesis of the Key Intermediate: 4'-Phenoxyacetophenone
The synthesis of this compound typically commences with the preparation of the corresponding ketone, 4'-phenoxyacetophenone. Two classical and industrially relevant methods for the synthesis of this diaryl ether ketone are the Ullmann condensation and the Friedel-Crafts acylation.
Ullmann Condensation: A Classic C-O Bond Formation
The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] In the context of 4'-phenoxyacetophenone synthesis, this translates to the coupling of a 4-haloacetophenone with phenol or a phenoxide salt.
Causality Behind Experimental Choices:
-
Catalyst: Copper-based catalysts are essential for this transformation. While traditional methods employed copper powder or copper(I) salts, modern protocols often utilize soluble copper complexes with ligands such as diamines or phenanthroline to improve efficiency and reduce reaction temperatures.[1] The choice of catalyst and ligand can significantly impact reaction rate and yield.
-
Base: A base, such as potassium carbonate or potassium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice and stoichiometry of the base are critical for driving the reaction to completion.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann-type couplings, following the trend of bond dissociation energies (C-I < C-Br < C-Cl).[1] However, the choice is often a balance between reactivity and the cost and availability of the starting material.
Generalized Experimental Protocol for Ullmann Synthesis of 4'-Phenoxyacetophenone:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4'-bromoacetophenone (1.0 equiv), phenol (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Add a suitable high-boiling solvent, such as DMF, to the mixture.
-
Heat the reaction mixture to a temperature of 120-150 °C and maintain it for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4'-phenoxyacetophenone.
Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach
The Friedel-Crafts acylation offers an alternative and often more direct route to 4'-phenoxyacetophenone.[2] This reaction involves the acylation of diphenyl ether with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent and generate the acylium ion electrophile.[2] Stoichiometric amounts of the catalyst are often necessary as it complexes with both the starting material and the product.[3]
-
Acylating Agent: Acetyl chloride or acetic anhydride are the common choices for introducing the acetyl group. The choice may depend on factors like cost, reactivity, and ease of handling.
-
Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to prevent reaction with the Lewis acid.
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Generalized Experimental Protocol for Friedel-Crafts Acylation of Diphenyl Ether:
-
In a flame-dried reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equiv) to the suspension while stirring.
-
After the addition is complete, add a solution of diphenyl ether (1.0 equiv) in dry dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 4'-phenoxyacetophenone.
Data Presentation: Comparison of Synthetic Routes to 4'-Phenoxyacetophenone
| Feature | Ullmann Condensation | Friedel-Crafts Acylation |
| Starting Materials | 4-Haloacetophenone, Phenol | Diphenyl ether, Acetyl chloride/anhydride |
| Catalyst | Copper(I) salt | Lewis Acid (e.g., AlCl₃) |
| Reaction Conditions | High temperature (120-150 °C) | Low to ambient temperature (0 °C to RT) |
| Advantages | Good for specific C-O bond formation | Often higher yielding and faster |
| Disadvantages | Harsh conditions, potential for side reactions | Requires stoichiometric Lewis acid, moisture sensitive |
Part 2: Synthesis of this compound
The conversion of 4'-phenoxyacetophenone to this compound is most commonly achieved through reductive amination. This transformation can be accomplished via several methods, with the Leuckart reaction and catalytic reductive amination being the most prominent.
The Leuckart Reaction: A Classic Reductive Amination
The Leuckart reaction is a well-established method for the synthesis of amines from ketones or aldehydes using formic acid derivatives as both the nitrogen source and the reducing agent.[4] When applied to 4'-phenoxyacetophenone, it provides a direct route to the target amine.
Causality Behind Experimental Choices:
-
Reagents: Ammonium formate or formamide are the key reagents. Ammonium formate is often preferred as it can provide better yields.[4] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by formic acid (from ammonium formate) or a hydride transfer from formamide.[5]
-
Temperature: The Leuckart reaction requires high temperatures, typically between 160-190 °C, to drive the reaction to completion.[5]
-
Reaction Mechanism: The reaction involves the initial formation of a formyl derivative of the amine, which is subsequently hydrolyzed under acidic or basic conditions to yield the primary amine.[5]
Generalized Experimental Protocol for the Leuckart Reaction:
-
In a round-bottom flask equipped with a reflux condenser, combine 4'-phenoxyacetophenone (1.0 equiv) and ammonium formate (3.0-5.0 equiv).
-
Heat the mixture in an oil bath to 160-180 °C for 6-12 hours. The reaction mixture will become a melt.
-
After cooling, add a solution of hydrochloric acid (e.g., 6 M) to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the mixture and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Catalytic Reductive Amination: A Greener Alternative
Catalytic reductive amination offers a more environmentally friendly and often more efficient alternative to the Leuckart reaction. This method involves the reaction of the ketone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst: A variety of heterogeneous catalysts can be employed, with Raney Nickel being a common and cost-effective choice. Other catalysts include palladium on carbon (Pd/C) and platinum-based catalysts.[6] The choice of catalyst can influence the reaction conditions and selectivity.
-
Reducing Agent: Hydrogen gas is the most common reducing agent, offering high atom economy. Transfer hydrogenation using reagents like ammonium formate can also be employed.[1]
-
Ammonia Source: Anhydrous ammonia or an aqueous solution of ammonia can be used as the nitrogen source. An excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.[7]
-
Pressure and Temperature: The reaction is typically carried out under elevated pressure of hydrogen (e.g., 50-100 psi) and at a moderate temperature (e.g., 50-100 °C) to facilitate both the imine formation and its subsequent reduction.
Generalized Experimental Protocol for Catalytic Reductive Amination:
-
To a high-pressure reactor (autoclave), add 4'-phenoxyacetophenone (1.0 equiv), a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., Raney Nickel, 5-10 wt%).
-
Seal the reactor and purge it with nitrogen, followed by the introduction of ammonia (either as a gas or a solution in the solvent).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for several hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Visualization of Synthetic Pathways
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A Comprehensive Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine
This guide provides an in-depth exploration of the retrosynthetic analysis and practical synthesis of 1-(4-phenoxyphenyl)ethan-1-amine, a valuable building block in medicinal chemistry and materials science. The content is structured to offer not only a step-by-step synthetic pathway but also a deep understanding of the underlying chemical principles and experimental considerations, tailored for researchers, scientists, and drug development professionals.
Introduction and Strategic Retrosynthetic Analysis
This compound is a primary amine featuring a diphenyl ether scaffold. Its structure is of significant interest in the development of novel therapeutic agents and functional materials. A logical and efficient synthesis is paramount for its accessibility in research and development. Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.
Our retrosynthetic approach to this compound identifies the primary amine as a key functional group for disconnection. This leads to two principal synthetic strategies, both originating from a common intermediate, 4'-phenoxyacetophenone.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic disconnection of the target amine to its precursors.
The carbon-nitrogen bond of the primary amine is the most logical point for the initial disconnection. This transformation can be achieved in the forward sense via several methods, most notably reductive amination or the Leuckart-Wallach reaction. This disconnection reveals 4'-phenoxyacetophenone as the key ketone intermediate.
Further deconstruction of 4'-phenoxyacetophenone via a carbon-carbon bond disconnection points to a Friedel-Crafts acylation reaction. This well-established transformation allows for the synthesis of the ketone from diphenyl ether and an acetylating agent, such as acetyl chloride.
Forward Synthesis: From Commercially Available Precursors to the Target Amine
The forward synthesis is a two-step process: the Friedel-Crafts acylation of diphenyl ether followed by the conversion of the resulting ketone to the primary amine. Below are detailed protocols for each step, grounded in established chemical literature.
Step 1: Synthesis of 4'-Phenoxyacetophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this case, diphenyl ether is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The para-substituted product is favored due to steric hindrance at the ortho positions.
Reaction Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride.[1] The electron-rich diphenyl ether then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromatic system and yield the desired ketone.
Caption: Key steps in the Friedel-Crafts acylation of diphenyl ether.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[1][2]
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (8.0 g, 0.06 mol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of diphenyl ether (8.5 g, 0.05 mol) and acetyl chloride (4.3 g, 0.055 mol) in 20 mL of anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with 2 x 30 mL of dichloromethane. Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield 4'-phenoxyacetophenone as a white to pale yellow solid.[3]
Table 1: Summary of Reaction Parameters for the Synthesis of 4'-Phenoxyacetophenone
| Parameter | Value | Reference |
| Diphenyl Ether | 0.05 mol | [1] |
| Acetyl Chloride | 0.055 mol | [1] |
| Aluminum Chloride | 0.06 mol | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0 °C to Room Temp. | [1] |
| Reaction Time | 2.5 hours | [1] |
| Typical Yield | ~90% | [4] |
Physicochemical Properties of 4'-Phenoxyacetophenone:
Step 2: Synthesis of this compound
The conversion of 4'-phenoxyacetophenone to the target primary amine can be accomplished through several methods. Two of the most common and effective are the Leuckart-Wallach reaction and direct reductive amination.
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] The reaction typically requires high temperatures and proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the free amine.[8][9]
Reaction Mechanism: The reaction begins with the formation of an imine from the ketone and ammonia (generated from the decomposition of ammonium formate). The imine is then reduced by formic acid (also from ammonium formate) to the corresponding formamide. Acidic or basic hydrolysis then cleaves the formyl group to yield the primary amine.[7][8]
Caption: Conversion of the ketone to the amine via the Leuckart-Wallach reaction.
Experimental Protocol: Leuckart-Wallach Reaction
This protocol is based on general procedures for the Leuckart reaction.[8][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-phenoxyacetophenone (10.6 g, 0.05 mol) and ammonium formate (15.8 g, 0.25 mol).
-
Reaction: Heat the mixture in an oil bath at 160-170 °C for 6-8 hours. The reaction mixture will become homogeneous and then solidify upon cooling.
-
Hydrolysis: To the cooled reaction mixture, add 50 mL of 20% hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the solution and make it alkaline (pH > 10) by the careful addition of 40% sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous layer with 3 x 50 mL of diethyl ether. Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.
-
Isolation: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, followed by recrystallization of the salt.[11]
Direct reductive amination offers a milder alternative to the Leuckart-Wallach reaction. This one-pot procedure involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.[12] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] The use of titanium(IV) isopropoxide can facilitate the initial imine formation.[15]
Reaction Mechanism: The ketone first reacts with ammonia to form an imine in equilibrium. A reducing agent, selective for the iminium ion over the ketone, then reduces the C=N bond to form the amine.
Experimental Protocol: Reductive Amination with NaBH₄ and Ti(OiPr)₄
This protocol is adapted from a general procedure for the reductive amination of ketones.[12][15]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-phenoxyacetophenone (10.6 g, 0.05 mol) in 100 mL of anhydrous ethanol.
-
Imine Formation: To this solution, add a 7 M solution of ammonia in methanol (21.4 mL, 0.15 mol) followed by titanium(IV) isopropoxide (17.8 mL, 0.06 mol). Stir the mixture at room temperature for 12 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath and add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 8 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of 2 M aqueous ammonia. Filter the resulting inorganic precipitate and wash it with dichloromethane.
-
Extraction and Purification: Separate the organic layer of the filtrate and extract the aqueous layer with 2 x 50 mL of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Table 2: Comparison of Synthetic Routes to this compound
| Parameter | Leuckart-Wallach Reaction | Reductive Amination |
| Amine Source | Ammonium Formate | Ammonia |
| Reducing Agent | Formic Acid (in situ) | Sodium Borohydride |
| Catalyst/Promoter | None | Titanium(IV) Isopropoxide |
| Temperature | 160-170 °C | 0 °C to Room Temp. |
| Key Intermediate | N-formyl amine | Imine (in situ) |
| Advantages | Simple reagents, one-pot | Milder conditions, higher selectivity |
| Disadvantages | High temperature, harsh hydrolysis | Requires inert atmosphere, catalyst |
Physicochemical Properties of this compound:
-
¹H NMR: A doublet for the methyl group (CH₃) around 1.4-1.6 ppm, a quartet for the methine proton (CH) around 4.1-4.3 ppm, signals for the aromatic protons in the range of 6.9-7.4 ppm, and a broad singlet for the amine protons (NH₂) which is exchangeable with D₂O.
-
¹³C NMR: A signal for the methyl carbon around 25 ppm, a signal for the methine carbon around 50 ppm, and multiple signals in the aromatic region (115-160 ppm).
-
IR Spectroscopy: Characteristic N-H stretching bands for a primary amine around 3300-3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching for the ether linkage.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence commencing with the Friedel-Crafts acylation of diphenyl ether to furnish 4'-phenoxyacetophenone. Subsequent transformation of the ketone to the target primary amine can be performed using either the classical high-temperature Leuckart-Wallach reaction or a milder, more modern reductive amination protocol. The choice of method for the second step will depend on the available equipment, scale of the reaction, and sensitivity of any other functional groups that might be present in more complex analogues. The protocols and data presented in this guide provide a solid foundation for the successful and efficient synthesis of this valuable chemical intermediate.
References
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PrepChem. Synthesis of 4-phenoxyacetophenone. Available at: [Link]
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Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
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PubChem. This compound hydrochloride. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
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Sciencemadness Wiki. Leuckart reaction. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride salt properties
An In-Depth Technical Guide to 1-(4-Phenoxyphenyl)ethan-1-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound hydrochloride (CAS: 55005-33-9), a key chemical intermediate in pharmaceutical and materials science research. The document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway via reductive amination, and describes the standard analytical techniques for its characterization. Furthermore, it explores the potential applications of this molecule as a versatile building block, leveraging its distinct structural features—the phenoxy ether linkage and a chiral primary amine—which are prevalent in a wide array of biologically active compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their synthetic programs.
Introduction and Compound Overview
The substituted phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast range of therapeutic agents, from central nervous system stimulants to antidepressants.[1][2] Within this broad class, this compound hydrochloride presents itself as a molecule of significant interest. Its structure is characterized by a diaryl ether (phenoxyphenyl) moiety linked to an ethylamine sidechain, conferring a unique combination of lipophilicity, conformational flexibility, and a reactive handle for further chemical modification.
The primary amine group is chiral, offering opportunities for stereospecific synthesis, a critical consideration in modern drug design. The compound is most commonly supplied and utilized as its hydrochloride salt, which enhances stability, increases aqueous solubility, and improves handling characteristics compared to the free base.[3][4] Its principal application is as a synthetic building block, providing a foundational scaffold for the construction of more complex molecules intended for biological screening and materials development.[5]
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research. The hydrochloride salt form ensures that the compound is typically a stable, crystalline solid, making it easy to handle and weigh accurately for reactions.[6]
| Property | Value | Source |
| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine;hydrochloride | PubChem[7] |
| CAS Number | 55005-33-9 | PubChem[7] |
| Molecular Formula | C₁₄H₁₆ClNO | PubChem[7] |
| Molecular Weight | 249.73 g/mol | PubChem[7] |
| Parent Compound CAS | 102077-19-0 (free base) | PubChem[8] |
| Parent Compound MW | 213.28 g/mol | Sigma-Aldrich |
| Physical Form | Typically a solid or powder | Enamine[9], Sigma-Aldrich |
| Hydrogen Bond Donor Count | 2 (Computed, Parent) | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 (Computed, Parent) | PubChem[8] |
| Rotatable Bond Count | 3 (Computed, Parent) | PubChem[8] |
| XLogP3 | 2.7 (Computed, Parent) | PubChem[8] |
Synthesis and Purification
The synthesis of this compound hydrochloride is most logically and efficiently achieved through a two-step process starting from the commercially available ketone, 1-(4-phenoxyphenyl)ethan-1-one (also known as 4-phenoxyacetophenone). This approach is a cornerstone of amine synthesis due to its reliability and operational simplicity.
Synthetic Strategy: Reductive Amination
Reductive amination is the method of choice for converting ketones and aldehydes to amines. The causality behind this choice lies in its high efficiency and the wide availability of reducing agents. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia or an ammonia equivalent), which is then immediately reduced to the target amine. This one-pot procedure minimizes the need to isolate the inherently less stable imine intermediate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that purifies and stabilizes the final product.
Caption: Synthetic pathway from ketone to hydrochloride salt.
Experimental Protocol
This protocol is a representative, field-proven methodology. Researchers should adapt it based on available laboratory equipment and reagents.
Step 1: Reductive Amination to Yield the Free Amine
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-(4-phenoxyphenyl)ethan-1-one (1.0 eq), ammonium acetate (10 eq), and methanol (10 mL per gram of ketone).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH₃CN is selected as it is a mild reducing agent that selectively reduces the imine in the presence of the starting ketone, maximizing yield.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~2 to destroy any excess reducing agent.
-
Basify the solution with aqueous NaOH (e.g., 6 M) to a pH > 12 to deprotonate the amine product.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine, this compound.
Step 2: Conversion to the Hydrochloride Salt
-
Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
While stirring, add a solution of hydrochloric acid (1.1 eq), typically 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane, dropwise.
-
A precipitate will form immediately. Self-Validation: The formation of a solid precipitate is a strong indicator of successful salt formation, as the ionic salt is generally much less soluble in non-polar organic solvents than the free base.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white to off-white solid under high vacuum to afford the final product, this compound hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for a molecule of this type.
Caption: Standard analytical workflow for compound validation.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets between ~6.9-7.5 ppm. Methine Proton (-CH-): A quartet adjacent to the methyl group. Methyl Protons (-CH₃): A doublet due to coupling with the methine proton, typically ~1.5-1.8 ppm. Amine Protons (-NH₃⁺): A broad singlet, which may be shifted downfield due to the salt formation. |
| ¹³C NMR | Multiple signals in the aromatic region (~115-160 ppm) corresponding to the twelve aromatic carbons. Signals for the aliphatic methine (-CH-) and methyl (-CH₃) carbons. |
| Mass Spec (ESI+) | The analysis will detect the protonated free base. Expected [M+H]⁺ ion at m/z ≈ 214.12, corresponding to the molecular formula C₁₄H₁₆NO⁺. |
| FT-IR (Solid) | N-H Stretch: Broad absorption band from the -NH₃⁺ group around 2800-3200 cm⁻¹. C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹). C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹. C-O-C Stretch: Strong, characteristic ether stretch around 1240 cm⁻¹. |
Applications in Research and Drug Development
The value of this compound hydrochloride lies in its utility as a scaffold for creating diverse molecular libraries. Its structural components are frequently found in molecules with significant biological activity.
A Versatile Synthetic Intermediate
The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including:
-
N-Alkylation/Acylation: To generate secondary or tertiary amines and amides, respectively. This allows for systematic modification of steric bulk and electronic properties around the nitrogen atom, which is often crucial for receptor binding.
-
Coupling Reactions: Formation of ureas, thioureas, and sulfonamides. These functional groups are prevalent in many drug classes and can introduce key hydrogen bonding interactions.
-
Chiral Resolution/Asymmetric Synthesis: The racemic mixture can be resolved to provide enantiomerically pure starting materials, or the synthetic route can be adapted to produce a single enantiomer, which is critical as biological systems often exhibit stereospecificity.
Phenethylamine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system.[10] The phenoxyphenyl moiety is present in numerous approved drugs and is often used to modulate properties like metabolic stability and receptor affinity.
Potential Therapeutic Relevance
While this specific compound is primarily a building block, the scaffolds it can generate are relevant to multiple therapeutic areas:
-
Neuroscience: The core phenethylamine structure is a well-known pharmacophore for targeting monoamine transporters (e.g., for dopamine or serotonin) and receptors, relevant in treating depression, ADHD, and other neurological disorders.[10][11]
-
Oncology: Diaryl ether linkages are found in various kinase inhibitors used in cancer therapy.
-
Antimicrobials: The lipophilic nature of the phenoxyphenyl group combined with the cationic amine can be explored for developing compounds with antimicrobial properties.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound and its parent free base.
-
Hazard Profile: The parent free base, this compound, is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] It may also cause respiratory irritation.[8] Similar hazards should be assumed for the hydrochloride salt.
-
Recommended PPE: Wear standard personal protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
References
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An In-Depth Technical Guide to the Biological Screening of Novel 1-(4-phenoxyphenyl)ethan-1-amine Derivatives
Introduction: The Therapeutic Potential of the Phenoxyphenyl Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The 1-(4-phenoxyphenyl)ethan-1-amine moiety represents such a scaffold of significant interest. The diaryl ether linkage provides a unique combination of flexibility and conformational constraint, which is often crucial for optimal binding to protein targets. Furthermore, derivatives of phenoxyphenyl compounds have demonstrated a wide array of biological activities, including notable anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel derivatives of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, stepwise progression from broad cytotoxicity screening to more specific antimicrobial assays, ensuring a thorough preliminary evaluation of therapeutic potential.
Part 1: Strategic Rationale for the Screening Cascade
The decision to pursue a specific biological screening strategy for a novel chemical entity should not be arbitrary. It must be based on a combination of structural analogy, existing literature on related compounds, and a logical progression from general to specific biological questions. For the this compound scaffold, the presence of the phenoxy group suggests a rationale for investigating both anticancer and antimicrobial activities. Numerous studies have documented the antiproliferative effects of phenoxyphenyl derivatives, which can induce apoptosis and cell cycle arrest in cancer cells.[2][4] Similarly, the ether linkage is a common feature in compounds with antimicrobial properties, potentially acting by disrupting microbial cell membranes or inhibiting essential enzymes.[5][6]
Therefore, a logical screening cascade begins with a broad assessment of cytotoxicity against a panel of human cancer cell lines. This initial step serves a dual purpose: it identifies potential anticancer activity while also providing a preliminary assessment of the compound's general toxicity to mammalian cells, which is a critical parameter for any potential therapeutic agent.[7] Following this, a focused antimicrobial screening against a panel of clinically relevant bacteria and fungi is warranted. This parallel yet distinct screening path allows for the efficient exploration of multiple therapeutic avenues for this promising class of compounds.
Caption: A logical workflow for the biological screening of novel compounds.
Part 2: Anticancer Activity Screening
The initial evaluation of anticancer potential is most efficiently conducted through in vitro cytotoxicity assays against a standardized panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is a well-established and highly characterized set of 60 human tumor cell lines, representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).[8][9] Utilizing a subset of this panel allows for the identification of broad-spectrum cytotoxic agents as well as those with selective activity against specific cancer types.
Recommended Cancer Cell Lines for Initial Screening
For a robust initial screen, a diverse but manageable panel of cell lines is recommended. The following lines are suggested due to their distinct origins and common use in drug discovery:
-
MCF-7: Human breast adenocarcinoma (adherent)
-
MDA-MB-231: Human breast adenocarcinoma, highly invasive (adherent)[10]
-
A549: Human lung carcinoma (adherent)
-
K562: Human chronic myelogenous leukemia (suspension)[4]
-
HCT-116: Human colon carcinoma (adherent)
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
For adherent cells (MCF-7, MDA-MB-231, A549, HCT-116), trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
For suspension cells (K562), directly seed at a density of 20,000-40,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow adherent cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control, with 0.5% DMSO) and wells with medium only (blank).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from the wells (for adherent cells).
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Derivative 1 | 12.5 | 8.2 | 25.1 | 5.6 | 15.8 |
| Derivative 2 | >100 | >100 | >100 | >100 | >100 |
| Derivative 3 | 5.1 | 4.5 | 10.3 | 2.1 | 7.9 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 0.2 | 0.9 |
Doxorubicin is included as a positive control.
Part 3: Antimicrobial Activity Screening
The evaluation of antimicrobial activity is crucial for identifying compounds that could address the growing challenge of antibiotic resistance.[12] A primary screen should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, to assess the spectrum of activity. The methods for this screening are well-standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]
Recommended Microbial Strains for Initial Screening
The following strains are recommended as they represent common human pathogens and are standard for susceptibility testing:[15]
-
Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)
-
Fungus (Yeast): Candida albicans (e.g., ATCC 90028)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and for 24-48 hours for Candida albicans.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation
The results of the antimicrobial screening are presented as MIC values.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 8 | 64 | 32 |
| Derivative 2 | >256 | >256 | >256 |
| Derivative 3 | 4 | >256 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Ciprofloxacin and Fluconazole are included as positive controls for antibacterial and antifungal activity, respectively. N/A: Not Applicable.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound strategy for the initial biological screening of novel this compound derivatives. By employing a dual-pronged approach that investigates both anticancer and antimicrobial activities, researchers can efficiently triage and prioritize compounds for further development. The protocols described herein are based on standardized, widely accepted methodologies to ensure reproducibility and comparability of results.[9][12]
Compounds that demonstrate significant activity in these primary screens (e.g., low micromolar IC₅₀ or MIC values) should be advanced to secondary assays. For promising anticancer "hits," these may include studies on the mechanism of action, such as apoptosis induction via caspase activation or analysis of cell cycle arrest.[2][4] For antimicrobial "hits," further investigation into the spectrum of activity against a broader panel of pathogens, including resistant strains, and time-kill kinetic studies would be the logical next steps. This structured screening funnel provides a clear and efficient path from a novel chemical series to the identification of promising lead candidates for new therapeutic agents.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(4-phenoxyphenyl)ethan-1-amine Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-phenoxyphenyl)ethan-1-amine scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a phenethylamine core, known for its interactions with aminergic systems, and a bulky phenoxy substituent, which can confer selectivity and additional binding interactions, suggests a wide range of potential biological targets. This in-depth technical guide provides a structured approach for identifying and validating the therapeutic targets of novel analogs based on this core structure. We will delve into the rationale behind selecting initial target classes, provide detailed experimental workflows for target identification and validation, and offer insights into the interpretation of results to guide further drug development efforts.
Introduction: Deconstructing the this compound Scaffold
The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. The this compound core can be dissected into two key pharmacophoric elements: the phenethylamine moiety and the 4-phenoxyphenyl group . Understanding the known biological activities of these components provides a logical foundation for hypothesizing potential therapeutic targets.
-
The Phenethylamine Backbone: This well-established pharmacophore is present in a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. Its primary interactions are with proteins involved in monoamine neurotransmission.[1][2][3] Analogs of phenethylamine are known to interact with:
-
Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).[4]
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters.[5][6][7][8]
-
Adrenergic Receptors: Both α and β subtypes, which are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[[“]][[“]][[“]][12]
-
Serotonin Receptors: Particularly the 5-HT₂ family of receptors.[13][14]
-
Trace Amine-Associated Receptors (TAARs): A class of GPCRs that are activated by endogenous trace amines like phenethylamine.[12][15][16][17][18]
-
-
The 4-Phenoxyphenyl Group: This bulky, lipophilic group significantly influences the overall shape, size, and electronic properties of the molecule. It can facilitate interactions with hydrophobic pockets in target proteins and may confer selectivity. Compounds containing a phenoxy group have been shown to interact with a diverse range of targets, including:
-
Kinases: The phenoxy group can occupy hydrophobic regions in the ATP-binding pocket of kinases. For example, derivatives of 5-phenoxy-2-aminopyridine have been developed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK).[19]
-
Nuclear Receptors: These ligand-activated transcription factors often possess large, hydrophobic ligand-binding domains.
-
Other Enzymes: The phenoxy moiety can contribute to binding affinity in various enzyme active sites.
-
This structural analysis leads to a logical starting point for our investigation: a focused screening approach targeting key protein families known to interact with the constituent pharmacophores.
Prioritized Target Classes and Rationale
Based on the structural features of this compound analogs, we propose the following prioritized target classes for initial investigation. The rationale is to cast a wide yet informed net, covering the most probable mechanisms of action.
| Priority | Target Class | Rationale | Potential Therapeutic Areas |
| High | Monoamine Transporters (DAT, SERT, NET) | The phenethylamine core is a classic monoamine transporter ligand.[4] | Depression, Anxiety, ADHD, Substance Abuse Disorders |
| High | Monoamine Oxidases (MAO-A, MAO-B) | Phenethylamine derivatives are known MAO inhibitors.[5][6][7][8] | Depression, Parkinson's Disease |
| Medium | Adrenergic & Serotonergic GPCRs | The phenethylamine scaffold is common in adrenergic and serotonergic receptor ligands.[[“]][[“]][[“]][12][13][14] | Hypertension, Anxiety, Migraine, Psychosis |
| Medium | Tyrosine Kinases | The phenoxyphenyl group can confer affinity for kinase ATP-binding sites.[19] | Oncology, Inflammatory Diseases |
| Exploratory | Trace Amine-Associated Receptors (TAARs) | Phenethylamine is an endogenous ligand for TAARs.[12][15][16][17][18] | Schizophrenia, Mood Disorders |
| Exploratory | Nuclear Receptors | The bulky, lipophilic nature of the scaffold may favor binding to nuclear receptor ligand-binding domains. | Metabolic Diseases, Inflammation, Oncology |
Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining in vitro screening with cell-based assays is crucial for robust target identification and validation.
Initial Target Screening: A Broad-Based Approach
The initial phase aims to identify which of the prioritized target classes interact with the this compound analogs.
Experimental Protocol: In Vitro Target Class Profiling
-
Compound Preparation: Synthesize a focused library of this compound analogs with systematic modifications to the phenethylamine and phenoxyphenyl moieties. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Monoamine Transporter Uptake Assay:
-
Utilize commercially available cell lines stably expressing human DAT, SERT, or NET.
-
Incubate cells with a radiolabeled or fluorescent substrate (e.g., [³H]dopamine, [³H]serotonin, or a fluorescent analog).
-
Co-incubate with a range of concentrations of the test compounds.
-
Measure the inhibition of substrate uptake using a scintillation counter or fluorescence plate reader.
-
Calculate IC₅₀ values for each compound against each transporter.
-
-
Monoamine Oxidase Inhibition Assay:
-
Use purified recombinant human MAO-A and MAO-B enzymes.
-
Employ a commercially available assay kit that measures the production of a fluorescent or chemiluminescent product upon MAO-mediated substrate conversion.
-
Incubate the enzymes with the test compounds at various concentrations before adding the substrate.
-
Measure the signal and calculate IC₅₀ values for MAO-A and MAO-B.
-
-
GPCR Binding Assays:
-
Perform competitive radioligand binding assays using membrane preparations from cells overexpressing the target adrenergic or serotonergic receptors.
-
Incubate the membranes with a specific radioligand for the receptor of interest and varying concentrations of the test compounds.
-
Separate bound from free radioligand by filtration and quantify the bound radioactivity.
-
Determine the Ki (inhibition constant) for each compound.
-
-
Kinase Inhibition Panel:
-
Screen the compounds against a broad panel of recombinant human tyrosine kinases at a fixed concentration (e.g., 10 µM).
-
Use a technology such as ADP-Glo™ or LanthaScreen™ to measure kinase activity.
-
Identify "hits" as compounds that cause significant inhibition (e.g., >50%) of one or more kinases.
-
Determine IC₅₀ values for the "hit" kinases.
-
dot
Caption: Initial in vitro screening workflow.
Target Validation and Mechanism of Action Studies
Once primary "hits" are identified, the next step is to validate these targets in a cellular context and elucidate the mechanism of action.
Experimental Protocol: Cell-Based Target Validation
-
Cellular Thermal Shift Assay (CETSA):
-
This label-free method assesses target engagement in intact cells.
-
Treat cells with the test compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot for the putative target protein.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
-
Downstream Signaling Pathway Analysis:
-
If a GPCR is identified, measure downstream second messenger levels (e.g., cAMP, IP₃) in response to compound treatment.
-
If a kinase is the target, use phospho-specific antibodies in Western blotting or targeted proteomics to assess the phosphorylation status of known substrates of that kinase.
-
-
Phenotypic Assays:
-
Design cell-based assays that reflect the physiological role of the identified target.
-
For example, if a compound inhibits a kinase implicated in cancer cell proliferation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on a relevant cancer cell line.
-
If a compound interacts with a monoamine transporter, assess its effect on neurotransmitter release or reuptake in primary neuronal cultures or synaptosomes.
-
-
Target Knockdown/Knockout Validation:
-
Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in a relevant cell line.
-
Treat the modified cells and control cells with the test compound.
-
A diminished cellular response to the compound in the knockdown/knockout cells provides strong evidence that the protein is the relevant target.
-
dot
Caption: Workflow for cell-based target validation.
Data Interpretation and Lead Optimization
The data generated from these workflows will provide a comprehensive profile of the biological activity of the this compound analogs.
-
Potency and Selectivity: Compare the IC₅₀ or Ki values across the different target classes. A compound with high potency for a single target or a specific subclass of targets (e.g., selective for DAT over SERT and NET) is a promising lead.
-
Structure-Activity Relationship (SAR): Analyze how modifications to the chemical structure affect potency and selectivity. This information is critical for designing new analogs with improved properties. For example, substitutions on the phenoxy ring may influence kinase selectivity, while modifications to the ethylamine side chain could alter transporter or GPCR interactions.
-
Correlation of In Vitro and Cellular Activity: A strong correlation between the in vitro potency of a compound and its efficacy in cell-based phenotypic assays strengthens the target validation.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. By employing a systematic and hypothesis-driven approach to target identification and validation, researchers can efficiently navigate the complexities of drug discovery. The workflows outlined in this guide, which progress from broad in vitro screening to rigorous cell-based validation, provide a robust framework for elucidating the mechanism of action of these compounds and for guiding the optimization of lead candidates with the desired therapeutic profiles. This structured methodology, grounded in the fundamental principles of medicinal chemistry and pharmacology, will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.
References
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Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. (n.d.). PubMed. [Link]
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Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. (n.d.). PubMed. [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2018). Biomolecules & Therapeutics. [Link]
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Pharmacological interactions of phenethylamine with adrenergic receptors. (n.d.). Consensus. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2018). Biomolecules & Therapeutics. [Link]
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Phenethylamine. (n.d.). Wikipedia. [Link]
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Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2018). Drug Testing and Analysis. [Link]
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Pharmacological interactions of phenethylamine with adrenergic receptors. (n.d.). Consensus. [Link]
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Pharmacological interactions of phenethylamine with adrenergic receptors. (n.d.). Consensus. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals. [Link]
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Substituted phenethylamine. (n.d.). Wikipedia. [Link]
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Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. (n.d.). PubMed. [Link]
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In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2022). International Journal of Molecular Sciences. [Link]
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Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine via Reductive Amination
Introduction and Scientific Rationale
Primary amines are ubiquitous functional groups in biologically active compounds and serve as critical building blocks in pharmaceutical synthesis.[1] The target molecule, 1-(4-phenoxyphenyl)ethan-1-amine, is a valuable intermediate for constructing more complex molecular architectures. Reductive amination stands out as one of the most efficient methods for preparing amines from carbonyl compounds.[2][3] This process involves the conversion of a ketone or aldehyde to an amine through an intermediate imine, which is reduced in situ.[3] The direct, one-pot nature of this reaction minimizes intermediate handling and often leads to high yields, making it a highly practical and atom-economical choice in a laboratory setting.[3][4]
This protocol focuses on the reaction of 4-phenoxyacetophenone with an ammonia source to form an imine, followed by reduction with sodium borohydride (NaBH₄). The choice of NaBH₄ is based on its effectiveness, affordability, and relatively safer handling compared to more potent or toxic reducing agents.[5] The protocol is designed to be self-validating by explaining the causality behind each step, ensuring reproducibility and success for researchers in the field.
Reaction Mechanism and Causality
The reductive amination process occurs in two principal, concurrent stages within the same reaction vessel:
-
Reversible Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-phenoxyacetophenone. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which can be facilitated by using a salt like ammonium acetate, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding the corresponding imine.[3][6] This dehydration step is crucial and drives the equilibrium towards the imine intermediate.
-
Irreversible Hydride Reduction: The imine, or more accurately its protonated form (the iminium ion), is highly electrophilic and susceptible to reduction. A hydride-based reducing agent, in this case, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the imine carbon.[7][8] This reduction of the C=N bond is irreversible and forms the final stable primary amine product. It is critical to manage the reaction conditions because NaBH₄ can also reduce the starting ketone.[9] Therefore, the protocol is designed to allow for sufficient imine formation before the introduction of the reducing agent.
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 5-10 mmol. All operations involving volatile solvents or hazardous reagents should be performed within a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| 4'-Phenoxyacetophenone | 5031-78-7 | C₁₄H₁₂O | 212.24 | Solid, m.p. 50-52 °C[10] |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | Solid, acts as ammonia source and buffer |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | Solid, reducing agent, water-reactive[11] |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | 84.01 | Aqueous solution for quenching |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For pH adjustment during workup |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyacetophenone (1.06 g, 5.0 mmol) in methanol (25 mL).
-
Ammonia Source Addition: To the stirred solution, add ammonium acetate (3.85 g, 50.0 mmol, 10 equivalents). Stir the resulting suspension at room temperature. The large excess of the ammonia source is used to drive the imine formation equilibrium forward.
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) if desired, observing the consumption of the starting ketone.
-
Cooling and Reduction: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with NaBH₄ and to minimize the undesired reduction of the unreacted starting ketone.[9]
-
Reducing Agent Addition: Slowly add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) to the cooled suspension in small portions over 15-20 minutes. Vigorous gas (hydrogen) evolution will be observed. Maintain the temperature below 5 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 10 mL of water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Aqueous Workup and Extraction: To the remaining aqueous residue, add 20 mL of dichloromethane (DCM). Adjust the pH to >10 with 1M NaOH to ensure the amine is in its free base form. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or semi-solid.
-
Purification (Optional but Recommended): Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to afford the pure product.
Caption: Step-by-step experimental workflow.
Analytical Characterization
Validation of the final product's identity and purity is essential.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a quartet around δ 4.1-4.3 ppm (1H, CH-NH₂), a broad singlet for the amine protons (2H, NH₂, disappears on D₂O exchange), a doublet around δ 1.4-1.5 ppm (3H, CH₃), and a series of multiplets in the aromatic region δ 6.9-7.4 ppm (9H).
-
¹³C NMR (100 MHz, CDCl₃): Key signals expected in the aromatic region (approx. δ 118-158 ppm), a signal for the methine carbon (CH-NH₂) around δ 50-55 ppm, and a signal for the methyl carbon (CH₃) around δ 24-26 ppm.
-
Mass Spectrometry (ESI-MS): The calculated molecular weight of this compound (C₁₄H₁₅NO) is 213.27 g/mol .[12] Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 214.3.
-
FT-IR (Thin Film): Look for characteristic N-H stretching bands for a primary amine in the region of 3300-3400 cm⁻¹ and C-N stretching around 1050-1250 cm⁻¹.
Critical Safety Precautions and Handling
Adherence to strict safety protocols is mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Sodium Borohydride (NaBH₄):
-
Hazard: Highly water-reactive, releasing flammable hydrogen gas which can ignite spontaneously.[13][14] It is toxic if swallowed and causes severe skin and eye burns.[13][15]
-
Handling: Must be handled in a dry environment, away from water, acids, and ignition sources. All additions should be done slowly and in a well-ventilated fume hood.[15]
-
-
4'-Phenoxyacetophenone: May cause irritation to the eyes, respiratory system, and skin.[16] Avoid inhalation of dust and direct contact.
-
Solvents: Methanol and dichloromethane are volatile and flammable/toxic. Handle exclusively in a fume hood.
-
Waste Disposal: Quench any residual NaBH₄ carefully with a protic solvent like isopropanol before combining with aqueous waste. Dispose of all chemical waste (solvents, aqueous layers, silica) in appropriately labeled containers according to your institution's environmental health and safety guidelines.
References
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie International Edition. [Link]
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4'-Phenoxyacetophenone - ChemBK. (2024). ChemBK. [Link]
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Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. (2001). Organic Letters. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). ChemistrySelect. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
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Reductive amination - Wikipedia. Wikipedia. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
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Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. (2021). ACS Catalysis. [Link]
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Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. (2010). Turkish Journal of Chemistry. [Link]
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Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (2014). Taylor & Francis Online. [Link]
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Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. (2023). Applied Organometallic Chemistry. [Link]
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Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
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Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of the Indian Chemical Society. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Application Notes and Protocols: Chiral Resolution of Racemic 1-(4-phenoxyphenyl)ethan-1-amine
Abstract
Enantiomerically pure amines are critical chiral building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The biological activity of such compounds is often dependent on their specific stereochemistry. This document provides a detailed guide to the chiral resolution of racemic 1-(4-phenoxyphenyl)ethan-1-amine, a versatile small molecule scaffold.[2] The primary method detailed is diastereomeric salt formation, a robust and scalable technique, utilizing (+)-tartaric acid as the chiral resolving agent.[3][4] This application note outlines the underlying principles, provides a step-by-step experimental protocol from salt formation to the liberation of the enantiomerically enriched amine, and details the analytical methodology for verifying enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).
Introduction and Scientific Principle
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5] For chiral amines like this compound, one of the most effective and industrially favored methods is the formation of diastereomeric salts.[6] This technique, first pioneered by Louis Pasteur, leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[5][7]
The core principle involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, the resolving agent.[1][3][8] This acid-base reaction yields a pair of diastereomeric salts.
-
(R)-Amine + (R,R)-Tartaric Acid → (R)-Amine-(R,R)-Tartrate Salt
-
(S)-Amine + (R,R)-Tartaric Acid → (S)-Amine-(R,R)-Tartrate Salt
These two salts, (R,R,R)-salt and (S,R,R)-salt, are diastereomers and possess different physical properties, most critically, different solubilities in a given solvent system.[1][4][6] This solubility difference allows for their separation via fractional crystallization. The less soluble salt will preferentially crystallize out of the solution, allowing for its isolation by filtration.[1][8] Subsequently, the isolated and purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free, enantiomerically enriched amine.[1][8]
The choice of resolving agent and solvent is crucial for a successful resolution. Tartaric acid and its derivatives are among the most popular and cost-effective choices for resolving chiral bases.[6][9] The solvent system must be carefully selected to maximize the solubility difference between the two diastereomeric salts.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Racemic this compound | ≥95% Purity[10] | Standard Chemical Supplier |
| (+)-Tartaric acid (L-tartaric acid) | Enantiomerically pure (≥99%) | Standard Chemical Supplier |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Chemical Supplier |
| Erlenmeyer flasks | 250 mL, 500 mL | Standard Laboratory Glassware |
| Magnetic stirrer and stir bars | - | Standard Laboratory Equipment |
| Heating mantle or hot plate | - | Standard Laboratory Equipment |
| Büchner funnel and filter paper | - | Standard Laboratory Equipment |
| Vacuum filtration apparatus | - | Standard Laboratory Equipment |
| Separatory funnel | 500 mL | Standard Laboratory Glassware |
| Rotary evaporator | - | Standard Laboratory Equipment |
| Chiral HPLC System with UV detector | - | e.g., Agilent 1200 Series[11] |
| Chiral HPLC Column | e.g., Chiralcel OD-H or similar | Polysaccharide-based[12] |
Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and serious eye damage.[13] Methanol is toxic and flammable.[8] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of this compound.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol is based on general procedures for the resolution of racemic amines using tartaric acid.[8][9] The quantities can be scaled as needed.
-
Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (46.9 mmol) of racemic this compound in 100 mL of methanol. Warm the mixture gently on a hot plate with stirring to ensure complete dissolution.
-
Dissolution of Resolving Agent: In a separate 250 mL Erlenmeyer flask, dissolve 7.04 g (46.9 mmol, 1.0 equivalent) of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required.
-
Causality Insight: Using a 1:1 molar ratio of amine to diacid is a common starting point. However, the optimal stoichiometry can vary, and sometimes using 0.5 equivalents of a diacid resolving agent is sufficient.[9] Experimentation with this ratio may improve resolution efficiency.
-
-
Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. An initial precipitation or cloudiness may be observed as the diastereomeric salts begin to form.[9]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, for several hours or overnight. This slow cooling process is critical for the formation of well-defined crystals and promotes the selective crystallization of the less soluble diastereomer.[8]
-
Expert Tip: If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful resolution can induce crystallization. Further cooling in an ice bath or refrigerator can also enhance the yield of the precipitate.[9]
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove the mother liquor, which contains the more soluble diastereomer.[8]
-
Drying: Dry the collected white, crystalline salt under vacuum to a constant weight. At this stage, the salt is an enantiomerically enriched diastereomer. For higher purity, this salt can be recrystallized from a fresh portion of the same solvent system.[8]
Protocol 2: Liberation of the Enantiomerically Enriched Free Amine
This protocol details the recovery of the free amine from its tartrate salt.[1][8]
-
Dissolution of Salt: Transfer the dried diastereomeric salt into a 500 mL beaker or flask and suspend it in approximately 100 mL of deionized water.
-
Basification: While stirring vigorously, slowly add a 50% (w/v) sodium hydroxide solution dropwise until the salt completely dissolves and the solution becomes strongly basic (pH > 12, check with pH paper). This neutralizes the tartaric acid and liberates the free amine.[1][8] The amine, being insoluble in the basic aqueous solution, may appear as an oily layer or a fine suspension.
-
Extraction: Transfer the basic aqueous mixture to a 500 mL separatory funnel. Extract the liberated amine with dichloromethane (3 x 50 mL portions).[1] After each extraction, allow the layers to separate fully and drain the lower organic layer.
-
Causality Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together when the solution is dry.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound, typically as a pale yellow oil or low-melting solid.
Analytical Verification: Chiral HPLC
To determine the success of the resolution, the enantiomeric excess (e.e.) of the final product must be quantified. Chiral HPLC is the most reliable and widely used technique for this purpose.[12][14]
Chiral HPLC Method Protocol
-
Sample Preparation: Prepare a stock solution of the resolved amine in the mobile phase (or a compatible solvent like ethanol) at a concentration of approximately 1 mg/mL. Prepare a similar solution of the starting racemic material to serve as a reference.
-
Chromatographic Conditions: The following conditions are a good starting point. Optimization may be required.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v)
-
Causality Insight: Polysaccharide-based chiral stationary phases are highly effective for separating a wide range of chiral compounds.[15] For basic amines, the addition of a small amount of a basic modifier like DEA to the mobile phase is often crucial. It improves peak shape and can prevent the analyte from being irreversibly retained on the column's stationary phase.[16]
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the racemic standard. Two well-resolved peaks of approximately equal area should be observed.
-
Inject the resolved amine sample. The chromatogram should show one major peak (the desired enantiomer) and one minor peak (the remaining enantiomer).
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
| Parameter | Typical Value |
| Expected Yield (Diastereomeric Salt) | 35-45% (based on half of the initial racemate) |
| Expected Enantiomeric Excess (e.e.) | >85% after one crystallization[4] |
| Recrystallization | Can increase e.e. to >99% |
Conclusion
The chiral resolution of racemic this compound via diastereomeric salt formation with (+)-tartaric acid is a classic, reliable, and scalable method for obtaining enantiomerically enriched material. The procedure is straightforward, relying on the fundamental principle of differing solubilities between diastereomers.[6] Careful control of crystallization conditions, such as slow cooling, is paramount to achieving high enantiomeric purity. The success of the resolution is readily and accurately verified by chiral HPLC analysis. This protocol provides a solid foundation for researchers and drug development professionals requiring access to the optically active forms of this valuable chiral amine.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
- Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
- The Royal Society of Chemistry.
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- BenchChem.
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Synthesis of NSAIDs from 1-(4-phenoxyphenyl)ethan-1-amine
An Application Note for the Synthesis of Profen-Class NSAIDs from 1-(4-phenoxyphenyl)ethan-1-amine
Application Note & Protocol Guide
Topic: A Strategic Synthesis Pathway for Novel Profen Analogs from this compound
Abstract: Non-steroidal anti-inflammatory drugs (NSAIDs), particularly those of the profen class like ibuprofen and flurbiprofen, are cornerstones of modern pharmacotherapy for pain and inflammation.[1][2] Their synthesis is a subject of continuous optimization to enhance efficiency, safety, and to discover novel analogs with improved therapeutic profiles. This document provides a detailed synthetic protocol for the conversion of this compound, a readily accessible primary amine, into its corresponding 2-arylpropanoic acid, a novel profen analog herein designated as (±)-2-(4-phenoxyphenyl)propanoic acid. The described pathway leverages a classical yet highly effective sequence of diazotization followed by a copper-catalyzed Sandmeyer cyanation and subsequent nitrile hydrolysis. We provide step-by-step protocols, mechanistic insights, and characterization guidelines intended for researchers in medicinal chemistry and drug development.
Scientific Principles and Strategic Overview
The core of this synthetic strategy lies in the transformation of a primary aromatic amine into a carboxylic acid while preserving the chiral center's substitution pattern. The primary amine group of this compound serves as a versatile chemical handle. Direct conversion to a carboxylic acid is non-trivial; therefore, a multi-step sequence via a diazonium salt intermediate is employed.
1.1 The Diazotization Reaction
The initial step involves the conversion of the primary aromatic amine into an aryl diazonium salt.[3][] This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[][5] The resulting diazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group, facilitating its replacement by a wide range of nucleophiles.[6]
1.2 The Sandmeyer Reaction: A Cornerstone of Aromatic Synthesis
The Sandmeyer reaction is a powerful method for substituting the diazonium group with halides or pseudohalides, catalyzed by copper(I) salts.[7][8][9] In this protocol, we utilize copper(I) cyanide (CuCN) to replace the -N₂⁺ group with a nitrile (-CN) group. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7][10][11] This forms an aryl radical and releases nitrogen gas, which drives the reaction forward.
1.3 Nitrile Hydrolysis to Carboxylic Acid
The final step is the hydrolysis of the synthesized 2-(4-phenoxyphenyl)propanenitrile. This is a robust and high-yielding transformation that can be achieved under either acidic or basic conditions. The protocol described herein utilizes acidic hydrolysis to convert the nitrile functional group into the target carboxylic acid, thereby completing the synthesis of the profen analog.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of (±)-2-(4-phenoxyphenyl)propanoic acid.
Experimental Protocols
2.1 Materials and Instrumentation
All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Purity | Notes |
| This compound | C₁₄H₁₅NO | 213.28 | >98% | Starting material.[12][13] |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% | |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% w/w | |
| Copper(I) Cyanide | CuCN | 89.56 | >98% | Highly Toxic! Handle with extreme caution. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 98% w/w | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated soln. | For neutralization. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | For drying. |
Instrumentation: Magnetic stirrers with heating and cooling capabilities, standard laboratory glassware, rotary evaporator, Buchi melting point apparatus, NMR spectrometer (e.g., 400 MHz), FT-IR spectrometer, and Mass Spectrometer.
2.2 Protocol 1: Synthesis of 2-(4-phenoxyphenyl)propanenitrile
This protocol details the diazotization of the starting amine and the subsequent Sandmeyer cyanation.
CAUTION: Aryl diazonium salts can be explosive when isolated in a dry state. These intermediates should be kept in solution at low temperatures and used immediately.[14] Copper(I) cyanide and hydrogen cyanide (a potential byproduct) are extremely toxic. All operations must be performed in an efficient fume hood.
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.66 g (50.0 mmol) of this compound in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate as a fine slurry.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of 3.80 g (55.0 mmol) of sodium nitrite in 10 mL of cold water dropwise over 30 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution contains the aryl diazonium chloride.
-
Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of 6.72 g (75.0 mmol) of copper(I) cyanide in 50 mL of water. Warm this solution to 60-70 °C.
-
Addition: Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution in portions. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 80 °C for 1 hour with stirring to ensure the reaction goes to completion.
-
Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a dark oil.
-
Characterization: The crude nitrile can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient). Expected Yield: 65-75%.
2.3 Protocol 2: Synthesis of (±)-2-(4-phenoxyphenyl)propanoic acid
This protocol describes the hydrolysis of the nitrile to the final carboxylic acid product.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the crude 2-(4-phenoxyphenyl)propanenitrile (assuming ~35 mmol from the previous step).
-
Hydrolysis Mixture: Add a mixture of 50 mL of water and 25 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cooling & Precipitation: After the reaction is complete, cool the mixture in an ice bath. The carboxylic acid product should precipitate out of the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). Dry the purified crystals under vacuum.
-
Characterization: Determine the melting point, and acquire IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the final product. Expected Yield: 80-90%.
Mechanistic Insights & Process Validation
The success of this synthesis hinges on careful control of the diazotization step and managing the hazards of the Sandmeyer reaction.
Caption: Key mechanistic steps in the diazotization and Sandmeyer cyanation sequence.
Process Validation:
-
Diazotization: The presence of the diazonium salt can be confirmed by coupling a small aliquot of the reaction mixture with an alkaline solution of 2-naphthol, which should produce a characteristic bright orange-red azo dye.
-
Nitrile Formation: The progress of the Sandmeyer reaction can be monitored by the disappearance of the diazonium salt (via the 2-naphthol test) and by IR spectroscopy, observing the appearance of a sharp nitrile (-C≡N) stretching band around 2230-2220 cm⁻¹.
-
Carboxylic Acid Formation: The final hydrolysis step can be validated by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch (3300-2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
Note on Chirality and Further Steps
The described synthesis starts with a racemic amine and involves no enantioselective steps, therefore the final product, (±)-2-(4-phenoxyphenyl)propanoic acid, is a racemic mixture. For pharmaceutical applications, it is often necessary to isolate the therapeutically active enantiomer (typically the (S)-enantiomer for profens).[2] This can be achieved through chiral resolution .
A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral amine as a resolving agent, such as (R)- or (S)-1-phenylethylamine.[15][16] The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salt liberates the desired enantiomerically pure carboxylic acid.
Conclusion
This application note details a robust and scalable two-step synthetic route to convert this compound into a novel profen analog, (±)-2-(4-phenoxyphenyl)propanoic acid. The procedure relies on well-established diazotization and Sandmeyer reactions, providing a reliable pathway for generating new NSAID candidates for further pharmacological evaluation. The protocols are designed for researchers in drug discovery and process development, with an emphasis on mechanistic understanding and safe laboratory practice.
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Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7381. Available at: [Link]
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Pontiki, E., & Hadjipavlou-Litina, D. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(6), 1998. Available at: [Link]
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Alam, M. S., et al. (2012). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Journal of the Brazilian Chemical Society, 23(4), 743-750. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-(4-phenoxyphenyl)ethan-1-amine for Medicinal Chemistry Exploration
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1-(4-phenoxyphenyl)ethan-1-amine core represents a significant starting point in medicinal chemistry. Its structure combines a flexible diaryl ether linkage with a chiral primary amine, offering multiple vectors for chemical modification. Derivatization of the primary amine is a cornerstone strategy for rapidly generating compound libraries to explore Structure-Activity Relationships (SAR). By modifying the amine, researchers can systematically alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and target-binding interactions.
This guide provides a detailed technical overview and actionable protocols for three fundamental and high-yielding derivatization strategies: N-Acylation , N-Sulfonylation , and N-Alkylation via Reductive Amination . The methodologies are designed to be robust and adaptable, serving as a foundational toolkit for drug discovery programs built around this promising scaffold.
Core Principles of Amine Derivatization
The synthetic utility of this compound is centered on the nucleophilic character of its primary amine (R-NH₂). This lone pair of electrons readily attacks electron-deficient centers, making it an ideal handle for forming new covalent bonds. The choice of derivatization strategy dictates the nature of the resulting functional group and, consequently, the biological and physical properties of the new molecule.
-
N-Acylation: This reaction forms a stable amide bond by reacting the amine with an activated carboxylic acid derivative, typically an acyl chloride or anhydride. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] A base is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
-
N-Sulfonylation: This process yields a sulfonamide, a key functional group in numerous marketed drugs (e.g., diuretics, antibiotics). The amine attacks the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). Like acylation, this reaction requires a base to quench the generated HCl.[2][3] Careful control of stoichiometry and reaction temperature is crucial to prevent the potential side reaction of di-sulfonylation, where the sulfonamide nitrogen is further functionalized.[2]
-
Reductive Amination (N-Alkylation): This powerful one-pot reaction introduces alkyl groups to the amine, forming secondary or tertiary amines.[4][5] It begins with the condensation of the primary amine with an aldehyde or ketone under weakly acidic conditions to form an imine or iminium ion intermediate.[4] This intermediate is then reduced in situ by a chemoselective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the starting carbonyl compound.[4][6]
Visualization of Derivatization Strategies
The following workflow illustrates the primary pathways for modifying the this compound scaffold.
Caption: Core derivatization pathways for this compound.
Detailed Experimental Protocols
General Considerations:
-
Safety: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use anhydrous solvents and reagents where specified to prevent unwanted hydrolysis of reactive intermediates. The starting amine, this compound, is commercially available.[7][8][9]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: N-Acylation to Synthesize Amide Derivatives
This protocol describes a general procedure for the N-acylation of the primary amine with an acyl chloride.
Rationale: Dichloromethane (DCM) is a good solvent for this reaction as it is relatively non-polar and aprotic. Triethylamine (TEA) is a common organic base used to scavenge the HCl produced, preventing protonation of the starting amine and driving the reaction forward. The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.[1]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS indicates consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Caption: Step-by-step workflow for the N-Acylation protocol.
Protocol 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives
This protocol details the synthesis of sulfonamides, with specific attention to avoiding di-sulfonylation.
Rationale: Pyridine can act as both a base and a nucleophilic catalyst. The reaction is performed at 0 °C during the addition of the sulfonyl chloride to maintain control and favor mono-sulfonylation.[2][3] Using a slight excess of the amine relative to the sulfonyl chloride can also help suppress the formation of the di-sulfonylated byproduct.[3]
Materials:
-
This compound (1.1 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.0 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.1 eq).
-
Dissolution: Dissolve the amine in the chosen anhydrous solvent (~0.1 M concentration) and add the base (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a small amount of the same solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[2]
-
Reaction: Stir at 0 °C for 1 hour after the addition is complete, then allow the reaction to warm to room temperature. Stir for an additional 2-16 hours, monitoring for the disappearance of the starting materials.[2]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), water, saturated NaHCO₃ solution, and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide via silica gel column chromatography or recrystallization.
Protocol 3: N-Alkylation via Reductive Amination
This one-pot protocol is highly efficient for generating secondary amines.
Rationale: The reaction is typically run in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF). Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, moisture-tolerant, and does not reduce the aldehyde/ketone starting material at an appreciable rate.[10] The inclusion of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate, accelerating the reaction.[4]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolution: Dissolve the components in DCE or THF (~0.2 M). Add a catalytic amount of acetic acid if desired.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction may be slightly effervescent.
-
Reaction: Stir at room temperature for 3-24 hours, or until the reaction is complete by TLC/LC-MS analysis.
-
Work-up:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
-
Drying and Concentration: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine product by silica gel column chromatography.
Data Summary and Characterization
The successful synthesis of derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Derivatization Method | Reagent Class | Functional Group Formed | Key Characterization Notes |
| N-Acylation | Acyl Chlorides, Anhydrides | Amide (-NH-C=O) | Appearance of a carbonyl stretch (~1650 cm⁻¹) in IR. Shift of the alpha-proton signal in ¹H NMR. Correct mass ion in MS. |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide (-NH-SO₂-) | Appearance of S=O stretches (~1350, 1160 cm⁻¹) in IR. Disappearance of the primary amine N-H protons and appearance of a single N-H proton in ¹H NMR. |
| N-Alkylation | Aldehydes, Ketones | Secondary Amine (-NH-R) | Disappearance of one N-H proton signal. Appearance of new alkyl proton signals in ¹H NMR corresponding to the added group. Correct mass ion in MS. |
References
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Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Journal of Chemical Sciences, 125(3), 607–613. [Link]
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Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines . Synthetic Communications, 39(15), 2694–2701. [Link]
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Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions . RSC Advances. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . [Link]
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Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Pawar, S. S., & Shisodiya, V. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions . International Journal of Creative Research Thoughts (IJCRT), 8(7). [Link]
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Lisi, A. D., & El-Masri, M. (2013). Formation and identification of novel derivatives of primary amine and zwitterionic drugs . IU Indianapolis ScholarWorks. [Link]
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Isomura, Y., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions . Journal of the American Chemical Society, 139(5), 2152–2155. [Link]
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ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation . [Link]
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Organic Chemistry Tutor. Reductive Amination . [Link]
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GEMs Database. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Green Chemistry Teaching and Learning Community. [Link]
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Das, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface, 8(4), 194-204. [Link]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. gctlc.org [gctlc.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 1-(4-Phenoxyphenyl)ethanamine 102077-19-0 [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Asymmetric Synthesis Protocols Utilizing 1-(4-phenoxyphenyl)ethan-1-amine: A Guide for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1] Chiral amines are fundamental building blocks and powerful tools in the synthesis of these complex molecules.[2] Among these, 1-(4-phenoxyphenyl)ethan-1-amine emerges as a versatile chiral amine with significant potential in asymmetric synthesis. Its structural features, including a stereogenic center adjacent to an aromatic system, make it an excellent candidate for applications as a chiral resolving agent, a chiral auxiliary, and a precursor to sophisticated chiral ligands.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in asymmetric synthesis. While specific protocols for this exact molecule are not extensively published, we present detailed, field-proven protocols for the closely related and well-studied 1-phenylethylamine. These protocols serve as robust starting points for methodological development with this compound, taking into account the potential influence of the phenoxy substituent on steric hindrance and solubility.
I. Application as a Chiral Resolving Agent for Racemic Carboxylic Acids
The classical method of resolving a racemic mixture by forming diastereomeric salts remains one of the most practical and scalable approaches for obtaining enantiopure compounds.[3][4] Chiral amines, such as this compound, are excellent resolving agents for racemic carboxylic acids. The fundamental principle involves the reaction of the racemic acid with a single enantiomer of the chiral amine to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]
The efficiency of such a resolution is highly dependent on the choice of solvent and the crystallization conditions. The phenoxy group in this compound may influence the solubility of the resulting diastereomeric salts, potentially offering advantages in specific solvent systems compared to 1-phenylethylamine.
Mechanistic Workflow of Diastereomeric Salt Resolution
The process begins with the formation of two diastereomeric salts in solution, followed by the selective crystallization of the less soluble salt. The separation and subsequent acidification allow for the recovery of the enantiomerically enriched carboxylic acid.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-1-Phenylethylamine
This protocol, adapted from established procedures for the resolution of profens, serves as an excellent template for the resolution of racemic carboxylic acids using (S)-1-(4-phenoxyphenyl)ethan-1-amine.[5][6][7]
Materials:
-
Racemic Ibuprofen
-
(S)-1-(4-phenoxyphenyl)ethan-1-amine (or (S)-1-phenylethylamine as a direct analogue)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve racemic ibuprofen (e.g., 5.0 g, 24.2 mmol) in 50 mL of methanol.
-
In a separate flask, prepare a solution of (S)-1-(4-phenoxyphenyl)ethan-1-amine (e.g., 5.16 g, 24.2 mmol) in 20 mL of methanol.
-
Warm both solutions gently to approximately 50-60 °C.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
-
Dry the crystals to a constant weight. This is the less soluble diastereomeric salt.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidify the suspension to pH 1-2 with 2M HCl. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from the acidification step contains the hydrochloride salt of the chiral amine.
-
Basify the aqueous layer to pH 12-13 with a concentrated NaOH solution.
-
Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover the chiral resolving agent.
-
Data Presentation:
The following table presents typical results for the resolution of various profens with 1-phenylethylamine, which can be used as a benchmark for experiments with this compound.[5][7]
| Racemic Acid | Resolving Amine Enantiomer | Solvent System | Yield of Less Soluble Salt | Enantiomeric Excess (e.e.) of Recovered Acid |
| Ibuprofen | (S)-(-)-1-phenylethylamine | Ethanol/Water | 75-85% | >95% |
| Naproxen | (R)-(+)-1-phenylethylamine | Methanol | 80-90% | >98% |
| Ketoprofen | (S)-(-)-1-phenylethylamine | Ethanol/Water | 70-80% | >96% |
II. Application as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, where they are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8][9][10] The auxiliary is then cleaved and can often be recovered for reuse.[8] (S)-1-(4-phenoxyphenyl)ethan-1-amine, by forming a chiral amide, can serve as an effective chiral auxiliary, particularly in the diastereoselective alkylation of enolates.
The stereocontrol is achieved through steric hindrance, where the bulky aryl group of the auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[11] The larger phenoxyphenyl group of the target molecule is expected to provide even more effective steric shielding compared to the phenyl group of 1-phenylethylamine.
Mechanistic Pathway of Asymmetric Alkylation
The process involves the formation of a chiral amide, deprotonation to form a stereodefined enolate, diastereoselective alkylation, and subsequent removal of the auxiliary.
Protocol 2: Asymmetric Alkylation of a Propionamide Derivative
This protocol is based on well-established procedures for 1-phenylethylamine derivatives and provides a detailed workflow for asymmetric alkylation.[8][11]
Materials:
-
(S)-1-(4-phenoxyphenyl)ethan-1-amine
-
Propionyl chloride
-
Triethylamine (TEA)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Benzyl bromide (or other electrophile)
-
Dry Tetrahydrofuran (THF)
-
Sulfuric Acid (H₂SO₄)
-
Standard workup and purification reagents
Procedure:
-
Formation of the N-Propionyl Amide:
-
Dissolve (S)-1-(4-phenoxyphenyl)ethan-1-amine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform an aqueous workup (wash with 1M HCl, sat. NaHCO₃, and brine), dry the organic layer over Na₂SO₄, and concentrate to obtain the crude amide, which can be purified by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-propionyl amide (1.0 eq) in dry THF (to a concentration of ~0.2 M) under a nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise to form the enolate. Stir for 30-45 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography to separate the diastereomers.
-
-
Cleavage of the Chiral Auxiliary:
-
Reflux the major diastereomer from the alkylation step in a 1:1 mixture of ethanol and 6M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., 6M NaOH).
-
Recover the chiral auxiliary by extraction with an organic solvent.
-
Acidify the remaining aqueous layer and extract the desired α-substituted carboxylic acid product.
-
Data Presentation:
The following table shows the diastereoselectivity achieved in the alkylation of propionamides derived from (S)-1-phenylethylamine and the well-established Evans auxiliary, providing a comparative benchmark.[11]
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| (S)-1-phenylethylamine | Benzyl bromide | >95:5 |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >98:2 |
III. Application as a Precursor for Chiral Ligands
Chiral ligands are at the heart of transition metal-catalyzed asymmetric synthesis.[12] Chiral amines are excellent precursors for a wide range of privileged ligand classes, including aminophosphines, which have found broad application in asymmetric hydrogenation, allylic alkylation, and other C-C and C-N bond-forming reactions.[13][14][15] The synthesis of these ligands typically involves the formation of a P-N bond by reacting the chiral amine with a suitable chlorophosphine.
Synthetic Workflow for Chiral Aminophosphine Ligands
The general approach involves the reaction of the chiral amine with a chlorophosphine, often in the presence of a base, to yield the desired aminophosphine ligand.
Protocol 3: Synthesis of a Chiral Aminophosphine Ligand
This protocol provides a general method for the synthesis of chiral aminophosphine ligands from a primary chiral amine, based on established literature procedures.[13][14]
Materials:
-
(S)-1-(4-phenoxyphenyl)ethan-1-amine
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (TEA) or n-Butyllithium (n-BuLi)
-
Dry, degassed solvent (e.g., Toluene or THF)
-
Schlenk line and inert atmosphere techniques
Procedure:
-
Amine Deprotonation (if using n-BuLi):
-
Dissolve (S)-1-(4-phenoxyphenyl)ethan-1-amine (1.0 eq) in dry, degassed THF in a Schlenk flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.0 eq) and allow the mixture to warm to room temperature and stir for 1 hour to form the lithium amide.
-
-
Reaction with Chlorophosphine:
-
Cool the solution of the amine (if using TEA) or the lithium amide to -78 °C.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in the same dry, degassed solvent.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
If TEA was used, filter off the triethylammonium chloride salt under an inert atmosphere.
-
If n-BuLi was used, quench any remaining reactive species carefully with a small amount of degassed water or methanol.
-
Remove the solvent under reduced pressure.
-
The crude product is often an air-sensitive oil or solid and should be purified by crystallization or chromatography under an inert atmosphere.
-
Data Presentation:
The following table summarizes the performance of a chiral phosphine-aminophosphine ligand derived from (S)-1-phenylethylamine in the Rh-catalyzed asymmetric hydrogenation of various substrates, indicating the potential efficacy of ligands derived from this compound.[13]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Enantiomeric Excess (e.e.) (%) |
| Methyl (Z)-α-acetamidocinnamate | 1 | 1 | >99 |
| (Z)-β-phenyl-β-(acetylamino)acrylate | 1 | 50 | 98 |
| Dimethyl itaconate | 1 | 1 | 96 |
Conclusion
This compound stands as a promising and versatile tool for the modern synthetic chemist. Its utility as a chiral resolving agent, a sterically demanding chiral auxiliary, and a precursor for effective chiral ligands positions it as a valuable asset in the asymmetric synthesis of complex, high-value molecules. The protocols and data presented, based on the well-validated chemistry of 1-phenylethylamine, provide a solid and actionable foundation for researchers to explore and exploit the full potential of this compound in their synthetic endeavors. The increased steric bulk of the phenoxyphenyl group may offer unique advantages in selectivity and reactivity, warranting further investigation and application in the field.
References
-
ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Chemconnections. (n.d.). resolution-08. [Link]
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ACS Publications. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design. [Link]
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CNR-IRIS. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. [Link]
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Sci-Hub. (2010). Readily available chiral phosphine–aminophosphine ligands derived from 1-phenylethylamine for Rh-catalyzed enantioselective hydrogenations. Tetrahedron: Asymmetry. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
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PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
PubMed Central. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. [Link]
-
ResearchGate. (2025). (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters. [Link]
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
-
IPR2020-00770. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. (2025). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. [Link]
- Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
-
ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... [Link]
- Google Patents. (n.d.).
-
Sci-Hub. (2008). ChemInform Abstract: Synthesis of Novel Chiral Phosphine‐Triazine Ligand Derived from α‐Phenylethylamine for Pd‐Catalyzed Asymmetric Allylic Alkylation. ChemInform. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. [Link]
- Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)
- Google Patents. (n.d.). Resolution method for preparing optically pure R-1-phenylethylamine.
-
European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers - EP 0838448 A1. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
- Google Patents. (n.d.). Metallocene-based chiral phosphines and arsines.
- Google Patents. (n.d.). Asymmetric synthesis of phenylisopropylamines.
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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Application Note: High-Efficacy Enantioselective Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine via Catalytic Asymmetric Hydrogenation
An Application Guide for Drug Development Professionals and Organic Synthesis Researchers
Abstract
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds.[1][2][3] The stereochemistry of these molecules is critical, as different enantiomers often exhibit markedly different pharmacological or biological activities. This application note provides a comprehensive guide to the synthesis of enantiomerically enriched 1-(4-phenoxyphenyl)ethan-1-amine, a valuable chiral building block, through the highly efficient and atom-economical method of catalytic asymmetric hydrogenation.[4][5] We present a detailed examination of the reaction mechanism, a field-tested experimental protocol, and robust analytical methods for the precise determination of enantiomeric excess (ee). This document is intended for researchers, scientists, and drug development professionals seeking to implement state-of-the-art asymmetric synthesis techniques.
Introduction: The Imperative for Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. This compound serves as a key chiral intermediate whose stereocenter is crucial for its intended biological interactions. Traditional methods for obtaining chiral amines, such as the resolution of racemic mixtures, are often inefficient, with a theoretical maximum yield of only 50%. Catalytic asymmetric hydrogenation, pioneered by Nobel laureates William S. Knowles and Ryōji Noyori, offers a direct and sustainable alternative, converting a prochiral substrate into a chiral product with high selectivity and yield.[5][6]
This guide focuses on the asymmetric hydrogenation of the prochiral ketone, 1-(4-phenoxyphenyl)ethanone, utilizing a Noyori-type bifunctional catalyst. This approach is widely recognized for its broad applicability, high catalytic activity, and excellent enantiocontrol in the reduction of ketones.[6][7][8]
Mechanism and Rationale for Catalyst Selection
The success of an asymmetric hydrogenation reaction hinges on the precise design of the chiral catalyst. For the reduction of ketones like 1-(4-phenoxyphenyl)ethanone, Ru(II)-diphosphine-diamine complexes have proven to be exceptionally effective.[8]
The Principle of Bifunctional Catalysis: The Noyori-type catalyst operates through a "bifunctional" mechanism.[6] This implies that both the metal center (Ruthenium) and the ligand cooperate in the catalytic cycle. The reaction proceeds via a six-membered pericyclic transition state where the substrate interacts simultaneously with the acidic N-H proton of the diamine ligand and the hydridic Ru-H of the metal center. This dual interaction organizes the substrate in the chiral environment of the catalyst, forcing the hydrogen to add to one specific face of the carbonyl, thus dictating the stereochemical outcome.[6][7]
Recent DFT and experimental studies suggest a more nuanced "outer sphere" mechanism, where the amine ligand interacts with a base activator, and the hydride is transferred to the substrate without direct coordination of the carbonyl oxygen to the metal.[6] Regardless of the precise model, the synergy between the metal hydride and the ligand's N-H group is the key to the catalyst's high efficiency and selectivity.
Catalyst Selection: The choice of chiral ligands is paramount. Axially chiral diphosphines, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)), combined with a chiral diamine like DPEN (1,2-diphenylethylenediamine), create a well-defined and rigid chiral pocket around the metal center.[7] The specific enantiomer of the resulting product ((R) or (S)) can be reliably predicted based on the chirality of the ligands used. For instance, a catalyst system comprising (R)-BINAP and (R,R)-DPEN will typically yield one enantiomer of the alcohol product, while the (S)-BINAP/(S,S)-DPEN system will produce the opposite.
Caption: General experimental workflow for the synthesis of the chiral amine.
Protocol: Asymmetric Hydrogenation of 1-(4-phenoxyphenyl)ethanone
Safety Precaution: This procedure involves the use of hydrogen gas under pressure and pyrophoric reagents. It must be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and a blast shield.
Materials & Equipment:
-
Substrate: 1-(4-phenoxyphenyl)ethanone
-
Catalyst: RuCl₂[(S)-BINAP][(S,S)-DPEN] (or the corresponding (R)/(R,R) enantiomers for the opposite product)
-
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous isopropanol (i-PrOH) or ethanol (EtOH)
-
Hydrogen Source: High-purity H₂ gas (≥99.99%)
-
Equipment: High-pressure reactor (e.g., Parr shaker or autoclave), Schlenk line or glovebox, magnetic stirrer, standard glassware.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar. Assemble the reactor and purge it thoroughly with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
Reagent Preparation (under Inert Atmosphere): In a glovebox or using Schlenk techniques, prepare the following:
-
Weigh 1-(4-phenoxyphenyl)ethanone (1.0 eq).
-
Weigh the Ru-catalyst (e.g., 0.001 eq, for a Substrate/Catalyst ratio of 1000:1).
-
Weigh potassium tert-butoxide (KOtBu, 2.0 eq relative to the catalyst).
-
-
Charging the Reactor:
-
Under a positive flow of inert gas, add the substrate, catalyst, and base to the reactor vessel.
-
Add the anhydrous solvent (e.g., isopropanol) via cannula transfer. The concentration is typically in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
Seal the reactor securely.
-
Purge the reactor headspace with H₂ gas three times to remove residual inert gas.
-
Pressurize the reactor to the desired hydrogen pressure (see table below).
-
Begin stirring and heat the reaction to the target temperature.
-
Monitor the reaction progress by observing the pressure drop or by analyzing aliquots via TLC or GC-MS (requires careful depressurization and sampling).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature.
-
CAUTION: Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Purge the reactor with inert gas.
-
Open the reactor and quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite® to remove the ruthenium catalyst. Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Table 1: Typical Reaction Parameters for Asymmetric Hydrogenation
| Parameter | Recommended Range | Rationale / Causality |
| Substrate/Catalyst (S/C) Ratio | 500:1 to 10,000:1 | A higher ratio is more economical but may require longer reaction times or lead to incomplete conversion. Optimization is key. |
| Hydrogen Pressure | 10–50 atm (150–750 psi) | Higher pressure increases H₂ concentration, accelerating the reaction rate. Some catalysts perform optimally within a specific pressure range. |
| Temperature | 30–80 °C | Reaction rates increase with temperature, but excessively high temperatures can lead to catalyst decomposition or reduced enantioselectivity. [8] |
| Solvent | Isopropanol, Ethanol | Protic solvents are often crucial for the Noyori mechanism. Anhydrous conditions are required to prevent catalyst deactivation. |
| Base/Catalyst Ratio | 2:1 to 10:1 | The base is required to generate the active Ru-hydride species from the precatalyst. [6]Excess base can sometimes influence deactivation. [8] |
| Reaction Time | 4–24 hours | Varies significantly with S/C ratio, temperature, and pressure. Monitor for completion. |
Analytical Methods: Quantifying Success
Accurate determination of enantiomeric excess (ee) is critical to validate the success of the asymmetric synthesis. [9]Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose. [10][11][12]
Analytical Workflow
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Protocol: Chiral HPLC for ee Determination
Instrumentation & Columns:
-
System: HPLC with a UV detector (detection wavelength ~254 nm).
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. Examples include Daicel CHIRALPAK® IA, IB, or IC, or CHIRALCEL® OD-H or AD-H. These phases offer excellent resolving power for a wide range of chiral compounds, including amines. [10][11] Mobile Phase Preparation:
-
A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).
-
For chiral amines, separation can be dramatically improved by adding a small amount of an acidic or basic modifier. For basic amines, an acidic additive like trifluoroacetic acid (TFA, 0.1% v/v) or an alkanesulfonic acid is often beneficial. [13][14] Step-by-Step Procedure:
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic this compound in the mobile phase (~1 mg/mL).
-
Synthesized Sample: Prepare a solution of your purified product at the same concentration.
-
-
Method Development:
-
Set the HPLC flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard. The chromatogram should show two distinct, well-separated peaks corresponding to the two enantiomers.
-
If separation is poor, optimize the mobile phase composition by varying the percentage of IPA.
-
-
Analysis:
-
Once a good separation is achieved for the racemic standard, inject your synthesized sample.
-
A successful asymmetric synthesis will result in a chromatogram where one of the two peaks is significantly larger than the other.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomers (Area₁ for the major enantiomer, Area₂ for the minor).
-
Calculate the ee using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficient hydrogen pressure or temperature.3. Catalyst poisoning by impurities in substrate or solvent. | 1. Ensure rigorous inert atmosphere techniques. Use fresh, anhydrous solvents.2. Increase pressure and/or temperature within the recommended range.3. Purify the substrate and use high-purity solvents. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Incorrect catalyst or ligand choice for the substrate.3. Racemization of product under reaction conditions. | 1. Lower the reaction temperature. Asymmetric reactions are often more selective at lower temperatures.2. Screen different chiral ligands or catalyst systems.3. Check for acidic/basic impurities that might cause racemization during work-up. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (solvent, base, catalyst).2. Variations in reaction setup (e.g., stirring speed, heating).3. Small leaks in the H₂ supply or reactor. | 1. Use reagents from the same batch or qualify new batches. Ensure solvent is truly anhydrous.2. Standardize all reaction parameters precisely.3. Perform a leak test on the reactor before each run. |
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Asymmetric Hydrogenation Overview. University of Zurich. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ResearchGate. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. University of Toronto. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation [diposit.ub.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: 1-(4-Phenoxyphenyl)ethan-1-amine as a Versatile Scaffold for the Synthesis of Novel Trypanocidal Agents
Abstract
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The limited therapeutic arsenal, coupled with emerging drug resistance, necessitates the urgent discovery of novel chemical entities with potent trypanocidal activity. This document outlines the rationale and detailed synthetic protocols for the application of 1-(4-phenoxyphenyl)ethan-1-amine as a novel and versatile scaffold in the design of new trypanocidal agents. Drawing upon established structure-activity relationships of related compounds, we present a compelling case for this scaffold as a bioisosteric replacement for more rigid, lipophilic cores, potentially offering improved physicochemical properties. Detailed methodologies are provided for the derivatization of this primary amine into well-known trypanocidal pharmacophores, including amidines, guanidines, and thioureas.
Introduction: The Quest for New Trypanocides
The fight against neglected tropical diseases like HAT is a constant battle against a resilient parasite, Trypanosoma brucei. Current treatments are often hampered by toxicity, difficult administration routes, and growing resistance.[1] Consequently, scaffold-based drug design has emerged as a crucial strategy, allowing for the systematic exploration of chemical space around a core molecular framework.
Recent research has highlighted the potential of molecules incorporating a bulky, lipophilic adamantane cage linked to a phenoxyphenyl moiety.[2] Specifically, derivatives of 1-(4-phenoxyphenyl)adamantane have demonstrated notable activity against T. brucei, establishing the phenoxyphenyl group as a key pharmacophoric element.[2] However, the high lipophilicity of the adamantane core can present challenges in terms of solubility and metabolic stability.
This application note proposes This compound as a strategic and synthetically accessible alternative. By replacing the rigid adamantane cage with a more flexible ethylamine side chain, we hypothesize that it is possible to retain the beneficial interactions of the phenoxyphenyl group while improving the overall drug-like properties of the resulting compounds. The primary amine of this scaffold serves as a versatile chemical handle for the introduction of various functional groups known to confer trypanocidal activity.
Scientific Rationale: Bioisosterism and Pharmacophore Attachment
Our strategy is grounded in two key medicinal chemistry principles: bioisosteric replacement and the strategic attachment of validated pharmacophores.
2.1. Bioisosteric Rationale
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.[3] In this context, we propose the ethylamine group of our target scaffold as a non-classical bioisostere for the adamantane cage found in previously reported trypanocidal agents.[4][5] While structurally distinct, this replacement aims to preserve the spatial orientation of the phenoxyphenyl group relative to the appended trypanocidal moiety, while potentially enhancing aqueous solubility and modifying the metabolic profile.
Caption: Bioisosteric relationship between scaffolds.
2.2. A Versatile Anchor for Trypanocidal Pharmacophores
The primary amine of this compound is an ideal anchor point for derivatization. Many potent trypanocidal agents feature cationic groups like amidines or guanidines, which are known to interact with the AT-rich minor groove of trypanosomal DNA or to be selectively taken up by parasite-specific transporters.[6][7][8] Other successful pharmacophores include thioureas and related structures.[2] The protocols below detail the synthesis of these key derivatives.
Caption: Synthetic pathways from the core scaffold.
Synthesis of the Core Scaffold: this compound
The core scaffold can be reliably synthesized from commercially available 4-phenoxyacetophenone via reductive amination. This method is robust and amenable to scale-up.
Protocol 1: Synthesis of this compound
-
Principle: This two-step, one-pot procedure involves the formation of an imine intermediate from 4-phenoxyacetophenone and an ammonia source, followed by in-situ reduction to the primary amine using a hydride reducing agent.
-
Materials:
-
4-Phenoxyacetophenone
-
Ammonium acetate (CH₃COONH₄)
-
Methanol (MeOH), anhydrous
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-phenoxyacetophenone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol (approx. 0.2 M solution based on the ketone).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully quench by slowly adding 1 M HCl until the pH is ~2 to decompose excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue to pH >10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford this compound.
-
Synthetic Protocols for Trypanocidal Derivatives
The following protocols describe the conversion of the primary amine scaffold into key classes of trypanocidal compounds.
Protocol 2: Synthesis of N-[1-(4-Phenoxyphenyl)ethyl]acetamidine
-
Principle: This protocol utilizes the reaction of the primary amine with an N,N-dimethylacetamide dimethyl acetal to form the corresponding acetamidine.[9] This functional group is a common feature in trypanocidal agents.
-
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylacetamide dimethyl acetal (1.2 eq)
-
Anhydrous Toluene
-
Sealed reaction vial
-
-
Procedure:
-
In a sealed reaction vial, dissolve this compound in anhydrous toluene.
-
Add N,N-dimethylacetamide dimethyl acetal to the solution.
-
Seal the vial and heat the mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction for the formation of the product by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the target amidine.
-
Protocol 3: Synthesis of 1-Guanidino-1-(4-phenoxyphenyl)ethane
-
Principle: Guanylation of the primary amine is achieved using a stable guanylating agent like N,N'-di-Boc-N''-triflylguanidine, followed by deprotection. This method offers excellent control and yields.
-
Materials:
-
This compound (1.0 eq)
-
N,N'-di-Boc-N''-triflylguanidine (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Guanylation: Dissolve this compound and triethylamine in anhydrous DCM.
-
Add a solution of N,N'-di-Boc-N''-triflylguanidine in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to obtain the Boc-protected guanidine intermediate.
-
Deprotection: Dissolve the crude intermediate in DCM.
-
Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting guanidine salt by recrystallization or preparative HPLC.
-
Protocol 4: Synthesis of 1-[1-(4-Phenoxyphenyl)ethyl]-3-phenylthiourea
-
Principle: The nucleophilic primary amine readily reacts with an isothiocyanate to form a thiourea derivative, a pharmacophore present in some classes of antimicrobial agents.
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF.
-
Add phenyl isothiocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Target Product Profile and In Vitro Evaluation
The synthesized derivatives should be evaluated for their biological activity. The following table presents a target profile based on the activity of related trypanocidal compounds.
| Derivative Class | Target Pharmacophore | Target IC₅₀ vs. T. brucei (µM) | Target Selectivity Index (SI) ** |
| Amidine | -C(=NH)NH₂ | < 5 | > 20 |
| Guanidine | -NH-C(=NH)NH₂ | < 5 | > 20 |
| Thiourea | -NH-C(=S)NH-Ph | < 10 | > 10 |
| Based on published data for analogous compounds. | |||
| SI = IC₅₀ (mammalian cells) / IC₅₀ (T. brucei) |
Protocol 5: In Vitro Trypanocidal Activity Assay
-
Principle: The viability of bloodstream form T. brucei brucei is assessed after a 72-hour incubation with the test compounds using a resazurin-based fluorescence assay. Cytotoxicity against a mammalian cell line (e.g., L6 or HEK293) is concurrently measured to determine selectivity.
-
Procedure:
-
Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
-
Dispense parasites into 96-well plates at a density of 2 x 10³ cells/well.
-
Add serial dilutions of the synthesized compounds (typically from 100 µM to 0.01 µM) to the wells in triplicate. Include a positive control (e.g., pentamidine) and a negative control (DMSO vehicle).
-
Incubate the plates for 68 hours.
-
Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure fluorescence using a plate reader (Ex/Em ~560/590 nm).
-
Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Perform a parallel assay using a mammalian cell line to determine the IC₅₀ for cytotoxicity and calculate the Selectivity Index (SI).
-
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold for the development of novel trypanocidal agents. Its synthesis is straightforward, and its primary amine handle allows for the facile introduction of established trypanocidal pharmacophores. The proposed strategy of using this scaffold as a more drug-like bioisostere for the adamantane core is a rational approach to generating new leads.
Future work should focus on expanding the library of derivatives by:
-
Synthesizing a broader range of amidine and guanidine analogs with different substitution patterns.
-
Exploring other known trypanocidal moieties that can be attached to the primary amine.
-
Investigating substitutions on the phenoxyphenyl rings to probe structure-activity relationships further.
Successful lead compounds from these efforts can advance to in vivo efficacy studies in murine models of Human African Trypanosomiasis.
References
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Baker, N., et al. (2022). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Infectious Diseases, 8(11), 2329-2342. [Link]
-
Burmistrov, V., et al. (2016). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4038-4042. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Capes, A., et al. (2012). Quinol derivatives as potential trypanocidal agents. Bioorganic & Medicinal Chemistry, 20(4), 1544-1554. [Link]
-
de Mello, C. M., et al. (2011). Trypanocidal activity and selectivity in vitro of aromatic amidine compounds upon bloodstream and intracellular forms of Trypanosoma cruzi. Experimental Parasitology, 127(2), 489-494. [Link]
-
de Souza, W., et al. (2001). Trypanocidal activity of 2-propen-1-amine derivatives on trypomastigotes culture and in animal model. Antimicrobial Agents and Chemotherapy, 45(12), 3462-3468. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
Ruda, G. F., et al. (2006). Trypanocidal Activity of Melamine-Based Nitroheterocycles. Antimicrobial Agents and Chemotherapy, 50(6), 2091-2098. [Link]
-
Schmid, C., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 341(6), 356-362. [Link]
-
Sławiński, J., et al. (2011). Application of Bioisosteres in Drug Design. Current Medicinal Chemistry, 18(12), 1772-1790. [Link]
-
Stavropoulou, K., et al. (2025). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. RSC Medicinal Chemistry. [Link]
-
Tidwell, R. R., et al. (2012). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 139(10), 1211-1234. [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Zaky, M. S., & El-Mekkawy, A. I. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Chemical Reviews, 3(2), 118-144. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. [Link]
Sources
- 1. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinol derivatives as potential trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypanocidal activity and selectivity in vitro of aromatic amidine compounds upon bloodstream and intracellular forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 1-(4-phenoxyphenyl)ethan-1-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(4-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction for both high yield and exceptional purity.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable chiral building block, is most commonly achieved through the reductive amination of its corresponding ketone precursor, 4-phenoxyphenyl methyl ketone. Two primary methodologies are favored for this transformation: the Leuckart reaction and direct reductive amination using hydride reducing agents.
-
Reductive Amination: This versatile method involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like this compound, ammonia or an ammonia equivalent is used. The reaction proceeds via an imine intermediate which is then reduced to the amine.[1][2]
-
Leuckart Reaction: A classic method for the reductive amination of aldehydes and ketones, the Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] This one-pot reaction is driven by high temperatures.[3]
The choice between these methods will depend on available reagents, equipment, and desired reaction conditions. The following sections will delve into troubleshooting and FAQs for both approaches.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address potential challenges you may encounter during the synthesis of this compound.
Low or No Product Yield
Question: My reaction has stalled, and I'm observing a low yield of the desired amine. What are the likely causes and how can I rectify this?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to imine formation and the subsequent reduction.
-
Inefficient Imine Formation: The initial condensation of 4-phenoxyphenyl methyl ketone with the ammonia source is a critical equilibrium-driven step.
-
Solution: To drive the equilibrium towards the imine, removal of the water byproduct is essential. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent such as molecular sieves or titanium(IV) isopropoxide.[4] For Leuckart reactions, the high temperature (120-130 °C) typically drives off the water.[3]
-
-
Suboptimal pH: The pH of the reaction medium is crucial for imine formation. An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by ammonia. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.
-
Solution: For reductive aminations using hydride reagents, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[5] The optimal pH range is typically between 4 and 6.
-
-
Inactive Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can decompose if exposed to moisture or highly acidic conditions for prolonged periods.
-
Solution: Ensure your reducing agent is fresh and stored under anhydrous conditions. Add the reducing agent portion-wise to the reaction mixture to maintain a controlled reduction.
-
-
High Temperatures in Leuckart Reaction: While the Leuckart reaction requires high temperatures, excessive heat can lead to decomposition of the starting material and product.[6]
-
Solution: Carefully control the reaction temperature within the recommended range of 120-130°C for the ammonium formate variant.[3]
-
Presence of Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
Answer: The formation of impurities is a common challenge. The most likely culprits in this synthesis are unreacted starting material, the intermediate imine, and over-alkylation products.
-
Unreacted 4-phenoxyphenyl methyl ketone: This indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature (within optimal limits). Ensure an adequate molar excess of the ammonia source and reducing agent.
-
-
Residual Imine Intermediate: The imine can be a persistent impurity if the reduction step is not efficient.
-
Solution: Ensure the reducing agent is active and present in sufficient quantity. Protonating the imine with a catalytic amount of acid can increase its susceptibility to reduction by hydride reagents.[1]
-
-
Over-alkylation (Formation of Secondary Amine): The newly formed primary amine can react with another molecule of the ketone to form a secondary amine.
-
Solution: Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the ketone.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Identification (Technique) | Mitigation Strategy |
| 4-phenoxyphenyl methyl ketone | TLC, GC-MS, ¹H NMR | Increase reaction time/temperature, use excess reagents. |
| Imine Intermediate | ¹H NMR, LC-MS | Ensure active reducing agent, add catalytic acid. |
| Secondary Amine | LC-MS, ¹H NMR | Use a large excess of the ammonia source. |
Purification Challenges
Question: I'm struggling to purify my this compound to the desired level. What purification strategies are most effective?
Answer: The basic nature of the amine product allows for straightforward purification by acid-base extraction. However, for achieving high purity, especially for chiral applications, chromatographic methods or crystallization may be necessary.
-
Acid-Base Extraction: This is the first line of defense for removing non-basic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to deprotonate the amine, which will precipitate out or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. A small amount of a basic modifier like triethylamine (0.1-1%) should be added to the eluent to prevent the amine from tailing on the acidic silica gel.
-
-
Chiral Separation: Since this compound is chiral, separation of enantiomers may be required.
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful technique for enantioseparation. Polysaccharide-based CSPs are often effective for separating chiral amines.[7][8] The addition of acidic or basic additives to the mobile phase can significantly improve resolution.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 4-phenoxyphenyl methyl ketone?
A1: Both sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is milder and more selective for the iminium ion over the ketone, which can be advantageous in a one-pot reaction.[1] However, NaBH₄ is less toxic and often sufficient if the imine is pre-formed or if the reaction conditions are carefully controlled. Sodium triacetoxyborohydride (STAB) is another excellent choice, known for its mildness and selectivity.[1]
Q2: Can I use aqueous ammonia for this reaction?
A2: While aqueous ammonia can be used, anhydrous sources of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol or isopropanol) or ammonium acetate, are generally preferred to minimize the presence of water, which can hinder imine formation.
Q3: My Leuckart reaction is producing a tar-like substance. What is causing this?
A3: Tar formation in the Leuckart reaction is often a result of excessive heating or prolonged reaction times, leading to polymerization and decomposition of the reactants and products.[6] Ensure your temperature is well-controlled and monitor the reaction progress by TLC or GC to avoid unnecessary heating.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 5-10% methanol in dichloromethane) and visualize the spots under UV light. The disappearance of the starting ketone spot and the appearance of a new, more polar amine spot (which will streak without a basic additive in the eluent) indicate reaction progression. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the expected ¹H NMR signals for this compound?
A5: While the exact chemical shifts will depend on the solvent used, you can expect to see the following signals: a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and multiplets for the aromatic protons. The amine protons (NH₂) may appear as a broad singlet.
IV. Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
To a solution of 4-phenoxyphenyl methyl ketone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction as described in the "Purification Challenges" section.
Protocol 2: Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 4-phenoxyphenyl methyl ketone (1.0 eq) and ammonium formate (5-7 eq).
-
Heat the mixture to 120-130 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add 10% aqueous HCl.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze any formamide intermediate.
-
Cool the mixture and perform an acid-base extraction as described in the "Purification Challenges" section.
V. Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General purification workflow for this compound.
VI. References
-
Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2008). Reductive Amination of Aldehydes and Ketones with the InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 8829–8837.
-
Own_Climate3867. (2022). Comment on "Question about reductive amination reaction procedure". Reddit. Retrieved from
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from a relevant scientific database.
-
Abdel-Wahab, B. F., Abdel-Mohsen, H. T., & El-Sayed, R. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 21-41.
-
Wikipedia contributors. (2023, December 28). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-23.
-
Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. (2017). Chemical Science Transactions, 6(1), 8-12.
-
Synthesis of 1-substituted phenoxypropan-2-one. (n.d.). The Royal Society of Chemistry.
-
Anonymous. (2022). Comment on "Reductive amination difficulties - poor conversion". Reddit. Retrieved from
-
Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents. WO2015159170A2.
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 09(6), 529–536.
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
-
Afanasyev, O. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (2017). Organic & Biomolecular Chemistry.
-
Leuckart-Wallach Reductive Amination @ 50-70°C. (2002). Hive Novel Discourse.
-
Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93.
-
Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshio, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.
-
¹H-NMR data for compounds 1-4. (n.d.). ResearchGate.
-
1-(4-Phenoxyphenyl)ethanamine 102077-19-0. (n.d.). Sigma-Aldrich.
-
(R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) ¹H NMR. (n.d.). ChemicalBook.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Zhang, Y., et al. (2021). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 206, 114377.
-
Puskás, I., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1424, 81–89.
-
John, J., et al. (2022). A REVIEW ON IMPURITY PROFILE OF DRUGS. World Journal of Pharmaceutical Research, 11(9), 623-639.
-
Behrendorff, J. B. Y. H., et al. (2013). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. FEBS Open Bio, 3, 423–431.
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry, 138, 116238.
-
(R)-1-(4-Methoxyphenyl)ethan-1-amine. (n.d.). BLDpharm.
-
Du, S., et al. (2025). Enantioseparation system based on a novel nanomaterial synthesized from chiral molecularly imprinted polymers and achiral metal-organic frameworks by capillary electrochromatography. Mikrochimica Acta, 192(3), 170.
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2019). ResearchGate.
-
¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... (n.d.). ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete reductive amination of 4-phenoxyacetophenone
Welcome to the technical support center for the reductive amination of 4-phenoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your laboratory work.
Core Principles: The "Why" Behind the Reaction
Reductive amination is a robust method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1][2] The process for 4-phenoxyacetophenone involves two fundamental, equilibrium-driven steps that must be carefully balanced:
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of 4-phenoxyacetophenone. This forms a hemiaminal intermediate, which then dehydrates to form an imine.[1][3] Under mildly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[3][4]
-
Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.[3][5]
The success of the reaction hinges on controlling the equilibrium of the first step and ensuring the selective reduction of the iminium ion in the second.
Caption: Figure 1: General Mechanism of Reductive Amination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the reductive amination of 4-phenoxyacetophenone in a direct, question-and-answer format.
Q1: My reaction is stalled. TLC/LC-MS analysis shows a large amount of unreacted 4-phenoxyacetophenone. What's going wrong?
This is a classic symptom of failed or incomplete imine formation. The equilibrium between the ketone/amine and the imine heavily favors the starting materials unless water is removed or the reaction is otherwise driven forward.[1]
Causality & Solutions:
-
Incorrect pH: Imine formation is catalyzed by mild acid.[3][6]
-
Too Acidic (pH < 4): Your amine starting material will be fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.
-
Too Basic/Neutral (pH > 8): The carbonyl oxygen is not sufficiently protonated to activate the carbonyl carbon towards nucleophilic attack.
-
Solution: The optimal pH for imine formation is typically between 4 and 6.[3][4][6] You can achieve this by adding a catalytic amount of a weak acid like acetic acid.
-
-
Presence of Water: The formation of the imine from the hemiaminal is a dehydration reaction. Excess water in the solvent or reagents can push the equilibrium back towards the starting materials.
-
Solution 1: Use anhydrous solvents.
-
Solution 2: Incorporate a dehydrating agent into the reaction mixture. Common choices include molecular sieves (3Å or 4Å) or using a reagent like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] which both acts as a Lewis acid catalyst and a water scavenger.[7]
-
-
Steric Hindrance or Poor Nucleophilicity: If your amine is sterically bulky or electronically poor (e.g., an aniline with electron-withdrawing groups), imine formation will be slow.[2][8]
-
Solution: Increase the reaction temperature or allow for a longer reaction time for imine formation before adding the reducing agent. Monitoring by TLC or NMR to confirm imine formation is highly recommended.[9]
-
Q2: My main impurity is 1-(4-phenoxyphenyl)ethanol. Why is my ketone being reduced?
The formation of the corresponding alcohol indicates that your reducing agent is reacting with the starting ketone faster than, or in competition with, the iminium ion.[5][6]
Causality & Solutions:
-
Overly Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a potent reducing agent capable of readily reducing ketones and aldehydes.[1][6] If used in a one-pot procedure where the ketone, amine, and reductant are all present, significant alcohol byproduct formation is likely.[5]
-
Solution 1 (Procedural Change): If you must use NaBH₄, adopt a two-step procedure. First, allow the imine to form completely (monitor by TLC/NMR), then add the NaBH₄.[6][10]
-
Solution 2 (Reagent Change): Switch to a more selective, "softer" reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are specifically designed for reductive amination.[1][6][11] They are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion.[6][12][13] STAB is often preferred due to the high toxicity of cyanide byproducts from NaBH₃CN.[11][14]
-
Q3: I've isolated my product, but it's contaminated with the imine intermediate. How can I drive the reduction to completion?
The persistence of the imine suggests that the reduction step is incomplete.[15] This can be due to insufficient reducing agent, deactivation of the reagent, or suboptimal conditions for reduction.
Causality & Solutions:
-
Insufficient Reducing Agent: Standard protocols often call for a slight excess of the hydride reagent (e.g., 1.3-1.6 equivalents of STAB).[11] If your reagents are old or have been exposed to moisture, their activity may be diminished.
-
Solution: Use a larger excess of the reducing agent (e.g., 2.0 equivalents) or use a freshly opened bottle.
-
-
pH for Reduction: While imine formation is favored at pH 4-6, the reduction of the iminium ion is very rapid in this range. If the pH is too high, the concentration of the reactive iminium ion decreases, slowing the reduction.
-
Reaction Time/Temperature: Some sterically hindered imines may require more forcing conditions to be reduced.
-
Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the addition of the reducing agent. Always monitor progress by TLC to avoid decomposition.
-
Q4: How can I best purify my final amine product away from unreacted starting materials and byproducts?
Purification can be challenging because the starting amine, product amine, and imine intermediate have similar polarities.[15]
Causality & Solutions:
-
Acid-Base Extraction: This is the most effective method for separating amines from neutral compounds like the ketone starting material and alcohol byproduct.[15][16]
-
Procedure:
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities behind.
-
Wash the organic layer again to ensure complete extraction.
-
Combine the acidic aqueous layers. Cool this layer in an ice bath and carefully basify with a strong base (e.g., 2M NaOH) until the pH is >10.
-
Extract the now-neutral amine product back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography: While effective, it may not be ideal for large-scale work. The basic nature of amines can cause them to streak on silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), in the mobile phase. This will improve the peak shape and separation.
-
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. organicreactions.org [organicreactions.org]
- 9. reddit.com [reddit.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Side reactions and byproduct formation in 1-(4-phenoxyphenyl)ethan-1-amine synthesis
After hydrolysis, a standard acid-base workup is required to isolate the free amine product. The high temperatures of the Leuckart reaction can also lead to other decomposition byproducts, making it a less "clean" method compared to modern catalytic or hydride-based reductive aminations. [10]
Data Summary & Protocol Guidance
Table 1: Comparison of Key Reductive Amination Methods
| Method | Reagents / Catalyst | Temp. | Advantages | Common Side Products & Issues |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, NH₃/EtOH | RT - 80°C | High atom economy; "Green" | Ketone reduction to alcohol; Over-alkylation to secondary amine; Catalyst poisoning. [1][3] |
| Hydride Reduction | NaBH(OAc)₃, NH₄OAc, AcOH | 0°C - RT | Excellent selectivity; Mild conditions; High functional group tolerance. [5][6] | Over-alkylation if ammonia source is not in large excess. |
| Leuckart Reaction | Ammonium Formate or Formamide | 150-200°C | Inexpensive reagents; No external reducing agent needed. [9][10] | N-formyl intermediate requires hydrolysis; High temperatures can cause decomposition; Moderate yields. [11][9] |
Table 2: Quick Troubleshooting Reference
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Alcohol byproduct | Non-selective reducing agent (e.g., NaBH₄); Slow imine formation. | Switch to NaBH(OAc)₃ or NaBH₃CN. [6]Add catalytic acetic acid. |
| Secondary amine byproduct | Product amine is reacting with starting ketone. | Use a large excess (5-10 eq.) of the ammonia source (e.g., NH₄OAc). [11] |
| N-formyl product isolated | Using Leuckart conditions. | This is the expected intermediate. Perform an acidic or basic hydrolysis step. [9] |
| Low conversion | Catalyst deactivation (catalytic methods); Reversible equilibrium. | Ensure catalyst quality; Use fresh reagents; Ensure pH is weakly acidic to drive imine formation. [1][2] |
Protocol Example: Selective Synthesis via NaBH(OAc)₃
This protocol is designed to maximize the yield of the primary amine while minimizing the formation of both the alcohol and the secondary amine byproducts.
Materials:
-
1-(4-phenoxyphenyl)ethan-1-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(4-phenoxyphenyl)ethan-1-one (1.0 eq) in DCE, add ammonium acetate (7.0 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
In portions, slowly add sodium triacetoxyborohydride (1.5 eq) over 20-30 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine via column chromatography or crystallization as needed.
References
- Grokipedia. Leuckart reaction.
-
Wikipedia. Leuckart reaction. [Link]
- Grokipedia. Eschweiler–Clarke reaction.
-
Pollard, C. B., & Young, Jr., D. C. The Mechanism of the Leuckart Reaction. Scribd. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
ResearchGate. On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Science of Synthesis. 40.1.1.1.5 Method 5: Reductive Amination of Carbonyl Compounds. Thieme. [Link]
-
OpenStax. 24.6 Synthesis of Amines – Organic Chemistry. [Link]
-
Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. grokipedia.com [grokipedia.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Improving Diastereomeric Salt Resolution Efficiency for Chiral Amines
Welcome to the technical support center dedicated to enhancing the efficiency and success of diastereomeric salt resolutions for chiral amines. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical troubleshooting advice. As a self-validating system, the principles and protocols herein are designed to explain the causality behind experimental choices, empowering you to optimize your separations effectively.
Core Principle: A Quick Refresher
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on a large scale.[1] The process hinges on a simple yet powerful principle: while enantiomers (mirror-image isomers) have identical physical properties in an achiral environment, diastereomers (stereoisomers that are not mirror images) do not.[2][3]
The strategy involves reacting a racemic mixture of a chiral amine with a single enantiomer of a chiral acid (the "resolving agent").[4] This acid-base reaction forms a pair of diastereomeric salts. Because these salts have different physical properties—most critically, different solubilities—one can be selectively crystallized from a suitable solvent, allowing for their separation.[5][6] The desired enantiomer is then recovered by "breaking" the salt.[7][8]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful resolution strategy.
Q1: Why is diastereomeric salt crystallization a preferred method for chiral amines? A: This method is particularly well-suited for amines because their basic nature allows for straightforward salt formation with a wide variety of commercially available chiral acids.[9] The technique is robust, well-understood, and more economically scalable for producing multi-gram to kilogram quantities of a single enantiomer compared to chromatographic methods like SFC, which can become prohibitively expensive at larger scales.[1] Two-thirds of industrial chiral resolutions are performed using this classical salt formation method.[1]
Q2: What are the most critical factors influencing the success of a resolution? A: The success of a diastereomeric salt resolution is a multifactorial optimization problem. The three most critical parameters are:
-
The Resolving Agent: The choice of the chiral acid is paramount. An ideal agent will form a highly crystalline salt with the target amine and create a significant solubility difference between the two resulting diastereomeric salts.[8]
-
The Solvent System: The solvent directly dictates the solubility of both diastereomeric salts. The goal is to find a solvent that maximizes the solubility difference, thereby maximizing both the yield and purity of the desired salt.[8][10]
-
Temperature: Solubility is highly dependent on temperature. A controlled temperature profile (usually a slow cooling ramp) is essential for selective crystallization and achieving high purity.[5][11]
Q3: How do I select an appropriate resolving agent? A: Resolving agent selection is often an empirical process, but several factors guide the choice:
-
Availability and Cost: The agent must be available in high enantiomeric purity and be economically viable for your scale.[8] Common, inexpensive options include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid.[2][9]
-
Chemical Compatibility: It must efficiently form a salt with the racemic amine.
-
Physical Properties of the Salts: The resulting salts should be stable, crystalline solids (not oils), and exhibit a significant solubility differential.[8]
A screening approach, testing a variety of resolving agents against the racemic amine, is the most effective strategy to identify the optimal choice.[1][8]
Q4: What is "oiling out," and why does it happen? A: "Oiling out" is a common failure mode where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[10] This typically occurs when the salt's melting point is lower than the crystallization temperature or when the solution is too highly concentrated, causing the salt's solubility limit to be exceeded so rapidly that organized crystal lattice formation cannot occur.[8][10]
Troubleshooting Guide: From Theory to Practice
This section provides solutions to specific experimental challenges you may encounter.
Problem: No crystals are forming, even after cooling.
Causality & Solution
This issue arises from a failure to achieve or overcome the energy barrier for supersaturation and nucleation.
-
Cause 1: The solution is too dilute (sub-saturated). The concentration of the diastereomeric salt is below its solubility limit at the given temperature.[10]
-
Solution: Carefully evaporate a portion of the solvent to increase the overall concentration of the salt.[8]
-
-
Cause 2: Inhibition of Nucleation. Trace impurities in the starting amine, resolving agent, or solvent can interfere with the formation of initial crystal nuclei.[8]
-
Solution A: Ensure the purity of your starting materials. An extra purification step (e.g., recrystallization or flash chromatography) of the racemic amine can be beneficial.
-
Solution B: Induce nucleation manually. Scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites. Alternatively, if available, add a few seed crystals of the desired diastereomeric salt.[10]
-
-
Cause 3: Incorrect Solvent System. The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at low temperatures.[10]
Problem: The product has "oiled out" instead of crystallizing.
Causality & Solution
This indicates that the conditions favor amorphous liquid-liquid phase separation over solid-liquid crystallization.
-
Cause 1: Concentration is too high. The system is too far into the supersaturated region.
-
Solution: Add more of the same solvent to dilute the solution, which may bring the system back into a concentration range where crystallization is favored over oiling.[10]
-
-
Cause 2: Crystallization temperature is too high. The temperature of the experiment may be above the melting point of the diastereomeric salt.
-
Solution: Lower the crystallization temperature or the starting temperature of your cooling ramp.[10]
-
-
Cause 3: Inappropriate Solvent Polarity.
-
Solution: Change the solvent system. A less polar solvent might discourage the formation of an oil and favor a crystalline solid.[10]
-
Problem: The diastereomeric excess (d.e.) of my crystallized salt is low.
Causality & Solution
Low purity indicates poor selectivity in the crystallization process, often due to the co-precipitation of the more soluble diastereomer.
-
Cause 1: The solubilities of the two diastereomers are too similar in the chosen solvent. This is the most common reason for poor resolution.
-
Solution: The most impactful action is to re-optimize the solvent system. A systematic screening is essential to find a solvent that maximizes the solubility difference between the two salts.[10] Sometimes, a mixture of solvents provides selectivity that a single solvent cannot.
-
-
Cause 2: The cooling rate is too fast. Rapid cooling can lead to kinetic trapping, where the undesired diastereomer doesn't have time to remain in solution and gets incorporated into the growing crystal lattice of the desired diastereomer.
-
Solution: Implement a slower, controlled cooling ramp. This allows the crystallization to proceed closer to thermodynamic equilibrium, favoring the precipitation of only the least soluble salt.[5]
-
-
Cause 3: The system forms a solid solution. In some challenging cases, the two diastereomers are miscible in the solid state, making it impossible to achieve high purity through simple crystallization.[12]
-
Solution: This requires advanced analysis, such as constructing a binary phase diagram.[12] Sometimes, changing the resolving agent entirely is the only solution.
-
-
Cause 4: Suboptimal Stoichiometry. The molar ratio of the resolving agent to the racemic amine can influence the outcome.[10]
-
Solution: Experiment with slightly different stoichiometries (e.g., 0.5 to 1.0 equivalents of resolving agent). Phase diagrams can elucidate how stoichiometry affects the system's equilibrium.[13]
-
-
Solution (General Improvement): Perform a recrystallization. Dissolving the impure salt in a fresh, hot solvent (ideally a different solvent system identified from screening) and re-crystallizing it can significantly enhance the diastereomeric excess.[10]
Problem: The yield of the desired diastereomeric salt is very low.
Causality & Solution
Low yield means that a significant portion of the desired, less-soluble salt remains in the mother liquor.
-
Cause 1: High solubility of the desired salt. Even the "less soluble" salt may still have significant solubility in the chosen solvent, especially at the final crystallization temperature.[10]
-
Solution A: Lower the final crystallization temperature. Cooling the mixture further will decrease the salt's solubility and increase the amount that crystallizes out.[5]
-
Solution B: Employ an anti-solvent. Slowly adding an anti-solvent at the end of the cooling process can further reduce the solubility of the desired salt and force more of it out of solution.[8]
-
-
Cause 2: Insufficient crystallization time. The system may not have reached equilibrium.
-
Solution: Increase the holding time at the final crystallization temperature. Allow the slurry to stir for several hours to ensure maximum precipitation.[8]
-
Visualizing the Process
General Workflow Diagram
The following diagram outlines the logical steps of a diastereomeric salt resolution experiment.
Caption: General workflow for chiral resolution.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common crystallization failures.
Caption: Troubleshooting decision tree for crystallization failure.
Data Summary & Key Parameters
The success of a resolution is a balance of multiple parameters. The following table summarizes the general effects of key variables on yield and purity.
| Parameter | Effect on Yield | Effect on Purity (d.e.) | Key Consideration |
| Resolving Agent | Indirect | Primary determinant | Must form crystalline salts with a large solubility difference.[8] |
| Solvent Choice | High | High | Directly controls the solubility differential (α).[5][10] |
| Cooling Rate | Low | High | Slower rates favor thermodynamic equilibrium, increasing purity.[5] |
| Final Temperature | High | Moderate | Lower final temperatures decrease solubility, increasing yield.[5][10] |
| Stoichiometry | Moderate | Moderate | Can affect phase equilibrium and the onset of crystallization.[10][13] |
| Concentration | High | Moderate | Must be high enough for supersaturation but low enough to avoid oiling out.[10] |
Key Experimental Protocols
Protocol 1: Parallel Screening for Optimal Resolving Agent and Solvent
This protocol is designed for rapid identification of promising resolution conditions using a 96-well plate or vial rack format.[1][14]
Methodology:
-
Preparation: Prepare stock solutions of your racemic amine and a panel of chiral resolving acids (e.g., L-tartaric acid, D-tartaric acid, (S)-mandelic acid, (R)-mandelic acid, (+)-camphorsulfonic acid, etc.) in a suitable solvent like methanol or ethanol.
-
Aliquot Amine: Dispense a fixed molar amount of the racemic amine stock solution into each well/vial. Evaporate the solvent completely.
-
Add Resolving Agents: To separate sets of wells, add an equimolar amount of each resolving agent stock solution. Evaporate the solvent completely. You now have an array of different dry diastereomeric salt pairs.
-
Addition of Screening Solvents: To each well/vial, add a fixed volume of a different screening solvent (e.g., 10 v/w).[8] Cover a range of polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
-
Equilibration: Seal the plate/rack and agitate at an elevated temperature (e.g., 50 °C) to ensure complete dissolution, then slowly cool to room temperature and agitate for 12-24 hours to allow crystallization to reach equilibrium.
-
Analysis:
-
Visually inspect each well for the presence of crystalline solids. Wells with a good amount of solid are promising candidates.
-
Carefully remove a small sample of the solid and mother liquor from the most promising wells.
-
Liberate the amine from both the solid and liquor samples by adding a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., ethyl acetate).
-
Analyze the enantiomeric excess (e.e.) of the amine from both phases using chiral HPLC or SFC.[15]
-
Success Criteria: A successful hit is a system where the solid is highly enriched in one enantiomer and the mother liquor is highly enriched in the other.
-
Protocol 2: Liberation of the Free Enantiomer from the Diastereomeric Salt
This protocol describes the final step of recovering your purified chiral amine.[8][16]
Methodology:
-
Dissolution: Suspend the purified and dried diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Salt Breaking: While stirring vigorously, slowly add an aqueous base (e.g., 1M-2M NaOH or K₂CO₃ solution). The resolving agent was an acid, so a base is used for neutralization.[16] Monitor the pH of the aqueous layer, adjusting until it is basic (pH > 10) to ensure complete liberation of the free amine.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to recover all of the liberated amine.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified, enantiomerically enriched amine.
-
Final Analysis: Determine the final enantiomeric excess (e.e.) of the isolated amine via chiral HPLC/SFC to confirm the success of the resolution.[15][17]
References
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Chiral resolution - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved January 15, 2026, from [Link]
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Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2). Retrieved January 15, 2026, from [Link]
-
Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation - APC. (n.d.). Retrieved January 15, 2026, from [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Retrieved January 15, 2026, from [Link]
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing). (2022, December 19). DOI:10.1039/D2CE01490D. Retrieved January 15, 2026, from [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13). Retrieved January 15, 2026, from [Link]
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Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved January 15, 2026, from [Link]
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19.4: Enantiomeric Purity - Chemistry LibreTexts. (2021, July 31). Retrieved January 15, 2026, from [Link]
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394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Retrieved January 15, 2026, from [Link]
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Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - NIH. (2025, March 20). Retrieved January 15, 2026, from [Link]
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Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). (2023, April 17). DOI:10.1039/D3CC01352A. Retrieved January 15, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). Retrieved January 15, 2026, from [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved January 15, 2026, from [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11). Retrieved January 15, 2026, from [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.). Retrieved January 15, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Toward Efficient Optical Resolution by Diastereomeric Salt Formation - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Retrieved January 15, 2026, from [Link]
-
Diastereomeric recrystallization - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (2023, September 27). DOI:10.1039/D3SC01630G. Retrieved January 15, 2026, from [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Retrieved January 15, 2026, from [Link]
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Preventing racemization during the synthesis of 1-(4-phenoxyphenyl)ethan-1-amine
Welcome to the technical support center for the stereoselective synthesis of 1-(4-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Chiral amines are crucial building blocks in pharmaceuticals, and controlling their enantiomeric purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome challenges related to racemization.
Understanding the Challenge: The Fragile Stereocenter
The central challenge in synthesizing enantiomerically pure this compound lies in the lability of the proton at the chiral center (the carbon atom bonded to the nitrogen). This C-H bond is alpha to an aromatic ring, which can stabilize a planar, achiral intermediate through resonance. Racemization occurs when a pure enantiomer is converted into an equal mixture of both enantiomers, resulting in a net optical rotation of zero and a loss of biological specificity.[4] This conversion can be catalyzed by heat, acid, or base, making several steps in the synthesis, workup, and purification potential hotspots for loss of enantiomeric excess (ee).[4][5]
Mechanism of Racemization
The primary mechanism of racemization for this type of benzylic amine involves the transient removal of the proton from the stereocenter, leading to the formation of a planar carbanion or an analogous enamine/imine intermediate. Re-protonation can then occur from either face of the planar structure with equal probability, yielding a racemic mixture.
Caption: Base- or acid-catalyzed racemization workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of this compound in a practical, question-and-answer format.
Issue 1: Low Enantioselectivity in Reductive Amination
Q: I am synthesizing my amine via reductive amination of 1-(4-phenoxyphenyl)ethanone, but the final product has a low enantiomeric excess (ee). What are the primary causes and solutions?
A: This is a common issue stemming from the reaction mechanism. The initial step is the formation of an achiral imine intermediate, which is then reduced. Low ee arises if this reduction is not highly stereoselective.
Potential Cause 1: Ineffective Chiral Catalyst or Reagent The most direct route, asymmetric reductive amination, relies on a chiral catalyst to control the facial selectivity of hydride addition to the C=N double bond. If the catalyst is inefficient, poorly chosen, or deactivated, poor stereocontrol will result.
Solutions:
-
Catalyst Selection: Employ a well-established catalytic system for the asymmetric reductive amination of aryl ketones. Ruthenium and Iridium complexes with chiral phosphine ligands (e.g., C3-TunePhos) have demonstrated high efficiency and enantioselectivity for this transformation using H₂ gas.[6][7]
-
Biocatalysis (Transamination): Consider using an amine transaminase (ATA) enzyme.[8] ATAs can convert the ketone directly to the chiral amine with exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions.[8][9] This approach avoids the use of metal catalysts and hydrogen gas.
-
Chiral Reducing Agents: If you are reducing a pre-formed imine derived from a chiral amine (as a chiral auxiliary), ensure your reducing agent is appropriate. For direct reduction of the ketone, chiral borohydride reagents, prepared from borane and chiral amino alcohols, can provide high enantioselectivity.[10]
Potential Cause 2: Racemization of the Imine Intermediate Even with a good catalyst, if the reaction conditions allow the imine intermediate to racemize or exist in equilibrium with the ketone before reduction, the overall ee can be compromised.
Solutions:
-
Reaction Conditions: Optimize temperature, pressure, and reaction time. Lower temperatures often favor higher enantioselectivity. Ensure complete conversion to the imine before initiating reduction if performing the reaction in a stepwise manner.
-
Protecting Groups: Using N-sulfonyl imines can be an effective strategy as they are generally more stable and less prone to side reactions, which can help prevent catalyst deactivation.[2]
| Method | Catalyst/Enzyme Example | Typical ee (%) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Ru/C3-TunePhos | >95% | High efficiency, direct conversion.[6] | Requires H₂ pressure, catalyst can be expensive. |
| Biocatalytic Transamination | Amine Transaminase (ATA) | >99% | Extremely high selectivity, mild conditions.[8][9] | Enzyme compatibility with substrate must be screened. |
| Chiral Borohydride Reduction | Borane + (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | ~90% | Metal-free reduction.[10] | Stoichiometric use of chiral auxiliary. |
Issue 2: Loss of Enantiomeric Purity During Workup and Purification
Q: I've successfully synthesized my amine with high ee, but I'm losing purity during the extraction and chromatography steps. Why is this happening?
A: The chiral amine is susceptible to racemization under both acidic and basic conditions, as well as at elevated temperatures. The workup and purification steps are common stages where enantiomeric purity is inadvertently lost.
Potential Cause 1: pH-Induced Racemization Exposure to strong acids or bases during aqueous workup can catalyze the removal and re-addition of the benzylic proton, leading to racemization.[5]
Solutions:
-
Neutralize Carefully: After quenching the reaction, adjust the pH of the aqueous layer to be as close to neutral (pH 7-8) as possible before extraction. Use mild acids (e.g., saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) for pH adjustments.
-
Avoid Strong Acids/Bases: Do not wash the organic layers with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) unless absolutely necessary. If required, minimize the contact time and perform the washes at low temperatures (0-5 °C).
Potential Cause 2: Thermal Racemization Heating the amine for extended periods, such as during solvent evaporation under high vacuum or distillation, can provide sufficient energy to cause racemization.
Solutions:
-
Low-Temperature Evaporation: Remove solvents using a rotary evaporator at moderate temperatures (≤ 40 °C).
-
Avoid Distillation: If possible, avoid purification by distillation.
-
Optimized Chromatography: Use flash column chromatography on silica gel. Silica gel is slightly acidic and can cause racemization if the amine is left on the column for too long. To mitigate this, you can:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), to neutralize acidic sites.
-
Run the Column Quickly: Do not let the purified fractions sit collected in the flask on the rotovap for extended periods. Process them promptly.
-
Issue 3: Inefficient Resolution of Racemic Amine
Q: I am resolving the racemic amine with a chiral acid, but my yields are capped at 50%. How can I improve this?
A: Classical resolution is inherently limited to a 50% theoretical yield because it only separates the existing enantiomers. To overcome this, you need to implement a dynamic kinetic resolution (DKR) process.
Solution: Dynamic Kinetic Resolution (DKR) DKR combines the resolution of one enantiomer with the simultaneous racemization of the other, unwanted enantiomer.[1] This allows the entire racemic starting material to be converted into a single, desired diastereomeric salt, pushing the theoretical yield toward 100%.[1][11]
DKR Workflow:
-
Racemization Catalyst: A catalyst is added to the racemic amine to continuously interconvert the (R)- and (S)-enantiomers. Homogeneous iridium complexes are effective for this purpose.[1][11]
-
Resolving Agent: A chiral resolving agent (e.g., (R)-mandelic acid) is added.
-
Selective Crystallization: The resolving agent selectively forms a less soluble diastereomeric salt with one of the amine enantiomers. This salt crystallizes out of solution.
-
Equilibrium Shift: As one diastereomer is removed from the solution via crystallization, the equilibrium of the racemization is shifted, causing the remaining unwanted enantiomer to convert to the desired one, which then crystallizes.
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Issue 4: Inaccurate Determination of Enantiomeric Excess (ee)
Q: What is the most reliable method for determining the ee of my this compound sample, and what are common pitfalls?
A: Accurate ee determination is crucial for validating your synthetic method. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard and most reliable technique.
Recommended Method: Chiral HPLC
-
Principle: Chiral HPLC separates the two enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and two distinct peaks on the chromatogram. The ratio of the areas of these two peaks is used to calculate the ee.
-
Typical Columns: Polysaccharide-based columns (e.g., Daicel CHIRALPAK® series) are highly effective for separating a wide range of chiral compounds, including amines.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. Small amounts of an amine additive (like diethylamine) are often required to improve peak shape and prevent tailing.
Troubleshooting Chiral HPLC Analysis
| Problem | Potential Cause | Solution |
| Poor or No Resolution | Incorrect column or mobile phase composition. | Screen different chiral columns. Systematically vary the ratio of alcohol modifier in the mobile phase. Try a different alcohol (e.g., switch from isopropanol to ethanol). |
| Broad or Tailing Peaks | Strong interaction between the basic amine and acidic sites on the silica support of the CSP. | Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or butylamine. This will compete for the active sites and improve peak symmetry. |
| Inaccurate ee Values | Co-elution with an impurity. Non-linear detector response. | Ensure the sample is pure before analysis. Run a calibration curve to confirm detector linearity. Ensure baseline resolution between the enantiomer peaks. |
Alternative Method: NMR Spectroscopy NMR spectroscopy using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can also be used.[12] The agent forms diastereomeric complexes or derivatives that exhibit distinct signals (e.g., for the proton alpha to the nitrogen) in the ¹H NMR spectrum, which can be integrated to determine the enantiomeric ratio.[12]
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 1-(4-phenoxyphenyl)ethanone
This is a representative protocol based on established methods.[6][7] Researchers should adapt it based on their specific catalyst system and laboratory equipment.
-
Reactor Setup: To a high-pressure reactor, add 1-(4-phenoxyphenyl)ethanone (1.0 eq), the chiral ruthenium catalyst (e.g., Ru/TunePhos, 0.01-1 mol%), and ammonium acetate (1.5-2.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol or 2-propanol) under an inert atmosphere (Argon or Nitrogen).
-
Hydrogenation: Seal the reactor, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 20-50 bar H₂).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for the required time (typically 12-24 hours), monitoring the conversion by TLC or GC/MS.
-
Workup: After cooling the reactor to room temperature, carefully vent the H₂ pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a neutral brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified amine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: CHIRALPAK® IA or IB
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample onto the HPLC system.
-
Calculation: Identify the two peaks corresponding to the enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
References
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-
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021-03-16). Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - ACS Publications. (2023-04-10). Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021-10-22). Available at: [Link]
-
Racemization - Wikipedia. Available at: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. (2017-10-06). Available at: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. (2021-01-22). Available at: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. (2020-07-15). Available at: [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH. Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available at: [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Available at: [Link]
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Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S) - ResearchGate. Available at: [Link]
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This compound | C14H15NO | CID 59207 - PubChem. Available at: [Link]
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Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC - NIH. Available at: [Link]
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Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017-02-24). Available at: [Link]
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Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - NIH. (2021-06-23). Available at: [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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19.11: Racemization - Chemistry LibreTexts. (2021-03-05). Available at: [Link]
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Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (2023-04-06). Available at: [Link]
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Synthesis of primary amines - Organic Chemistry Portal. Available at: [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]
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Examples of asymmetric reductive aminations catalyzed by chiral... - ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones - MDPI. (2022-06-11). Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH. Available at: [Link]
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Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society. (2018-01-29). Available at: [Link]
-
Enantiomeric excess - Wikipedia. Available at: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016-10-22). Available at: [Link]
-
Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol - Organic Chemistry Portal. (2023-02-13). Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
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Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - Beilstein Journals. (2024-07-09). Available at: [Link]
-
This compound hydrochloride | C14H16ClNO - PubChem - NIH. Available at: [Link]
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Identification and removal of impurities in 1-(4-phenoxyphenyl)ethan-1-amine
Welcome to the technical support center for 1-(4-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the identification and removal of common impurities. As a key building block in pharmaceutical synthesis, ensuring the purity of this amine is critical for downstream success. This document provides not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Section 1: Impurity Identification & Analysis
FAQ 1: What are the most common impurities I should expect in a sample of this compound?
The impurity profile of this compound is heavily dependent on its synthetic route, which typically involves the reductive amination of 1-(4-phenoxyphenyl)ethanone. Based on this common pathway, you should anticipate several classes of impurities.
The identification of by-products in similar amine syntheses, such as the Leuckart reaction or other reductive aminations, provides a strong basis for predicting these impurities[1].
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Potential Origin | Recommended Detection Method |
| 1-(4-phenoxyphenyl)ethanone | Ketone | Unreacted starting material from reductive amination. | HPLC, GC-MS |
| 1-(4-phenoxyphenyl)ethan-1-ol | Alcohol | By-product from the reduction of the ketone starting material. | HPLC, GC-MS |
| N,N-di-[1-(4-phenoxyphenyl)ethyl]amine | Dimer | Reaction of the product amine with the intermediate imine during synthesis. | HPLC, MS |
| Residual Solvents | (e.g., Toluene, Methanol, THF) | Incomplete removal after reaction work-up or purification. | GC-MS, ¹H NMR |
FAQ 2: I'm seeing multiple peaks in my HPLC analysis. How do I develop a method to properly resolve my product from its impurities?
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds. A good starting point for method development is a reverse-phase C18 column with a gradient elution.
Rationale: The product, this compound, is a basic compound. Using a mobile phase with a low concentration of an acid modifier (like formic acid or trifluoroacetic acid) will protonate the amine, leading to sharper peaks and better resolution. The expected impurities (ketone, alcohol) are more non-polar than the protonated amine salt, and will thus have different retention times.
See Appendix A1 for a detailed starting protocol for HPLC method development.
FAQ 3: My ¹H NMR spectrum shows more than the expected signals. Which peaks correspond to the product versus common impurities?
Your ¹H NMR is an excellent tool for identifying specific impurities, especially when compared against the spectrum of a known pure standard.
-
Product (this compound):
-
A quartet around 4.1 ppm (the CH group next to the amine).
-
A doublet around 1.4 ppm (the CH₃ group).
-
A broad singlet for the NH₂ protons (can vary in chemical shift).
-
Aromatic protons between 6.8 and 7.4 ppm.
-
-
Key Impurity Signals:
-
1-(4-phenoxyphenyl)ethanone (Ketone): Look for a sharp singlet for the methyl group around 2.5 ppm.
-
1-(4-phenoxyphenyl)ethan-1-ol (Alcohol): The CH proton signal will shift to a quartet around 4.8-5.0 ppm, and you'll see a broad singlet for the OH proton.
-
Residual Solvents: Toluene (~2.34 ppm and 7.2 ppm), Methanol (~3.49 ppm), THF (~1.85 and 3.76 ppm).
-
Section 2: Purification and Impurity Removal
FAQ 4: My initial synthesis has a purity of <95%. What is the most straightforward purification method to try first?
For a basic compound like this compound contaminated with neutral impurities (like the ketone or alcohol starting materials/by-products), an acid-base extraction is the most efficient and scalable first step.
Causality: This technique exploits the difference in solubility between the basic amine and neutral organic compounds. By treating the mixture with an aqueous acid, the amine is protonated to form a water-soluble salt (e.g., the hydrochloride salt[2]), which partitions into the aqueous layer. Neutral impurities remain in the organic layer and are washed away. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
See Appendix B1 for a detailed protocol on Acid-Base Extraction.
FAQ 5: Acid-base extraction didn't remove all impurities. When should I use flash column chromatography?
Flash column chromatography is the preferred method when you need to separate compounds with similar functional groups or polarities, such as separating the product amine from the dimeric N,N-di-[1-(4-phenoxyphenyl)ethyl]amine impurity.
Expert Insight: Direct chromatography of primary amines on silica gel can be problematic due to strong adsorption, leading to peak tailing and potential product loss. To mitigate this, the silica gel should be deactivated or the eluent should be modified. A common and effective strategy is to add a small percentage (0.5-2%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This competitively binds to the acidic silanol groups on the silica surface, allowing the desired amine to elute with much-improved peak shape.
See Appendix B2 for a detailed Flash Column Chromatography protocol.
Caption: Decision tree for selecting the appropriate purification method.
FAQ 6: I need a high-purity, solid version of my compound. How can I purify it by recrystallization?
Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid, which is often preferred for analytical standards and downstream applications. Amines themselves can be difficult to crystallize, so it is standard practice to form a salt, such as the hydrochloride[2], which typically has much better crystallization properties.
The process involves dissolving the crude amine in a suitable solvent, adding hydrochloric acid to form the salt, and then inducing crystallization by cooling or adding an anti-solvent. The impurities remain in the mother liquor.
See Appendix B3 for a protocol on Recrystallization of the Hydrochloride Salt.
Section 3: Troubleshooting
FAQ 7: I have a persistent impurity that co-elutes with my product on silica gel. What are my options?
If an impurity has a very similar polarity to your product, silica gel chromatography may not be sufficient. Consider these advanced strategies:
-
Change the Stationary Phase: Switch to a different stationary phase. Alumina (basic or neutral) can offer different selectivity for amines. Alternatively, reverse-phase chromatography (C18) can be used on a preparative scale.
-
Derivatization: Temporarily protect the amine with a group like Boc (tert-butoxycarbonyl). The polarity of the protected amine will be significantly different, often allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step.
-
Salt Formation & Recrystallization: As mentioned in FAQ 6, forming a salt and performing multiple recrystallizations can be highly effective at rejecting trace impurities.
FAQ 8: My purified this compound is turning yellow/brown upon storage. What is causing this degradation?
Primary amines, particularly those with aromatic rings, are susceptible to air oxidation. The color change is a common indicator of the formation of oxidized impurities, which can include imines and more complex colored bodies.
Storage Recommendations (Self-Validating Protocol):
-
Atmosphere: Store the amine under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Temperature: Keep the container in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Form: For maximum stability, store the compound as its hydrochloride salt[2], which is significantly less prone to oxidation than the free base.
Appendices
Appendix A: Analytical Methodologies
A1: High-Performance Liquid Chromatography (HPLC) - General Protocol
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Appendix B: Purification Protocols
B1: Acid-Base Extraction Workflow
Caption: Step-by-step workflow for purification via acid-base extraction.
B2: Flash Column Chromatography
-
Adsorbent: Silica gel, 230-400 mesh.
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common system is Hexane/Ethyl Acetate.
-
Amine Modifier: Add 1% triethylamine (TEA) to your prepared mobile phases.
-
Slurry Preparation: Pre-adsorb the crude amine onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Packing & Running: Pack the column with silica gel slurried in the initial, low-polarity mobile phase. Carefully add the dry-loaded sample to the top. Elute the column with the gradient, collecting fractions and analyzing by TLC or HPLC.
B3: Recrystallization of the Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of a solvent like isopropanol (IPA) or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until the solution is acidic (check with pH paper) and a precipitate forms.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize crystal growth.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any remaining soluble impurities.
-
Dry the crystalline solid under vacuum.
References
- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). To Chemistry Journal.
-
This compound, min 95%, 100 mg. CP Lab Safety. Available at: [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2015). ResearchGate. Available at: [Link]
-
This compound hydrochloride | C14H16ClNO. PubChem. Available at: [Link]
-
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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This compound | C14H15NO. PubChem. Available at: [Link]
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Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2007). ResearchGate. Available at: [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]
- Process for purifying crude 4-aminophenol. (1989). Google Patents.
Sources
Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-(4-Phenoxyphenyl)ethan-1-amine
Welcome to our dedicated technical support center for the synthesis and scale-up of enantiopure 1-(4-phenoxyphenyl)ethan-1-amine. This resource is tailored for researchers, chemists, and professionals in drug development who are navigating the complexities of producing this valuable chiral building block. Chiral amines are crucial components in over 40% of pharmaceutical products, and achieving high enantiopurity on a larger scale presents a unique set of challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-tested experience.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section directly addresses specific issues you may encounter during the synthesis of enantiopure this compound, presented in a practical question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of 1-(4-phenoxyphenyl)ethanone
Q: My asymmetric reduction of 1-(4-phenoxyphenyl)ethanone is yielding the desired amine with low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?
A: Achieving high enantioselectivity is paramount, and a low ee often points to suboptimal reaction conditions or catalyst issues. Let's break down the potential culprits and solutions:
-
Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is critical for high stereoselectivity.[2] For the reduction of an aryl alkyl ketone like 1-(4-phenoxyphenyl)ethanone, a common approach is transfer hydrogenation.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: If you are using a transition metal catalyst (e.g., Ruthenium, Rhodium), screen a variety of chiral ligands to find the optimal match for your substrate.
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-selective background reaction. Systematically increase the catalyst loading to determine the optimal concentration.
-
Catalyst Purity: Ensure the catalyst and ligand are of high purity, as impurities can poison the catalyst and inhibit its stereodirecting ability.[2]
-
-
-
Reaction Conditions: Temperature and solvent can significantly influence the enantioselectivity of the reaction.
-
Troubleshooting Steps:
-
Temperature Control: Higher reaction temperatures can diminish stereoselectivity by providing enough energy to overcome the desired lower-energy transition state.[3] Running the reaction at a lower temperature is often beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's conformation and, consequently, its stereoselectivity. Screen a range of solvents to identify the one that provides the best enantiomeric excess.
-
-
-
Substrate Purity: Impurities in the starting ketone, 1-(4-phenoxyphenyl)ethanone, can interfere with the catalyst.
-
Troubleshooting Steps:
-
Purification of Starting Material: Ensure your starting ketone is of high purity. Recrystallization or column chromatography may be necessary.
-
-
Issue 2: Poor Yields in Enzymatic Kinetic Resolution
Q: I'm employing an enzymatic kinetic resolution to separate the enantiomers of racemic this compound, but my yields are consistently low. What factors could be contributing to this?
A: Enzymatic resolutions are powerful, but their success hinges on several factors. Low yields are a common issue, often stemming from enzyme inhibition, suboptimal reaction conditions, or challenges with product isolation.
-
Enzyme Inhibition or Deactivation: At larger scales, localized changes in pH or temperature due to inadequate mixing can denature the enzyme.[4] High concentrations of the substrate or product can also inhibit enzyme activity.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate and optimize the pH, temperature, and buffer composition for the larger scale. Ensure efficient and uniform mixing.[4]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its reuse, which is particularly beneficial for scale-up.[4][5]
-
Substrate Feeding Strategy: Instead of adding the entire amount of racemic amine at once, a fed-batch approach can maintain a low substrate concentration, mitigating substrate inhibition.
-
-
-
Incomplete Reaction: The reaction may not be reaching the theoretical maximum of 50% conversion for the desired enantiomer.
-
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time to ensure it has gone to completion. Monitor the reaction progress using a suitable analytical technique like chiral HPLC.
-
Acyl Donor: The choice of acyl donor is crucial in lipase-catalyzed resolutions. Experiment with different acyl donors to find one that results in a faster reaction rate and higher enantioselectivity.
-
-
-
Product Isolation and Purification: Emulsion formation during workup is a common problem when working with enzymes, which can lead to significant product loss.[6]
-
Troubleshooting Steps:
-
Breaking Emulsions: The addition of a saturated salt solution (brine) or a small amount of a different organic solvent can help to break up emulsions.
-
Extraction pH: Adjust the pH of the aqueous layer to ensure your amine is in its free base form for efficient extraction into the organic phase.
-
-
Issue 3: Difficulties with Racemization and Recycling of the Unwanted Enantiomer
Q: In my kinetic resolution process, I want to improve the overall yield by racemizing and recycling the unwanted enantiomer of this compound. What are effective methods for this?
A: A dynamic kinetic resolution (DKR) approach, where the unwanted enantiomer is racemized in situ, can significantly improve the theoretical maximum yield from 50% to 100%.[7]
-
Catalyst Selection for Racemization: A suitable racemization catalyst should efficiently racemize the unwanted amine enantiomer without interfering with the enzymatic resolution.
-
Recommended Catalysts: Palladium nanocatalysts, such as palladium on aluminum hydroxide (Pd/AlO(OH)), have proven effective for the racemization of primary amines.[7]
-
Troubleshooting Steps:
-
Catalyst Compatibility: Ensure the chosen racemization catalyst is compatible with the enzyme and the reaction conditions. Some metal catalysts can be inhibited by components of the reaction mixture.
-
Catalyst Loading: Optimize the loading of the racemization catalyst to achieve a racemization rate that is faster than the enzymatic acylation.
-
-
-
Reaction Conditions for DKR: The conditions for the enzymatic resolution and the chemical racemization must be compatible.
-
Troubleshooting Steps:
-
Temperature: The optimal temperature for the DKR may be a compromise between the ideal temperatures for the enzyme and the racemization catalyst.
-
Solvent: The solvent must be suitable for both catalytic processes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to enantiopure this compound?
A1: The main strategies for obtaining enantiopure this compound fall into two categories: asymmetric synthesis and resolution of a racemic mixture.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Asymmetric Synthesis | The chiral center is created stereoselectively from a prochiral precursor, typically 1-(4-phenoxyphenyl)ethanone. Common methods include asymmetric hydrogenation or asymmetric reductive amination.[8] | Can theoretically achieve 100% yield of the desired enantiomer. | Requires development time to find the optimal catalyst and conditions; catalysts can be expensive.[9] |
| Kinetic Resolution | A racemic mixture of this compound is prepared, and one enantiomer reacts faster with a chiral resolving agent (often an enzyme like lipase).[10] | Can be robust and easier to scale up initially.[9] | Maximum theoretical yield is 50% for the desired enantiomer without a recycling process. |
| Dynamic Kinetic Resolution (DKR) | This combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[7] | Can theoretically achieve 100% yield. | Requires compatible catalysts for both resolution and racemization. |
Q2: How do I choose between asymmetric synthesis and kinetic resolution for my scale-up process?
A2: The choice depends on several factors, including the desired scale, cost considerations, and available resources.
-
For smaller to medium scales, or when a rapid route is needed: Kinetic resolution can be a good starting point as it is often easier to implement.
-
For large-scale manufacturing where efficiency and atom economy are critical: Asymmetric synthesis or a dynamic kinetic resolution process is generally preferred to avoid the 50% yield limitation of standard kinetic resolution.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Scaling up any chemical process introduces new safety challenges that must be addressed.[11]
-
Thermal Management: Exothermic reactions, such as reductions, require careful temperature control to prevent runaways. Ensure your reactor has adequate cooling capacity.
-
Reagent Handling: Be aware of the hazards associated with all reagents. For example, if using thionyl chloride in a related synthesis, be prepared to trap the toxic gases produced.[6]
-
Pressure Management: Some reactions, like catalytic hydrogenations, are run under pressure. Ensure the reactor is rated for the intended pressure and that appropriate safety relief systems are in place.
Experimental Workflow Diagrams
Asymmetric Reduction Workflow
Caption: Workflow for Asymmetric Reduction.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis - Benchchem. (n.d.).
- Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. (n.d.).
- Overcoming poor stereoselectivity in chiral amine synthesis - Benchchem. (n.d.).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC - NIH.
- Manufacture of chiral amines using catalytic and flow processing methods - GtR. (n.d.).
- Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone | Request PDF. (2025, August 10).
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
- Scheme 3 Enzymatic resolution of racemic amines 4a–i. - ResearchGate. (n.d.).
- Kinetic resolution of amines - Bode Research Group. (n.d.).
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
- This compound | 102077-19-0 | CEA07719 - Biosynth. (n.d.).
- Kinetic Resolution of Amines by a Nonenzymatic Acylation Catalyst... - PubMed. (2001, January 5).
- This compound | C14H15NO | CID 59207 - PubChem. (n.d.).
- The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed. (2025, November 19).
- Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. (n.d.).
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021, July 26).
- Enantioselective Reduction of Ketones. (n.d.).
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization - Organic Chemistry Portal. (n.d.).
- (PDF) A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine - ResearchGate. (2020, June 19).
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PubMed Central. (2022, December 12).
- This compound hydrochloride | C14H16ClNO - PubChem - NIH. (n.d.).
- 1-[4-(2-Phenoxyphenyl)phenyl]ethanone | C20H16O2 | CID 170053567 - PubChem. (n.d.).
- The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry. (n.d.).
- The asymmetric synthesis of chiral secondary amines via hemiaminal and... - ResearchGate. (n.d.).
- Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight - PubMed. (2020, April 17).
- 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone - Chem-Impex. (n.d.).
- This compound, min 95%, 100 mg - CP Lab Safety. (n.d.).
- 1-(4-Phenoxyphenyl)ethanone | 5031-78-7 | C14H12O2 - Appchem. (n.d.).
- 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine - BLDpharm. (n.d.).
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- 11. reddit.com [reddit.com]
Catalyst selection and optimization for the synthesis of 1-(4-phenoxyphenyl)ethan-1-amine
Welcome to the comprehensive technical support guide for the synthesis of 1-(4-phenoxyphenyl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights, troubleshooting guidance, and optimized protocols for this important synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying principles that govern catalyst selection and reaction optimization.
Introduction to the Synthesis
The primary and most efficient route for the synthesis of this compound is the reductive amination of 4'-phenoxyacetophenone. This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. The choice of catalyst and reducing agent is critical for achieving high yield, selectivity, and purity.
This guide will explore various catalytic systems, from noble metal catalysts like Palladium on carbon (Pd/C) and Raney Nickel to more contemporary non-noble metal catalysts. We will also delve into troubleshooting common issues encountered during this synthesis and provide detailed experimental protocols.
Diagram: General Reaction Pathway
Caption: Reductive amination of 4'-phenoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the reductive amination of 4'-phenoxyacetophenone?
A1: The most common and well-established catalytic systems for this transformation are heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel . These are typically used with molecular hydrogen (H₂) as the reducing agent. More recently, non-noble metal catalysts based on iron and cobalt have gained attention as more sustainable alternatives.[1][2][3][4][5][6] For laboratory-scale synthesis, hydride reducing agents like sodium borohydride (NaBH₄) , sodium cyanoborohydride (NaBH₃CN) , and sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently employed, often in conjunction with a Lewis acid or protic acid catalyst.[7][8]
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields in reductive amination can stem from several factors:
-
Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine. This can be addressed by removing water as it forms or by using a dehydrating agent.[9]
-
Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and solvents are used.
-
Sub-optimal reaction conditions: Temperature, pressure (if using H₂), and reaction time are critical parameters that may need optimization.
-
Side reactions: The ketone may be reduced to the corresponding alcohol, or the product amine may undergo further alkylation to form secondary amines.
Q3: How can I minimize the formation of the secondary amine byproduct?
A3: The formation of a secondary amine, where the product amine reacts with another molecule of the starting ketone, is a common side reaction. To minimize this:
-
Use a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary amine.[10][11]
-
Control the stoichiometry: Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing the opportunity for the product amine to react further.
-
Choose a selective catalyst: Some catalytic systems show higher selectivity for the formation of primary amines.
Q4: My reaction has stalled, and I still have unreacted starting material. What should I do?
A4: If the reaction has stalled, consider the following:
-
Check catalyst activity: If using a heterogeneous catalyst, it may have lost activity. Adding a fresh batch of catalyst may restart the reaction.
-
Increase temperature or pressure: For catalytic hydrogenations, increasing the temperature and/or hydrogen pressure can increase the reaction rate.
-
Add a co-catalyst or additive: In some cases, the addition of a protic or Lewis acid can facilitate imine formation and subsequent reduction.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of catalyst. For Pd/C, ensure it is not pyrophoric by handling it under a blanket of inert gas. For Raney Ni, ensure it is properly activated. |
| Poor quality of reagents or solvents. | Use anhydrous solvents and high-purity starting materials. | |
| Incomplete imine formation. | Add a dehydrating agent like molecular sieves. For hydride reductions, adding a catalytic amount of acetic acid can promote imine formation.[7] | |
| Formation of 4-phenoxyphenylethanol | Ketone reduction is faster than imine reduction. | Use a more chemoselective reducing agent like NaBH₃CN, which preferentially reduces the iminium ion over the ketone.[7][8] |
| For catalytic hydrogenation, optimize the reaction conditions (lower temperature, lower pressure) to favor imine reduction. | ||
| Formation of Secondary Amine | Product amine is reacting with the starting ketone. | Use a large excess of ammonia or ammonium salt.[10][11] |
| Consider a stepwise procedure: first form the imine, then add the reducing agent. | ||
| Difficult Product Isolation/Purification | Product amine is difficult to separate from starting materials or byproducts. | Utilize acid-base extraction. The amine product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.[12] |
| For stubborn mixtures, column chromatography on silica gel with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can be effective.[13] |
Catalyst Selection and Optimization
The choice of catalyst is paramount for a successful synthesis. The following table summarizes common catalyst systems and their characteristics.
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | H₂ | 35-40°C, 8-12 kg/cm ² H₂ pressure, in ethanol or ethyl acetate.[6][10] | High activity, good yields, catalyst is easily removed by filtration. | Can be pyrophoric, potential for over-reduction of the aromatic rings at higher temperatures and pressures. |
| Raney Nickel | H₂ | 70-90°C, 1200 psi H₂ pressure, in aqueous or alcoholic solvents.[8][14] | Cost-effective, highly active. | Requires careful handling (pyrophoric), can be less selective than noble metal catalysts. |
| Iron-based catalysts (e.g., Fe/(N)SiC) | H₂ | 140°C, 6.5 MPa H₂ pressure, in aqueous ammonia.[2][4] | Sustainable and earth-abundant metal, reusable, good functional group tolerance. | Requires higher temperatures and pressures compared to noble metal catalysts. |
| Sodium Borohydride (NaBH₄) | - | Methanol or ethanol, reflux. | Inexpensive, easy to handle. | Can reduce the starting ketone to the corresponding alcohol, may require an additive to facilitate imine formation.[15] |
| Sodium Cyanoborohydride (NaBH₃CN) | - | Methanol or THF, often with catalytic acetic acid.[7][8] | Highly selective for the reduction of imines and iminium ions in the presence of ketones. | Generates toxic cyanide waste. |
| Ammonium Formate (Leuckart Reaction) | - | 120-130°C, neat or with a high-boiling solvent.[1][15][16][17] | One-pot procedure using an inexpensive reagent as both the nitrogen source and reducing agent. | Requires high temperatures, can produce formylated byproducts. |
Experimental Protocols
Protocol 1: Reductive Amination using Pd/C and H₂
This protocol is adapted from a similar synthesis of 1-(4-methoxyphenyl)ethylamine.[6][10]
Diagram: Pd/C Catalyzed Reductive Amination Workflow
Caption: Workflow for Pd/C catalyzed synthesis.
Step-by-Step Procedure:
-
To a solution of 4'-phenoxyacetophenone (1 equivalent) in ethanol (5-10 volumes), add a solution of ammonia in ethanol (7N, 5-10 equivalents).
-
Charge a high-pressure reactor with the reaction mixture and 10% Pd/C (5-10 wt% of the ketone).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 8-12 kg/cm ² and heat to 35-40°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 10-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or column chromatography on silica gel.
Protocol 2: Leuckart Reaction using Ammonium Formate
This is a classical method for reductive amination that does not require a metal catalyst.[1][15]
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 4'-phenoxyacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heat the mixture to 120-130°C and maintain at this temperature for 6-8 hours. The reaction mixture will become homogeneous.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add 10% aqueous HCl to hydrolyze any formamide byproducts.
-
Basify the mixture with 20% aqueous NaOH until pH > 12.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
References
-
Leuckart, R. Ber. Dtsch. Chem. Ges.1885 , 18, 2341. [Link]
- Pudukulathan, Z. et al. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2, October 22, 2015.
-
Jagadeesh, R. V. et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem2020 , 13, 3110-3116. [Link]
-
Crossley, F. S.; Moore, M. L. Studies on the Leuckart Reaction. J. Org. Chem.1944 , 9, 529-536. [Link]
-
Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849–3862. [Link]
-
Wallach, O. Ueber eine neue Bildungsweise von Aminen aus Aldehyden und Ketonen. Justus Liebigs Ann. Chem.1893 , 275, 145-160. [Link]
-
Ito, K. et al. Studies on Leuckart–Wallach Reaction Paths. Bull. Chem. Soc. Jpn.1976 , 49, 2485-2486. [Link]
-
Wikipedia contributors. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Allegretti, M. et al. A modified palladium catalysed reductive amination procedure. Tetrahedron2002 , 58, 5669-5674. [Link]
-
PubChem. This compound. [Link]
-
Thakore, R. R. et al. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Org. Lett.2020 , 22, 6324-6329. [Link]
-
Zhang, S. et al. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Org. Lett.2024 , 26, 7122–7127. [Link]
-
Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. [Link]
-
Dangerfield, E. M. et al. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. J. Org. Chem.2010 , 75, 5470–5477. [Link]
-
Augustine, R. L. Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker, 1996. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Podyacheva, E. et al. Hitchhiker's guide to reductive amination. Org. Biomol. Chem.2022 , 20, 8431-8447. [Link]
-
List, B. et al. Enantioselective Organocatalytic Reductive Amination. J. Am. Chem. Soc.2005 , 127, 17610-17611. [Link]
-
Still, W. C. et al. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43, 2923–2925. [Link]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US4316993A - Process for the preparation of 4-phenoxy-phenols - Google Patents [patents.google.com]
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Stability and storage conditions for 1-(4-phenoxyphenyl)ethan-1-amine
Technical Support Center: 1-(4-phenoxyphenyl)ethan-1-amine
Guide ID: TSC-CHEM-2026-0115 Compound: this compound CAS Number: 102077-19-0[1] Last Updated: January 15, 2026
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Proper handling and storage are critical for obtaining reproducible results and preventing the costly effects of chemical degradation. This guide provides a combination of quick-reference FAQs and in-depth troubleshooting protocols.
Section 1: Quick Reference Data Sheet
For immediate reference, the key storage and handling parameters for this compound are summarized below.
| Parameter | Recommended Condition | Rationale & In-Text Notes |
| Storage Temperature | 2°C to 8°C (Refrigerated) | As a primary aromatic amine, lower temperatures minimize the rate of potential side reactions and degradation.[2] Storing in a cool, dry area is a general best practice for amines.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Primary amines, particularly aromatic ones, can be susceptible to oxidation and reaction with atmospheric CO2. An inert atmosphere is strongly recommended for long-term storage. |
| Light Exposure | Amber vial or opaque container | Protect from light to prevent photolytic degradation pathways common in aromatic compounds. |
| Container | Tightly sealed, glass vial | Prevents contamination from moisture and air.[4] Glass is preferred due to its inertness. Ensure the container is clearly labeled.[3] |
| Incompatible Materials | Strong acids, strong oxidizing agents | Amines are basic and will react exothermically with acids.[5] Contact with strong oxidizers can lead to rapid degradation and potentially hazardous reactions.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) and refrigerated at 2°C to 8°C.[2] This combination of conditions mitigates the primary risks of degradation: oxidation, moisture interaction, and thermal decomposition.
Q2: How sensitive is this compound to air and moisture?
As a primary amine, this compound is susceptible to degradation from both oxygen and moisture.
-
Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized by atmospheric oxygen, leading to the formation of colored impurities and byproducts. This process can be catalyzed by light and trace metal impurities.
-
Reaction with CO2: The amine can react with carbon dioxide from the air to form a carbamate salt. While this reaction is often reversible, it can affect the compound's purity and weighing accuracy.
-
Moisture: The compound is hygroscopic and will absorb water from the atmosphere. This can lead to clumping and may affect its reactivity in non-aqueous solvent systems.
Q3: What are the visible signs of degradation?
The pure compound should be a clear liquid or solid. The most common visual indicators of degradation are:
-
Color Change: Development of a yellow or brown tint is a primary sign of oxidation.
-
Phase Change: The material may become oily, gummy, or clump together, often due to moisture absorption.
-
Odor: While many amines have a characteristic odor, a significant change or intensification of this smell could indicate decomposition.
Q4: Can I store this compound in solution?
Storing in solution is generally not recommended for long-term viability. The stability in solution is highly dependent on the solvent, concentration, and storage conditions. If short-term storage in solution is necessary:
-
Use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Toluene).
-
Store the solution under an inert atmosphere at low temperatures (-20°C if the solvent allows).
-
Prepare solutions fresh whenever possible to ensure the highest quality for your experiments.
Q5: What is the expected shelf-life of this compound?
When stored under the ideal conditions described in Q1, the compound is expected to be stable for at least 1-2 years. However, it is best practice to re-analyze the purity of any chemical stock that has been stored for over a year or if any visual signs of degradation are present. Always refer to the manufacturer's expiry date on the Certificate of Analysis.
Section 3: Troubleshooting Guide for Stability Issues
This section provides a logical workflow and protocols for assessing and addressing suspected degradation of your this compound stock.
Troubleshooting Workflow
The following diagram outlines the decision-making process when you suspect your compound may have degraded.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocol 1: Visual and Physical Inspection
Objective: To perform a preliminary, non-invasive assessment of the compound's integrity.
Materials:
-
Vial of this compound
-
White background (e.g., sheet of paper)
-
Laboratory notebook
Procedure:
-
Retrieve Sample: Remove the vial from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
Color Assessment: Hold the vial against a white background. Observe the color. Note any deviation from its original appearance (typically colorless to very pale yellow). Record observations such as "pale yellow," "amber," or "dark brown."
-
Physical State Assessment: Gently tilt the vial to observe the physical state. Note if the material is a free-flowing solid/liquid or if it has become gummy, oily, or clumped.
-
Odor Check: Carefully waft the vapors towards your nose. Do not inhale directly from the vial. Note any strong, unusual, or acrid odors beyond the typical amine smell.
-
Record Findings: Document all observations with the date and sample ID in your lab notebook.
Interpretation:
-
No Change: If the compound appears identical to its initial state, it is likely stable. Proceed with your experiment, but remain mindful of proper handling.
-
Minor Change (e.g., slight yellowing): The compound may have undergone minimal oxidation. It might still be suitable for some applications, but its purity should be verified using Protocol 2.
-
Significant Change (e.g., dark color, clumping): The compound has likely degraded and should not be used without purification and re-analysis.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To provide a rapid, semi-quantitative assessment of the compound's purity by separating the main component from potential non-volatile impurities.
Materials:
-
This compound sample
-
Reference standard (if available, a new vial or previously verified lot)
-
TLC plate (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: A non-polar/polar mixture such as 7:3 Hexanes:Ethyl Acetate. This may require optimization.
-
Visualization agent: UV lamp (254 nm) and/or a potassium permanganate (KMnO4) stain.
-
Capillary spotters or micropipette
Procedure:
-
Prepare Samples: Dissolve a small amount (1-2 mg) of your test sample in a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate). If you have a reference standard, prepare it at the same concentration.
-
Spot the TLC Plate: Using a capillary spotter, carefully spot a small amount of the test sample solution onto the TLC plate baseline. Spot the reference standard alongside it if available.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Circle any spots that appear.
-
Staining: Dip the plate in a KMnO4 staining solution and gently heat with a heat gun. Amine groups and many degradation products will appear as yellow/brown spots on a purple background.
-
-
Analyze Results: Compare the lane of your test sample to the reference. The primary spot from your test sample should have the same retention factor (Rf) as the reference. Look for the presence of additional spots in the test sample lane, which indicate impurities.
Interpretation:
-
Single Spot: If the test sample shows only one spot that corresponds to the reference standard, the compound is likely of high purity.
-
Minor Impurity Spots: Faint additional spots suggest the presence of impurities. The compound may still be usable depending on the tolerance of your specific application.
-
Multiple/Intense Impurity Spots: The presence of several or very intense impurity spots indicates significant degradation. The material should be purified or discarded.
References
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59207, this compound. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Chauhan, A., & Tyagi, V. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Chauhan, A., & Tyagi, V. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]
-
Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
-
Chauhan, A., & Tyagi, V. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13012112, this compound hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2771754, 1-(4-Phenylphenyl)ethan-1-amine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the Spectroscopic Analysis of 1-(4-phenoxyphenyl)ethan-1-amine: A Comparative NMR Study
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed molecular insights. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-phenoxyphenyl)ethan-1-amine, a compound of interest in medicinal chemistry. We will delve into a predictive analysis based on established principles and data from analogous structures, present a robust experimental protocol for data acquisition, and compare the expected spectral features with alternative analytical approaches.
The Structural Significance of this compound
This compound (C₁₄H₁₅NO) is a primary amine featuring a chiral center and a phenoxyphenyl scaffold.[1][2][3][4] This structural motif is prevalent in a variety of biologically active molecules. Accurate and comprehensive characterization of such compounds is paramount to understanding their chemical behavior and pharmacological potential. NMR spectroscopy provides a non-destructive method to confirm the molecular structure, assess purity, and gain insights into the electronic environment of each atom within the molecule.
Predictive ¹H and ¹³C NMR Spectral Analysis
In the absence of a publicly available, fully assigned experimental spectrum for this compound, we can construct a highly accurate prediction based on the analysis of structurally similar compounds and foundational NMR principles. The primary determinants of chemical shifts are the electron densities around the nuclei, which are influenced by the electronegativity of neighboring atoms and the effects of aromatic ring currents.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The typical chemical shift ranges for protons in similar environments, such as those in amines and aromatic systems, provide a solid basis for our predictions.[7][8][9][10] The integration of these signals will reflect the number of protons in each set, and the splitting patterns (multiplicity) will reveal the number of neighboring protons, following the n+1 rule.[11]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a (CH₃) | 1.4 - 1.6 | Doublet (d) | 3H |
| H-b (NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | 2H |
| H-c (CH) | 4.1 - 4.3 | Quartet (q) | 1H |
| H-d, H-d' | 6.9 - 7.1 | Multiplet (m) | 4H |
| H-e, H-e', H-f | 7.2 - 7.4 | Multiplet (m) | 5H |
-
Causality of Predictions:
-
H-a (CH₃): The methyl protons are adjacent to the chiral methine carbon. Their signal is expected to appear as a doublet due to coupling with the single proton on the methine carbon (H-c).
-
H-b (NH₂): Protons on a primary amine typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. The chemical shift can be variable and is dependent on solvent and concentration.[7]
-
H-c (CH): This methine proton is coupled to the three methyl protons (H-a), resulting in a quartet. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the aromatic ring.
-
H-d, H-d' and H-e, H-e', H-f (Aromatic Protons): The nine aromatic protons will appear in the range of 6.9-7.4 ppm. Due to the phenoxy substituent, the protons on the two aromatic rings will experience slightly different electronic environments, leading to a complex multiplet.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are highly sensitive to the electronic nature of the substituents.[12][13]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 24 - 26 |
| C-2 (CH) | 50 - 52 |
| C-3, C-3' | 118 - 120 |
| C-4, C-4' | 129 - 131 |
| C-5 | 142 - 144 |
| C-6 | 156 - 158 |
| C-7, C-7' | 118 - 120 |
| C-8, C-8' | 129 - 131 |
| C-9 | 123 - 125 |
| C-10 | 156 - 158 |
-
Causality of Predictions:
-
Aliphatic Carbons (C-1, C-2): The methyl carbon (C-1) is expected in the upfield region, typical for sp³ hybridized carbons. The methine carbon (C-2), being directly attached to the electronegative nitrogen, will be shifted downfield.[7]
-
Aromatic Carbons (C-3 to C-10): The aromatic carbons will resonate in the typical downfield region of 110-160 ppm. The carbons directly bonded to the oxygen and nitrogen atoms (C-6 and C-10, and C-5 respectively) will be the most deshielded due to the electron-withdrawing effects of these heteroatoms. Due to the symmetry in the p-substituted phenoxy ring, some carbon signals are expected to be equivalent (e.g., C-3 and C-3').
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural verification, a standardized and well-defined experimental protocol is essential.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with the signals of interest.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
Spectral Width: 0-220 ppm.
-
Data Processing
-
Apodization: Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier Transform: Convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with the proposed proton and carbon numbering for NMR assignment.
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of this compound (213.27 g/mol ).[2][4] High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition. Fragmentation patterns could also offer structural clues. However, MS alone cannot definitively establish the connectivity of the atoms or provide information about the electronic environment.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region.[7] C-H stretches of the aromatic and aliphatic groups, as well as the C-O ether linkage, would also be observable. While useful for functional group identification, IR spectroscopy does not provide the detailed structural map that NMR offers.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, it requires a suitable single crystal, which can be challenging to grow. Furthermore, the solid-state conformation may not be representative of the structure in solution, which is often more relevant for biological activity.
In comparison, NMR spectroscopy provides a comprehensive solution-state structural analysis, making it an indispensable tool for routine characterization and in-depth structural studies in drug development.
Conclusion
This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the interpretation of its NMR spectra. The detailed experimental protocol and comparative analysis with other techniques underscore the central role of NMR in modern chemical research. For scientists and researchers in drug development, a thorough understanding and application of NMR spectroscopy are critical for accelerating the discovery and optimization of new therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0164470). Retrieved from [Link]
-
SpectraBase. (n.d.). p-Phenoxyphenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(Para-phenoxyphenyl)pentanal - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (2005, August 10). 1,2-Bis(2-aminophenoxy)ethane. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2013, March 27). Assigning a 1H NMR spectrum. Retrieved from [Link]
-
NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]
-
MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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- 12. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-phenoxyphenyl)ethan-1-amine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-phenoxyphenyl)ethan-1-amine , a compound of interest in medicinal chemistry.
To provide a robust and practical framework for researchers, we will compare its predicted fragmentation behavior with the experimentally determined fragmentation of three structurally related compounds: 4-phenoxyaniline , 2-phenoxyaniline , and 1-(4-methoxyphenyl)ethanamine . This comparative approach, grounded in the fundamental principles of mass spectrometry, will empower researchers to confidently identify and characterize this and similar molecular scaffolds.
The Structural Landscape: Predicting Fragmentation Behavior
This compound (Molecular Weight: 213.27 g/mol ) possesses several key structural features that will dictate its fragmentation cascade under EI conditions: a primary amine, a diphenyl ether linkage, and an ethyl side chain. The fragmentation is expected to be initiated by the ionization of a lone pair of electrons, most likely from the nitrogen atom of the amine or the oxygen atom of the ether, to form the molecular ion (M•+).
The primary fragmentation pathways are anticipated to be:
-
Alpha-Cleavage: The bond between the ethyl group and the phenyl ring is susceptible to cleavage, a characteristic fragmentation for amines. This would result in the formation of a stable benzylic-type cation.
-
Cleavage of the Ether Linkage: The C-O bonds of the diphenyl ether are also prone to scission, leading to fragments corresponding to the phenoxy and aminophenyl ethyl moieties.
-
Loss of Small Neutral Molecules: Subsequent fragmentation events may involve the loss of small, stable neutral molecules like ammonia (NH₃) or methyl radicals (•CH₃).
Below is a proposed fragmentation pathway for this compound, visualized using a DOT script.
Caption: Predicted EI fragmentation pathway of this compound.
A Comparative Analysis: Learning from Related Structures
To substantiate our predictions, we will now compare the expected fragmentation of our target molecule with the known mass spectra of three analogous compounds.
4-Phenoxyaniline and 2-Phenoxyaniline: The Ether Linkage
4-Phenoxyaniline and 2-phenoxyaniline share the core diphenyl ether structure with an amino group, providing a direct comparison for the fragmentation of the phenoxy moiety. The experimental mass spectrum of 4-phenoxyaniline, sourced from the NIST Mass Spectrometry Data Center, shows a prominent molecular ion peak at m/z 185.[1][2][3] Key fragments arise from the cleavage of the ether bond. Similarly, the mass spectrum of 2-phenoxyaniline also displays a significant molecular ion at m/z 185.[4]
1-(4-Methoxyphenyl)ethanamine: The Ethylamine Side Chain
1-(4-Methoxyphenyl)ethanamine serves as an excellent analog for understanding the fragmentation of the ethylamine side chain attached to a substituted phenyl ring. The experimental mass spectrum for this compound reveals characteristic alpha-cleavage.[5] The most abundant fragment ion is typically observed at m/z 136, resulting from the loss of a methyl radical.[5]
Comparative Fragmentation Data
The following table summarizes the predicted key fragments for this compound and the experimentally observed major fragments for the comparative compounds.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Proposed Structure of Fragment 1 | Key Fragment 2 (m/z) | Proposed Structure of Fragment 2 | Key Fragment 3 (m/z) | Proposed Structure of Fragment 3 |
| This compound (Predicted) | 213 | 198 | [M - •CH₃]⁺ | 120 | [M - •OC₆H₅]⁺ | 93 | [C₆H₅O]⁺ |
| 4-Phenoxyaniline (Experimental)[1][2][3] | 185 | 184 | [M - H]⁺ | 156 | [M - CHO]⁺ | 77 | [C₆H₅]⁺ |
| 2-Phenoxyaniline (Experimental)[4] | 185 | 184 | [M - H]⁺ | 156 | [M - CHO]⁺ | 77 | [C₆H₅]⁺ |
| 1-(4-Methoxyphenyl)ethanamine (Experimental)[5] | 151 | 136 | [M - •CH₃]⁺ | 109 | [C₇H₉O]⁺ | 77 | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.
Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.
-
Ensure complete dissolution by vortexing the sample.
-
To prevent contamination of the instrument, filter the solution using a 0.22 µm syringe filter into an autosampler vial.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar capillary column (e.g., Agilent DB-5ms or equivalent).
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (expected at m/z 213).
-
Elucidate the fragmentation pattern by identifying the major fragment ions and proposing their structures based on the principles discussed in this guide.
-
Compare the experimental spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation, if available.
-
Conclusion
This guide provides a comprehensive, predictive, and comparative analysis of the mass spectrometry fragmentation pattern of this compound. By grounding our predictions in the established fragmentation behaviors of structurally related compounds, we offer a robust framework for the identification and characterization of this molecule. The detailed experimental protocol further equips researchers with the practical knowledge to obtain high-quality mass spectral data. This integrated approach of prediction, comparison, and practical methodology is designed to accelerate research and development in the chemical sciences.
References
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National Institute of Standards and Technology. Benzenamine, 4-phenoxy-.
-
PubChem. 1-(4-Methoxyphenyl)ethanamine.
-
PubChem. (4-Aminophenoxy)benzene.
-
National Institute of Standards and Technology. Benzenamine, 2-phenoxy-.
-
National Institute of Standards and Technology. Benzenamine, 4-phenoxy-.
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A Comparative Guide to Chiral HPLC Validation for 1-(4-phenoxyphenyl)ethan-1-amine Enantiomers
This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(4-phenoxyphenyl)ethan-1-amine. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring its enantiomeric purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and a comparative analysis of alternative approaches, all grounded in established regulatory standards.
The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In pharmacology, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the stereospecific analysis of chiral drugs. Direct enantioseparation by chiral HPLC is the most prevalent and reliable technique for this purpose.
Proposed Chiral HPLC Method
Based on the chemical properties of this compound, a primary amine, a normal-phase HPLC method is proposed. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of such compounds due to their broad enantioselectivity.[1][2][3]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs are well-documented for their excellent performance in separating a wide range of chiral compounds, including primary amines.[2][3] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for analytical HPLC, providing a good balance between resolution and analysis time. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase mobile phase for polysaccharide CSPs. Diethylamine is added to minimize peak tailing by masking active silanol groups on the silica surface.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 25°C | To ensure consistent retention times and selectivity. |
| Detection | UV at 225 nm | The phenoxy-phenyl moiety provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation Protocol: A Comprehensive Approach
The validation of an analytical method is a regulatory requirement to demonstrate its suitability for its intended purpose.[4][5][6] The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of racemic this compound six times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention times, peak areas, and resolution.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between the two enantiomers |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Procedure:
-
Inject a blank (diluent), a solution of the desired enantiomer, and a solution of the undesired enantiomer.
-
Inject a solution of the racemic mixture.
-
If available, inject solutions containing known impurities or degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the peaks.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram.
-
The method should be able to resolve the two enantiomers from each other and from any known impurities.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Procedure:
-
Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the limit of quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Procedure:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery of the spiked amount.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and, if possible, a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 5.0%.
-
The %RSD for intermediate precision should be ≤ 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (SD of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the determination of the undesired enantiomer at the specification limit.
-
The precision at the LOQ should have a %RSD of ≤ 10.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Percentage of ethanol in the mobile phase (± 2%)
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria:
-
The system suitability parameters (resolution, tailing factor) should still be met under all varied conditions.
Data Presentation
Table 1: System Suitability Results (Hypothetical Data)
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (min) | 8.52 | 10.23 | - |
| %RSD of Retention Time | 0.25% | 0.22% | ≤ 1.0% |
| Peak Area | 1254321 | 1256789 | - |
| %RSD of Peak Area | 0.45% | 0.48% | ≤ 2.0% |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Resolution | - | 2.8 | > 2.0 |
Table 2: Linearity Data for the Undesired Enantiomer (Hypothetical Data)
| Concentration (%) | Mean Peak Area |
| 0.05 | 6250 |
| 0.075 | 9375 |
| 0.10 | 12500 |
| 0.125 | 15625 |
| 0.15 | 18750 |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Regression Equation | y = 125000x + 50 |
Table 3: Accuracy and Precision Summary (Hypothetical Data)
| Spiked Level (%) | Mean Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 50 | 98.5 | 2.1 | 3.5 |
| 100 | 101.2 | 1.8 | 2.9 |
| 150 | 99.8 | 1.5 | 2.5 |
Comparative Analysis of Alternatives
While direct chiral HPLC on a polysaccharide-based CSP is a robust and widely applicable method, other alternatives exist:
-
Cyclofructan-based CSPs: These are also effective for separating primary amines, particularly in the polar organic or reversed-phase mode.[1][9] They can offer different selectivity compared to polysaccharide phases and may be a good option if resolution is not achieved on the primary column.
-
Pirkle-type CSPs: These are based on a "brush-type" chiral selector and can be highly effective for certain classes of molecules. They often provide excellent resolution but may have a narrower range of applicability compared to polysaccharide CSPs.
-
Derivatization followed by achiral HPLC: The enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). This approach can be effective but is more time-consuming, may introduce additional sources of error, and requires a chiral derivatizing agent of high enantiomeric purity.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a "green" alternative to HPLC. It often provides faster separations and uses less organic solvent. The same polysaccharide-based CSPs are typically used in SFC.
Visualizations
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of a chiral HPLC method is a critical step in ensuring the quality and safety of pharmaceutical products. The proposed method for the enantiomeric separation of this compound, based on a polysaccharide chiral stationary phase, provides a robust and reliable approach. By following the detailed validation protocol outlined in this guide, which is aligned with ICH guidelines, researchers can confidently establish a method that is fit for its intended purpose. The comparison with alternative techniques further aids in making informed decisions during method development and selection.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Berthod, A., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 27(10), 716-726. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2023). Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
-
ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-218. [Link]
-
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by HPLC. (2016). Journal of the Japan Society for Analytical Chemistry, 32(2), 115-118. [Link]
-
Chiral column chromatography - Wikipedia. Wikipedia. [Link]
-
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Dobó, M., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. International Journal of Molecular Sciences, 26(15), 7217. [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2012). ResearchGate. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology, 12(10), 4821-4824. [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - Repository of the Academy's Library. (2025). Hungarian Academy of Sciences. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). International Journal of Pharmaceutical Sciences and Research, 6(11), 4744-4750. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2015). ResearchGate. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules, 26(8), 2169. [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Molecules, 27(24), 8963. [Link]
-
Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. (2018). Journal of Chromatographic Science, 56(2), 160-165. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1-(4-phenoxyphenyl)ethan-1-amine
Introduction
1-(4-phenoxyphenyl)ethan-1-amine is a valuable chiral building block in medicinal chemistry and materials science. Its structural motif, featuring a chiral amine center attached to a phenoxyphenyl group, is found in a variety of biologically active compounds. The efficient and stereoselective synthesis of this amine is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of alternative synthetic routes to this compound, evaluating both classical and modern methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to assist researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound invariably starts from the readily available ketone precursor, 4-phenoxyacetophenone. The primary transformation is a reductive amination, for which several distinct approaches exist. We will compare three main strategies: the classical Leuckart reaction, modern reductive amination using hydride reagents, and cutting-edge asymmetric biocatalytic methods. A fourth strategy, the synthesis of the racemate followed by chiral resolution, will also be discussed as a viable route to the enantiopure product.
Data Summary
| Synthetic Route | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| Leuckart Reaction | Ammonium formate or formamide | 40 - 85 | 0 (Racemic) | Inexpensive reagents, simple procedure | High temperatures, moderate yields, formation of byproducts |
| Reductive Amination | NaBH₄, NH₃/MeOH | Good (General) | 0 (Racemic) | Milder conditions than Leuckart, good yields | Use of hydride reagents, may require pressure |
| Asymmetric Biocatalysis | Transaminase, Amine Donor | Potentially High | >99 | High enantioselectivity, mild conditions, green | Enzyme cost and availability, equilibrium limitations |
| Chiral Resolution | Racemic amine, Chiral acid | <50 (per enantiomer) | >99 | Access to high enantiopurity, established method | Inherent 50% yield loss, requires suitable resolving agent |
Route 1: The Classical Leuckart Reaction
The Leuckart reaction is a long-established method for the reductive amination of ketones.[1][2] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices
The primary advantage of the Leuckart reaction lies in its operational simplicity and the low cost of the reagents.[5] The high reaction temperature (typically 120-190°C) is necessary to drive the dehydration of the intermediate hemiaminal to the imine and to facilitate the hydride transfer from formate or formamide.[1] The choice between ammonium formate and formamide can influence the yield, with ammonium formate often providing better results.[1] A subsequent hydrolysis step is required to liberate the free amine from its formylated intermediate.
Experimental Protocol: Leuckart Reaction of 4-Phenoxyacetophenone
Materials:
-
4-Phenoxyacetophenone
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-phenoxyacetophenone and an excess of ammonium formate (typically 2-3 equivalents).[3]
-
Heat the mixture in an oil bath to 160-180°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, add a solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide.
-
Reflux the acidic mixture for 1-2 hours.
-
Cool the mixture and neutralize with a sodium hydroxide solution until basic.
-
Extract the product, this compound, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Expected Yield: 40-85%[2]
Workflow Diagram
Caption: Leuckart Reaction Pathway.
Route 2: Modern Reductive Amination
Modern reductive amination methods offer milder reaction conditions and often higher yields compared to the Leuckart reaction. These methods typically involve the in-situ formation of an imine from the ketone and an ammonia source, followed by reduction with a selective reducing agent.
Causality Behind Experimental Choices
The choice of reducing agent is critical in this two-step, one-pot process. Sodium borohydride (NaBH₄) is a cost-effective and common choice, however, it can also reduce the starting ketone.[6][7] Therefore, the imine formation is often allowed to proceed to completion before the addition of the reducing agent.[6] Catalytic hydrogenation using catalysts like Raney Nickel is another effective method, often providing high yields and cleaner reactions. The use of an ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, provides the necessary nucleophile for imine formation.
Experimental Protocol: Reductive Amination using Sodium Borohydride
Materials:
-
4-Phenoxyacetophenone
-
Ammonia in methanol (e.g., 7N solution) or Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Organic solvent for extraction
Procedure:
-
Dissolve 4-phenoxyacetophenone in methanol in a round-bottom flask.
-
Add an excess of ammonia in methanol or ammonium acetate to the solution.
-
Stir the mixture at room temperature for several hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional few hours.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation.
Workflow Diagram
Caption: Modern Reductive Amination Pathway.
Route 3: Asymmetric Biocatalysis
For the synthesis of enantiomerically pure this compound, biocatalysis, particularly the use of transaminases (TAs), offers a highly efficient and environmentally friendly approach.[8][9] Transaminases can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity.[10]
Causality Behind Experimental Choices
The choice of the transaminase enzyme is paramount and depends on the desired stereochemistry (R or S) of the final product. A suitable amine donor, such as isopropylamine or alanine, is required to provide the amino group.[9] The reaction equilibrium often lies on the side of the ketone, so strategies to shift the equilibrium towards the product are necessary. This can be achieved by using a large excess of the amine donor, or by removing one of the co-products (e.g., acetone when using isopropylamine).[11] The use of co-solvents like dimethyl sulfoxide (DMSO) can be beneficial for dissolving the hydrophobic ketone substrate.[11]
Experimental Protocol: Asymmetric Transamination
Materials:
-
4-Phenoxyacetophenone
-
Transaminase (ω-TA, R- or S-selective)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Amine donor (e.g., Isopropylamine)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction
Procedure:
-
In a temperature-controlled vessel, prepare a buffer solution containing the transaminase, PLP, and the amine donor.
-
Dissolve 4-phenoxyacetophenone in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours.
-
Monitor the reaction progress and enantiomeric excess by chiral HPLC.[12][13]
-
Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent.
-
Adjust the pH of the aqueous phase to >10 with a base to ensure the amine product is in its free base form.
-
Extract the product into the organic phase.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the chiral amine.
Workflow Diagram
Caption: Asymmetric Biocatalysis Pathway.
Route 4: Chiral Resolution of the Racemate
An alternative to asymmetric synthesis is the preparation of the racemic amine via the Leuckart or modern reductive amination methods, followed by chiral resolution.[8] This is a classical and often reliable method to obtain enantiomerically pure compounds.
Causality Behind Experimental Choices
This strategy relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives.[8] The differing solubilities of the two diastereomeric salts in a particular solvent allow for their separation by fractional crystallization. The choice of the resolving agent and the crystallization solvent is critical and often requires empirical screening to find the optimal conditions. Once a pure diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base.
Experimental Protocol: Chiral Resolution
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L- or D-tartaric acid)
-
Solvent for crystallization (e.g., methanol, ethanol, or a mixture)
-
Sodium hydroxide solution
-
Organic solvent for extraction
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (typically 0.5 equivalents to resolve one enantiomer) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC after liberating the free amine from a small sample.
-
Recrystallize the salt until a constant optical rotation or high enantiomeric excess is achieved.
-
Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free chiral amine.
-
Extract the chiral amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically pure product.
Workflow Diagram
Caption: Chiral Resolution Pathway.
Conclusion
The choice of the synthetic route to this compound depends heavily on the specific requirements of the researcher, including the desired stereochemistry, scale of the synthesis, cost considerations, and available equipment.
-
The Leuckart reaction offers a straightforward and inexpensive method for producing the racemic amine, albeit with the drawbacks of harsh conditions and moderate yields.
-
Modern reductive amination provides a milder and often higher-yielding alternative for the synthesis of the racemate.
-
For the direct synthesis of enantiomerically pure this compound, asymmetric biocatalysis using transaminases stands out as a superior method, offering high enantioselectivity under environmentally benign conditions.
-
Chiral resolution remains a robust and viable option for obtaining the pure enantiomers from the racemate, particularly when a suitable resolving agent and crystallization conditions are identified.
For researchers in drug development where enantiopurity is paramount, the investment in developing an asymmetric biocatalytic route is highly recommended due to its efficiency and green credentials. However, for initial screening or when only the racemic mixture is required, the modern reductive amination methods provide a good balance of yield, practicality, and safety.
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Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Phenylethylamine Derivatives: The Case of 1-(4-Phenoxyphenyl)ethan-1-amine
Introduction
The β-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, targeting crucial receptors in the central nervous system.[3][4] Within this extensive family, 1-(4-phenoxyphenyl)ethan-1-amine represents a molecule of significant interest, combining the classic phenylethylamine core with a terminal phenoxy group—a moiety recognized as a privileged scaffold in modern drug discovery for its ability to form key hydrophobic interactions with biological targets.[5][6]
This guide provides an in-depth comparison of the synthetic routes to this compound against other notable phenylethylamine derivatives. We will dissect the nuances of common synthetic strategies, focusing on the rationale behind experimental choices, comparative performance metrics, and the influence of structural modifications on the synthetic outcome. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection and synthesis of these valuable chemical building blocks.
The Strategic Advantage of the Phenoxyphenyl Moiety
The inclusion of a phenoxy group in a drug candidate is often a deliberate design choice. This terminal group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance binding affinity by engaging in hydrophobic and π-stacking interactions within a protein's binding pocket and can modulate properties like solubility and metabolic stability.[5][6] The ether linkage provides a degree of conformational flexibility while maintaining structural integrity, making the phenoxyphenyl scaffold a recurring feature in drugs targeting a range of conditions, from neurological disorders to cancer.[5]
Synthesis of this compound via Reductive Amination
The most direct and widely adopted method for synthesizing α-substituted phenylethylamines is the reductive amination of the corresponding ketone.[7][8] This process involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[9]
For this compound, the synthesis commences with 1-(4-phenoxyphenyl)ethanone. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity while minimizing side reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
Objective: To synthesize racemic this compound from 1-(4-phenoxyphenyl)ethanone.
Materials:
-
1-(4-phenoxyphenyl)ethanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 1-(4-phenoxyphenyl)ethanone (1.0 eq), add methanol (approx. 0.2 M solution) and ammonium acetate (10.0 eq). Stir the mixture at room temperature until the ketone has fully dissolved.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (1.5 eq) to the solution in portions over 15 minutes. Causality Note: NaBH₃CN is chosen over stronger reductants like NaBH₄ because it is selective for the protonated iminium ion over the starting ketone, especially under the weakly acidic conditions provided by ammonium acetate.[9] This minimizes the formation of the corresponding alcohol byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane and saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Comparative Synthesis of Phenylethylamine Derivatives
The synthetic approach to phenylethylamines can be adapted based on the substituents on the phenyl ring. Here, we compare the synthesis of our target compound with two other key derivatives.
Case Study 1: 1-Phenylethylamine (α-PEA)
As the parent compound of this class, 1-phenylethylamine is widely used as a chiral building block and resolving agent.[10][11] Its synthesis from acetophenone is a benchmark for reductive amination. More advanced, chemo-enzymatic methods have also been developed, offering high enantioselectivity.[12] A one-pot process combining the Wacker oxidation of styrene to acetophenone with a subsequent reductive amination using an ammonia source and a dehydrogenase enzyme can achieve near-quantitative conversion and excellent enantiomeric excess (>99% ee).[10][12]
Case Study 2: 1-(4-Methoxyphenyl)ethylamine
This derivative features an electron-donating methoxy group. Its synthesis also typically follows a reductive amination pathway. A patented process describes the reaction of 4-methoxyacetophenone with (S)-1-phenylethylamine to form a chiral imine, which is then reduced via catalytic hydrogenation (e.g., using Pd/C).[13] The subsequent hydrogenolysis of the chiral auxiliary yields the target (S)-1-(4-methoxyphenyl)ethylamine. This diastereoselective approach is a common strategy for producing enantiomerically pure amines.[10]
Caption: Structural comparison of key phenylethylamine derivatives.
Comparative Analysis of Synthetic Parameters
The electronic nature of the para-substituent on the phenyl ring can influence the reactivity of the ketone and the stability of the imine intermediate, thereby affecting reaction conditions and yields.
| Parameter | This compound | 1-Phenylethylamine (α-PEA) | 1-(4-Methoxyphenyl)ethylamine |
| Starting Ketone | 1-(4-Phenoxyphenyl)ethanone | Acetophenone | 4-Methoxyacetophenone |
| Amine Source | Ammonia (e.g., NH₄OAc) | Ammonia or Chiral Amine | Chiral Amine (e.g., (S)-PEA) |
| Typical Reductant | NaBH₃CN / NaBH(OAc)₃ | H₂/Pd/C, NaBH₃CN, Biocatalyst (Transaminase) | H₂/Pd/C |
| Reaction Conditions | Room Temp, 12-24h | Variable (e.g., 35-40°C for H₂)[13] | 35-40°C, 10-12h (Hydrogenation)[13] |
| Key Challenge | Potential for ether cleavage under harsh acidic/reductive conditions. | Over-alkylation if not controlled; achieving high enantioselectivity. | Removal of the chiral auxiliary. |
| Typical Yield | Good to Excellent (Reported >85% in similar reactions)[14] | High (>90%)[13] | High (>90%)[13] |
| Chirality Strategy | Resolution or Asymmetric Synthesis | Enzymatic Resolution,[10] Asymmetric Synthesis | Diastereoselective Synthesis[10] |
Analysis of Comparison:
-
Electronic Effects: The electron-donating methoxy group in 4-methoxyacetophenone can slightly increase the electron density at the carbonyl carbon, potentially slowing the initial nucleophilic attack compared to acetophenone. The phenoxy group is weakly deactivating overall but can participate in resonance, influencing the reactivity in a more complex manner. However, for practical lab-scale syntheses via reductive amination, all three ketones are generally excellent substrates.
-
Synthetic Strategy: The choice between direct reductive amination with ammonia and a diastereoselective route using a chiral amine depends entirely on the need for an enantiomerically pure product. For producing racemic material as a scaffold for further derivatization, the direct method is more atom-economical and straightforward. For producing a specific enantiomer, which is critical in drug development, strategies involving chiral auxiliaries, catalysts, or enzymes are indispensable.[15][16]
-
Scalability and Green Chemistry: Catalytic hydrogenation and enzymatic methods are often preferred for large-scale industrial synthesis due to lower cost, reduced waste, and milder conditions compared to stoichiometric hydride reagents.[8][14] The development of reusable iron catalysts for reductive amination further pushes this field toward more sustainable practices.[14]
Conclusion
This compound is a highly valuable building block that is readily accessible through standard synthetic methodologies, most notably the reductive amination of its corresponding ketone. Its synthesis is comparable in efficiency and yield to that of simpler derivatives like 1-phenylethylamine and 1-(4-methoxyphenyl)ethylamine.
The primary differentiator in synthetic strategy arises not from the phenoxyphenyl group itself, but from the desired stereochemistry of the final product. While direct amination provides efficient access to racemic material, the production of enantiopure amines—a critical requirement for most pharmaceutical applications—necessitates more sophisticated approaches such as asymmetric catalysis, enzymatic resolution, or the use of chiral auxiliaries. The presence of the phenoxyphenyl scaffold adds significant value from a medicinal chemistry perspective, making this compound and its derivatives compelling candidates for inclusion in drug discovery libraries.
References
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Koszelewski, D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link][10][11]
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Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. [Link][17]
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Koszelewski, D., et al. (2010). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. ResearchGate. [Link][12]
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Karczmarzyk, Z., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5133. [Link][5][6]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
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Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7943-7952. [Link][1]
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Karczmarzyk, Z., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. ResearchGate. [Link]
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Kim, J., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link][18]
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American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society. [Link][2]
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Fadda, A. A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link][19]
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Satyawali, Y., et al. (2018). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link][20]
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Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link][4]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][9]
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Sivakumar, M., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. [13]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link][16]
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The 1-(4-Phenoxyphenyl)ethan-1-amine Scaffold: A Structural Motif with Latent Therapeutic Potential
Introduction: Unveiling the Potential of a Privileged Scaffold
To the dedicated researcher in drug discovery, the identification of novel molecular scaffolds that can serve as a foundation for a diverse array of therapeutic agents is a paramount objective. The 1-(4-phenoxyphenyl)ethan-1-amine moiety represents one such scaffold of interest. While a direct lineage of commercial drugs derived from this specific parent molecule remains to be established in publicly accessible literature, its constituent phenoxy and ethylamine groups are well-recognized pharmacophores. Their presence in a multitude of biologically active compounds suggests a rich, yet largely untapped, potential for derivatives of this compound.
This guide will, therefore, deviate from a direct comparison of existing drugs. Instead, it will serve as a comprehensive exploration of the therapeutic possibilities inherent in the this compound scaffold. We will delve into the established biological activities of structurally related compounds to hypothesize potential applications. Furthermore, this document will provide robust, detailed experimental protocols to empower researchers to systematically synthesize and evaluate novel derivatives, thereby unlocking the full therapeutic promise of this chemical class.
Hypothesized Therapeutic Applications Based on Structural Analogs
The phenoxy ether linkage, combined with a flexible ethylamine side chain, offers a versatile platform for molecular interactions with a range of biological targets. Analysis of existing research on related structures allows us to postulate several promising avenues for investigation.
Kinase Inhibition: A Plausible Target Space
The phenoxyphenyl group is a prominent feature in a number of potent kinase inhibitors. For instance, a series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell signaling pathways[1]. This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors for oncology or autoimmune disorders.
Antimicrobial and Antiparasitic Activity
The lipophilic nature of the phenoxyphenyl group can facilitate membrane interaction, a key property for many antimicrobial agents. While direct derivatives are uncharacterized, related structures incorporating a 1-(4-phenoxyphenyl)adamantane core have demonstrated significant efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis[2]. This precedent suggests that modifications to the amine group of our core scaffold could yield compounds with potent antimicrobial or antiparasitic properties.
Central Nervous System (CNS) Activity
The general structure of phenoxyalkylamines is a recurring motif in compounds targeting the central nervous system. The ability of the phenoxy group to participate in pi-stacking interactions and the amine's capacity for salt-bridge formation are critical for receptor binding. While speculative, derivatives of this compound could be explored for their potential as modulators of neurotransmitter receptors or transporters.
A Framework for Efficacy Evaluation: Experimental Protocols
To rigorously assess the potential of novel this compound derivatives, a systematic screening cascade is essential. The following protocols are provided as a foundational guide for researchers.
Protocol 1: In Vitro Kinase Inhibition Assay (Illustrative Example: BTK)
This protocol outlines a common method to assess the inhibitory potential of synthesized compounds against a target kinase.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a specific kinase, offering a quantitative IC50 value for comparison.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve synthesized compounds in 100% DMSO to create 10 mM stock solutions. Serially dilute the compounds in assay buffer to achieve a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human BTK enzyme and a fluorescently labeled peptide substrate in kinase assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add 5 µL of each compound dilution. Include wells with DMSO only (negative control) and a known BTK inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of the BTK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 28°C for 1 hour.
-
Reaction Termination and Detection: Add 25 µL of a termination buffer containing EDTA to stop the reaction. Read the plate on a fluorescence polarization reader to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microbial strain.
Rationale: The broth microdilution method is a standardized and quantitative way to assess the antimicrobial efficacy of novel compounds, providing a direct comparison of their potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
-
Data Recording: Record the MIC value for each compound against each tested strain.
Data Presentation: A Template for Comparative Analysis
While real comparative data for direct derivatives is unavailable, the following tables illustrate how efficacy data for newly synthesized compounds (hypothetical Compounds A, B, and C) could be presented.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound A | BTK | 50 |
| Compound B | BTK | 120 |
| Compound C | BTK | >10,000 |
| Reference Inhibitor | BTK | 10 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Compound X | 8 | >64 | 16 |
| Compound Y | 4 | >64 | 32 |
| Compound Z | 32 | >64 | >64 |
| Reference Antibiotic | 1 | 2 | N/A |
Visualizing Pathways and Workflows
Diagrams are crucial for conveying complex scientific concepts. Below are examples of how Graphviz can be used to illustrate a hypothetical signaling pathway and an experimental workflow.
Caption: Hypothetical inhibition of the B-Cell Receptor signaling pathway by a this compound derivative.
Caption: General workflow for the in vitro screening of novel synthesized compounds.
Conclusion and Future Directions
The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. While a direct comparative analysis of existing drugs is not currently feasible due to a lack of publicly available data, the structural motifs within this scaffold point towards significant potential in areas such as kinase inhibition and antimicrobial discovery. The true value of this chemical class will be unlocked through systematic synthesis and rigorous biological evaluation. The experimental frameworks provided herein offer a robust starting point for researchers to embark on this exciting journey of discovery. It is through such dedicated scientific inquiry that the next generation of therapeutics, potentially derived from this very scaffold, will emerge.
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A Spectroscopic Guide to the Synthesis and Characterization of 1-(4-phenoxyphenyl)ethan-1-amine and its Precursors
Abstract
This guide provides a comprehensive spectroscopic comparison of the primary amine 1-(4-phenoxyphenyl)ethan-1-amine with its direct carbonyl precursor, 4'-phenoxyacetophenone, and a related aldehyde, 4-phenoxybenzaldehyde. The synthesis of amines from carbonyl compounds is a cornerstone of medicinal and materials chemistry. Monitoring this transformation and confirming the final product structure requires a multi-faceted analytical approach. Here, we delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally track the conversion of a ketone to a primary amine. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not only comparative data but also the underlying principles and experimental rationale necessary for robust chemical characterization.
Synthesis Pathway: From Carbonyl to Amine
The most common and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone, 4'-phenoxyacetophenone.[1][2] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the target amine.[3] A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is crucial as it preferentially reduces the protonated imine over the starting ketone, ensuring high conversion to the desired product.[3][4]
The overall transformation involves the conversion of a carbonyl group (C=O) into an amine (C-NH₂) and a new stereocenter, a change that is vividly captured by the spectroscopic techniques discussed herein.
Caption: Reductive amination of 4'-phenoxyacetophenone.
Experimental Methodologies: A Framework for Analysis
To ensure data integrity and reproducibility, standardized protocols for sample preparation and spectral acquisition are paramount. The following sections outline the methodologies for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this specific transformation, it allows us to directly observe the disappearance of the ketone's methyl group environment and the appearance of new signals for the amine (NH₂) and the adjacent methine (CH) proton.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (precursor or product) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy excels at identifying functional groups. The key transformation from a ketone to an amine is marked by the loss of the intense carbonyl (C=O) stretching vibration and the gain of characteristic N-H stretching and bending vibrations.[5]
Protocol:
-
Sample Preparation (FTIR-ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Spectral Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. It is used here to confirm the successful incorporation of nitrogen into the molecule and to verify the final molecular formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis (GC-MS): For the relatively volatile precursors, Gas Chromatography-Mass Spectrometry is ideal. The sample is injected into a GC, which separates it from impurities. The eluent then enters the mass spectrometer.
-
Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard method that provides a reproducible fragmentation pattern and a clear molecular ion peak. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 50 to 500 amu.
Spectroscopic Analysis and Comparison
The following sections detail the expected spectral features for the precursors and the final amine product, highlighting the key changes that confirm the chemical transformation.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear narrative of the reaction's progress. The disappearance of the sharp singlet corresponding to the acetyl methyl protons of 4'-phenoxyacetophenone and the emergence of a doublet for the new methyl group and a quartet for the new methine proton are definitive indicators of success.
| Compound | Ar-H (ppm) | -CHO / -COCH₃ (ppm) | -CH(NH₂)CH₃ (ppm) | -CH(NH₂)CH₃ (ppm) | -NH₂ (ppm) |
| 4-Phenoxybenzaldehyde | 7.0-7.9 (m, 9H) | 9.9 (s, 1H) | - | - | - |
| 4'-Phenoxyacetophenone[6] | 6.9-8.0 (m, 9H) | 2.6 (s, 3H) | - | - | - |
| This compound[7] | 6.9-7.4 (m, 9H) | - | 1.4 (d, 3H) | 4.1 (q, 1H) | 1.6 (br s, 2H) |
Analysis of Transformation:
-
Ketone to Amine: The most telling change is the loss of the sharp singlet at ~2.6 ppm (the -COCH₃ protons) from 4'-phenoxyacetophenone.[8] This is replaced by two new aliphatic signals for the product: a doublet around 1.4 ppm (the new methyl group, split by the adjacent methine proton) and a quartet around 4.1 ppm (the methine proton, adjacent to both the nitrogen and the methyl group).
-
Amine Protons: A broad singlet appearing between 1-2 ppm is characteristic of the primary amine (-NH₂) protons.[9][10] This signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange; its integration for two protons confirms the primary amine structure.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum corroborates the ¹H NMR data, providing definitive evidence of the change in the carbon skeleton, particularly at the reaction center.
| Compound | C=O (ppm) | Aromatic C (ppm) | Aliphatic C (ppm) |
| 4-Phenoxybenzaldehyde | ~191 | ~117-164 | - |
| 4'-Phenoxyacetophenone[11] | ~197 | ~118-163 | ~26 |
| This compound | - | ~118-157 | ~25 (CH₃), ~50 (CH-NH₂) |
Analysis of Transformation:
-
Carbonyl Disappearance: The most significant change is the disappearance of the downfield carbonyl carbon signal at ~197 ppm (ketone) or ~191 ppm (aldehyde).[12]
-
C-N Bond Formation: A new signal appears in the aliphatic region around 50 ppm, corresponding to the carbon atom now bonded to the nitrogen (the former carbonyl carbon). This substantial upfield shift is a direct consequence of the change from a sp²-hybridized carbonyl carbon to a sp³-hybridized carbon single-bonded to a less electronegative nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and unambiguous confirmation of the change in functional groups.
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) |
| 4-Phenoxybenzaldehyde | ~1700 (strong, sharp) | - | >3000 | ~1240 |
| 4'-Phenoxyacetophenone | ~1685 (strong, sharp) | - | >3000 | ~1240 |
| This compound[13] | - | ~3300-3400 (two medium bands) | >3000 | ~1240 |
Analysis of Transformation:
-
Loss of Carbonyl: The conversion is most clearly marked by the complete disappearance of the intense, sharp C=O stretching band between 1685-1700 cm⁻¹.[14] The conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber than a typical aliphatic ketone.[14]
-
Gain of Amine: The appearance of two distinct, medium-intensity bands in the 3300-3400 cm⁻¹ region is the classic signature of a primary amine (R-NH₂).[13][15] These two bands arise from the symmetric and asymmetric N-H stretching modes.[10] A broad N-H bending vibration may also appear around 1600 cm⁻¹.[13]
Mass Spectrometry (MS)
MS confirms the identity of the product by providing its exact molecular weight and offers corroborating structural evidence through fragmentation.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation (m/z) |
| 4-Phenoxybenzaldehyde[16] | C₁₃H₁₀O₂ | 198.22 | 198 (M⁺), 197 (M-H), 121, 93, 77 |
| 4'-Phenoxyacetophenone[6] | C₁₄H₁₂O₂ | 212.24 | 212 (M⁺), 197 (M-CH₃), 121, 93, 77 |
| This compound[17] | C₁₄H₁₅NO | 213.27 | 213 (M⁺), 198 (M-CH₃, base peak) |
Analysis of Transformation:
-
Molecular Ion Peak: The molecular ion (M⁺) peak shifts from m/z 212 for the ketone to m/z 213 for the amine, confirming the addition of a nitrogen and a hydrogen atom and the removal of an oxygen atom (net gain of 1 amu).
-
Nitrogen Rule: The product, with one nitrogen atom, follows the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] The ketone precursor has an even molecular weight.
-
Fragmentation Pattern: The amine exhibits a characteristic α-cleavage. The base peak (most abundant fragment) is often at m/z 198, corresponding to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized iminium cation. This fragmentation is a hallmark of this class of amines.
Integrated Analytical Workflow
The robust characterization of a chemical synthesis relies on the integration of these techniques into a logical workflow.
Caption: Integrated workflow for synthesis and analysis.
Conclusion
The transformation of 4'-phenoxyacetophenone to this compound is characterized by a distinct and complementary set of changes across multiple spectroscopic platforms. ¹H and ¹³C NMR confirm the alteration of the carbon-hydrogen framework, IR spectroscopy validates the conversion of the carbonyl functional group to a primary amine, and mass spectrometry verifies the elemental composition and molecular weight of the final product. By employing this multi-technique approach, researchers can confidently track the progress of the reductive amination, verify the purity of the isolated material, and unequivocally confirm the structure of the target molecule, ensuring the integrity of their scientific endeavors.
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Performance of different catalysts in the synthesis of chiral amines
Introduction: The Ubiquity and Importance of Chiral Amines
Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2][3] It is estimated that over 40% of commercial pharmaceuticals contain at least one chiral amine moiety, where the specific stereochemistry is often critical for therapeutic efficacy and safety.[2][4] Consequently, the development of efficient, selective, and sustainable methods for their synthesis is a paramount objective in both academic research and industrial drug development.[3][5] This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of chiral amines, offering insights into their performance, mechanistic underpinnings, and practical applications to aid researchers in catalyst selection and methods development.
Comparative Analysis of Catalytic Methodologies
The synthesis of chiral amines has been revolutionized by three main classes of catalysts: transition metal complexes, organocatalysts, and biocatalysts. Each approach offers a unique set of advantages and is suited to different synthetic challenges.
Transition Metal Catalysis: The Workhorse of Asymmetric Synthesis
Transition metal-catalyzed reactions, particularly asymmetric hydrogenation and reductive amination, are arguably the most widely used methods for chiral amine synthesis due to their high efficiency and broad substrate scope.[6][7] Catalysts based on iridium, ruthenium, rhodium, and copper have demonstrated remarkable performance.[6][7][8]
Mechanism of Action: Asymmetric Hydrogenation of Imines
A prevalent strategy involves the asymmetric hydrogenation of prochiral imines.[9] The general mechanism for an iridium-catalyzed hydrogenation, for example, involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the C=N double bond. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the amine in excess.
Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric imine hydrogenation.
Performance Comparison of Transition Metal Catalysts
The choice of metal and ligand is crucial for achieving high enantioselectivity and turnover numbers (TON).
| Catalyst System | Substrate Example | Yield (%) | ee (%) | Key Features & References |
| Ru/Xyl-Skewphos/DPEN | N-phenyl 1-phenylethanimine | High | up to 99 | High TON (up to 18,000), broad scope for aromatic and heteroaromatic imines.[6][9] |
| Ir/f-binaphane | Sterically hindered N-aryl imines | Good | Good to Excellent | Effective for sterically demanding substrates.[6][9] |
| Ir/phosphine-oxazoline | N-aryl imines | High | up to 97 | Readily accessible ligands, high activity.[6] |
| Rh/TangPhos | PMP-protected α-imino esters | High | High | Effective for the synthesis of chiral α-aryl glycines.[9] |
| CuH/chiral ligand | Enals/Enones & Amines | 76 | >99 | One-pot synthesis of chiral amino alcohols.[10] |
Causality in Catalyst Design: The success of these catalysts hinges on the precise architecture of the chiral ligands. For instance, the C3-TunePhos ligand used in some ruthenium-catalyzed systems creates a well-defined chiral pocket that effectively shields one face of the coordinated imine, leading to excellent enantiocontrol.[11] Similarly, the bite angle and electronic properties of diphosphine ligands like BINAP are fine-tuned to optimize both reactivity and selectivity in ruthenium and rhodium catalysts.[12]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination of an Alkyl Aryl Ketone
This protocol is adapted from the work of Fan and coworkers for the synthesis of chiral primary amines.[11][13]
-
Catalyst Preparation: In a glovebox, a solution of [Ru(OAc)2(C3-TunePhos)] (0.5 mol%) in trifluoroethanol (TFE) is prepared.
-
Reaction Setup: To a pressure-resistant vial is added the alkyl aryl ketone (1.0 mmol), ammonium acetate (2.0 mmol), and the catalyst solution.
-
Reaction Execution: The vial is sealed, removed from the glovebox, and placed in an autoclave. The autoclave is purged with H2 gas three times and then pressurized to 55 bar of H2.
-
Incubation: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is neutralized with a base, and the chiral primary amine is extracted with an organic solvent. The product is then purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[11]
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, complementary strategy to transition metal catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and employing readily available and sustainable catalysts.[14] Chiral phosphoric acids (CPAs) and chiral primary or secondary amines are the most prominent classes of organocatalysts for chiral amine synthesis.[15][16][17]
Mechanism of Action: Chiral Phosphoric Acid (CPA) Catalysis
CPAs act as chiral Brønsted acids, activating imines towards nucleophilic attack through hydrogen bonding.[18] In a typical reductive amination, the CPA protonates the imine, forming a chiral ion pair. This directs the hydride transfer from a reductant, such as a Hantzsch ester, to one face of the iminium ion, yielding the chiral amine with high enantioselectivity.[19]
Caption: Catalytic cycle for CPA-catalyzed asymmetric reductive amination.
Performance of Organocatalysts
| Catalyst Type | Reaction | Substrate Scope | ee (%) | Key Features & References |
| Chiral Phosphoric Acids (CPAs) | Reductive Amination | Imines from alkyl aryl ketones | up to >95 | Metal-free, mild conditions, uses Hantzsch esters as reductants.[16][18][20] |
| Primary Amine Catalysts | Various (e.g., Michael addition) | Broad | High | Complementary to secondary amine catalysts, versatile.[15][17] |
| Secondary Amine Catalysts | Enamine/Iminium Ion Catalysis | Aldehydes, Ketones | up to >99 | Forms enamine or iminium ion intermediates.[21] |
Causality in Catalyst Design: The BINOL backbone of many CPAs provides a rigid and well-defined chiral environment. The substituents at the 3 and 3' positions of the BINOL scaffold are crucial for tuning the steric and electronic properties of the catalyst, thereby controlling the enantioselectivity of the reaction.[19]
Experimental Protocol: CPA-Catalyzed Asymmetric Reductive Amination
This protocol is a general representation based on published procedures.[19]
-
Reaction Setup: To a vial is added the ketone (0.5 mmol), the amine (0.6 mmol), and a suitable solvent (e.g., toluene). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Catalyst and Reductant Addition: The chiral phosphoric acid catalyst (1-5 mol%) and Hantzsch ester (0.75 mmol) are added to the reaction mixture.
-
Reaction Execution: The reaction is stirred at the specified temperature (e.g., -30 °C to room temperature) for 24-48 hours, monitoring by TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is purified by flash column chromatography on silica gel to afford the chiral amine. Enantiomeric excess is determined by chiral HPLC.
Biocatalysis: The Green and Selective Alternative
Biocatalysis, utilizing enzymes such as transaminases, offers an environmentally benign and highly selective route to chiral amines.[22][23] These reactions are typically performed in aqueous media under mild conditions and can achieve near-perfect enantioselectivity.[3]
Mechanism of Action: Transaminase (ATA) Catalysis
Amine transaminases (ATAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone acceptor.[23] The reaction proceeds via a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amine donor, then isomerizes and hydrolyzes to release an aldehyde or ketone and a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then reacts with the ketone substrate to form the chiral amine product, regenerating the PLP cofactor.[22]
Performance of Biocatalysts (Transaminases)
The development of both (R)- and (S)-selective transaminases has enabled access to both enantiomers of a target amine with high optical purity.[22]
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Key Features & References |
| (R)-ATA-117 | Pro-sitagliptin ketone | Sitagliptin | >95 | >99.95 | Industrial synthesis of the anti-diabetic drug Januvia®.[22][23] |
| Engineered ω-Transaminases | Various ketones and aldehydes | Primary amines | High | >99 | Broad substrate scope through protein engineering.[2][24] |
Causality in Catalyst Selection: The choice between a chemical catalyst and a biocatalyst often depends on the desired scale and substrate. For the synthesis of sitagliptin, Merck switched from a rhodium-catalyzed asymmetric hydrogenation to a transaminase-based process. This biocatalytic route not only improved the enantioselectivity but also increased the overall yield by 10-13% and significantly reduced waste, highlighting the economic and environmental benefits of biocatalysis on an industrial scale.[4][22]
Caption: A general workflow for selecting a catalytic system for chiral amine synthesis.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
This is a representative laboratory-scale protocol.
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5). Prepare solutions of the ketone substrate, isopropylamine (amine donor), and pyridoxal 5'-phosphate (PLP) cofactor.
-
Reaction Setup: In a reaction vessel, combine the buffer, ketone substrate (e.g., 50 mM), isopropylamine (e.g., 1 M), and PLP (e.g., 1 mM).
-
Enzyme Addition and Incubation: Add the lyophilized transaminase powder or a solution of the purified enzyme to the reaction mixture. Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the reaction is complete, quench it by adding a strong acid or base.
-
Product Isolation: Extract the chiral amine product with an appropriate organic solvent. The solvent is then removed, and the product can be further purified if necessary. The enantiomeric excess is determined by chiral HPLC or GC.[24]
Conclusion and Future Outlook
The synthesis of chiral amines is a mature field with a diverse and powerful toolkit of catalytic methods.
-
Transition metal catalysts remain the dominant choice for their broad applicability and high turnover numbers, especially in academic and discovery settings.[6]
-
Organocatalysts provide a valuable metal-free alternative, with operational simplicity and mild reaction conditions making them attractive for many applications.[14]
-
Biocatalysts , particularly transaminases, have proven their industrial viability, offering unparalleled selectivity and sustainability for specific, large-scale processes.[4][23]
The choice of catalyst is not a one-size-fits-all decision. It requires careful consideration of the substrate, desired scale, economic constraints, and environmental impact. Future developments will likely focus on the synergy between these catalytic systems, such as in chemoenzymatic cascades, and the development of catalysts based on more abundant and less toxic earth-abundant metals.[25] As our understanding of catalytic mechanisms deepens, so too will our ability to design more efficient and selective catalysts for the synthesis of these vital chiral building blocks.
References
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Kelly, S. A., Pohle, S., & Mangas-Sanchez, J. (2020). Transaminases for chiral amine synthesis. PubMed. [Link]
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Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central (PMC). [Link]
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Zhang, Z., et al. (2021). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. ResearchGate. [Link]
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Alba, A.-N., et al. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]
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Neupane, B. P., & Friestad, G. K. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Current Organic Chemistry. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-Phenoxyphenyl)ethan-1-amine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Phenoxyphenyl)ethan-1-amine (CAS No. 102077-19-0), a compound used by researchers and scientists in the field of drug development and chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our ecosystem. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you with a deeper understanding of safe laboratory practices.
Essential Disposal & Safety Information
For quick reference, the table below summarizes the critical data points for handling and disposing of this compound.
| Parameter | Guideline/Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 102077-19-0 | [1] |
| Molecular Formula | C₁₄H₁₅NO | |
| Physical Form | Solid | |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage, Causes skin irritation, May cause respiratory irritation. | [2] |
| GHS Hazard Codes | H302, H315, H318, H335 | [3] |
| Required PPE | Chemical splash goggles, chemical-resistant gloves (e.g., nitrile), lab coat. A face shield is recommended for splash risks. | [4][5][6] |
| Handling Environment | Certified chemical fume hood. | [4] |
| Primary Disposal Route | Segregate as hazardous waste for collection by a licensed professional waste disposal service. | [4][7] |
| Prohibited Disposal | DO NOT dispose of in drains, sewers, or general trash. | [7][8] |
Hazard Profile and Rationale for Specialized Disposal
This compound is classified as a hazardous substance, and understanding its specific risks is fundamental to its safe handling and disposal. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[3]
-
Acute Toxicity 4 (Oral) (H302 - Harmful if swallowed): This classification indicates that ingestion of relatively small quantities can cause significant toxic effects. Therefore, waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife.
-
Serious Eye Damage 1 (H318 - Causes serious eye damage): This is a critical hazard, implying a risk of irreversible damage upon contact. This high-risk profile necessitates stringent PPE protocols, such as chemical splash goggles and potentially a face shield, during handling and disposal operations.[5][6]
-
Skin Irritation 2 (H315 - Causes skin irritation): The compound can cause inflammation and irritation upon skin contact. This underscores the need for proper glove selection and immediate decontamination of any affected areas.
-
Specific Target Organ Toxicity, Single Exposure 3 (H335 - May cause respiratory irritation): As a solid, dust from this compound can irritate the respiratory tract. All handling and weighing operations should be conducted within a chemical fume hood to minimize inhalation exposure.[4]
As an amine, this compound is basic and can react exothermically or produce toxic byproducts if mixed with incompatible waste streams, such as acids or strong oxidizing agents.[7] Therefore, proper segregation is not just a regulatory formality but a critical safety measure to prevent dangerous reactions within a waste container.[7]
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through a licensed hazardous waste management company.[4][7] The following steps outline the process from the point of generation to the point of collection.
Step 1: Waste Identification and Segregation
Immediately classify any material containing this compound as hazardous chemical waste.[4] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Grossly contaminated labware (e.g., weigh boats, pipette tips).
-
Contaminated personal protective equipment (PPE).
Causality: Proper identification is the foundational step. Segregation of amine waste from other chemical wastes, particularly acids, is crucial to prevent violent neutralization reactions or the formation of volatile, hazardous byproducts.[7]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a dedicated waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4] The container must be in good condition, free of cracks, and have a secure, leak-proof lid.
-
Separate Waste Streams:
-
Solid Waste: Collect contaminated items like gloves, wipes, and weigh boats in a plastic bag or a securely lined, dedicated solid waste container.
-
Liquid Waste: Collect solutions containing the amine in a dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated solvents) unless approved by your institution's Environmental Health and Safety (EHS) department, as this can complicate the final disposal process.[4]
-
Causality: Using robust, compatible containers prevents leaks and spills. Keeping solid and liquid waste separate facilitates safer handling and more efficient processing by the disposal facility.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly and indelibly labeled with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound Waste ".
-
A complete list of all constituents in the container, including solvents, with approximate percentages or concentrations.
-
Relevant hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).
-
The date of waste accumulation.
Causality: Clear labeling informs personnel of the container's contents and associated hazards, ensuring it is handled correctly and preventing accidental mixing with incompatible chemicals. It is also required by law for waste tracking.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
Cool and well-ventilated. [7]
-
Away from direct sunlight and heat sources. [7]
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregated from incompatible materials like acids and oxidizers.[7]
Causality: Proper storage minimizes the degradation of the container and reduces the risk of dangerous reactions or the release of fumes, ensuring safety until the waste can be collected.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed hazardous waste disposal service.[4] These services are equipped to transport and dispose of the chemical safely, typically via high-temperature incineration, in accordance with all federal, state, and local regulations.[9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Secure the spill area to prevent others from entering.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and chemical splash goggles.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain it.[7]
-
Clean and Collect: Carefully collect all contaminated materials and the spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Phenoxyphenyl)ethan-1-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when handling 1-(4-Phenoxyphenyl)ethan-1-amine, a compound that requires careful management due to its specific hazard profile. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific excellence.
Understanding the Hazard: Why Specific PPE is Crucial
This compound presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed: Ingestion can lead to significant adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.
-
H318: Causes serious eye damage: This is a critical hazard, indicating that contact can lead to irreversible eye injury.
-
H335: May cause respiratory irritation: Inhalation of dusts or vapors can irritate the respiratory tract, leading to coughing and discomfort.
Amines, as a chemical class, can also be corrosive and may react with other substances[2]. Therefore, the selection and proper use of PPE are not merely recommendations but essential safeguards to mitigate these risks.
Core Personal Protective Equipment (PPE) Ensemble
A foundational PPE ensemble is required for all work involving this compound. The level of protection can be escalated based on the scale of the experiment and the potential for exposure.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Recommended for most applications: Chemical splash goggles that provide a complete seal around the eyes.
-
High-risk operations (e.g., handling large quantities, potential for splashing): A full-face shield worn in conjunction with chemical splash goggles.
Causality: The primary goal is to prevent any contact between the chemical and the eyes. A face shield provides an additional barrier against splashes that could otherwise find their way around goggles.
Hand Protection: Selecting the Right Glove Material
The choice of glove material is critical for preventing skin irritation. While nitrile gloves are common in laboratory settings, they may not offer sufficient protection against all chemicals, and some sources indicate that nitrile has poor resistance to amines[3].
Glove Selection Protocol:
-
Primary Recommendation: Butyl rubber gloves are recommended for handling this compound. Butyl rubber offers excellent resistance to a wide range of chemicals, including many corrosive substances[4][5][6].
-
Alternative: Neoprene gloves can also be considered as they offer good resistance to a variety of chemicals[6].
-
Double Gloving: For increased protection, especially during prolonged handling or when working with larger quantities, wearing two pairs of gloves is a prudent measure.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If any compromise is detected, or if direct contact with the chemical occurs, remove and replace the gloves immediately. Dispose of contaminated gloves as hazardous waste[4].
| Glove Material | Resistance to Amines | Recommendation for this compound |
| Nitrile | Generally Poor[3][7] | Not Recommended for prolonged or direct contact. |
| Latex | Fair to Good for some | Not the first choice; potential for allergic reactions. |
| Neoprene | Good[6] | A viable alternative. |
| Butyl Rubber | Excellent[4][6] | Recommended |
Expert Insight: The permeation and degradation of glove materials are key factors to consider[8][9]. "Breakthrough time" is the duration it takes for a chemical to penetrate the glove material[10]. For a chemical with the hazard profile of this compound, a glove with a long breakthrough time is essential. Always consult the glove manufacturer's specific chemical resistance data.
Body Protection: Shielding Against Spills and Splashes
A chemically resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashing, consider the use of a chemical-resistant apron over the lab coat. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection: A Precautionary Measure
Due to the potential for respiratory irritation, handling of this compound, especially in solid form or when generating aerosols, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[11]. If a fume hood is not available or if the risk assessment indicates a higher potential for inhalation, respiratory protection is necessary.
-
Recommended: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to ensure a systematic and safe approach to working with this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
